molecular formula C20H26N3O+ B1202645 Oxazine 1 CAS No. 47367-75-9

Oxazine 1

Numéro de catalogue: B1202645
Numéro CAS: 47367-75-9
Poids moléculaire: 324.4 g/mol
Clé InChI: OELZFJUWWFRWLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Oxazine-1 is an organic cation and a phenoxazine. It has a role as a fluorochrome.
RN & N1 from 9th CI Form Index & given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

47367-75-9

Formule moléculaire

C20H26N3O+

Poids moléculaire

324.4 g/mol

Nom IUPAC

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium

InChI

InChI=1S/C20H26N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1

Clé InChI

OELZFJUWWFRWLC-UHFFFAOYSA-N

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2

Autres numéros CAS

47367-75-9

Numéros CAS associés

24796-94-9 (monoperchlorate)
24796-94-9 (perchlorate)
33203-82-6 (chloride)
33273-26-6 (trichlorozincate(1-))
63589-47-9 ((T-4)-tetrachlorozincate(2-)[2:1])
73570-52-2 (nitrate)
74578-09-9 (mesylate)

Synonymes

oxazine 1
oxazine 1 chloride
oxazine 1 mesylate
oxazine 1 monoperchlorate
oxazine 1 nitrate
oxazine 1 perchlorate
oxazine 1 trichlorozincate(1-)
oxazine 1, (T-4)-tetrachlorozincate(2-) (2:1)
oxazine 1heptafluorobutanoic acid, (1:1)
perchlorate of oxazine 1

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oxazine 1-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of Oxazine 1 and its derivatives as fluorescent probes. It includes detailed experimental protocols, quantitative data for key compounds, and visualizations of relevant reaction schemes and biological signaling pathways.

Introduction to this compound and its Derivatives

This compound is a robust near-infrared (NIR) fluorophore that serves as a versatile scaffold for the development of fluorescent probes. Its favorable photophysical properties, including strong absorption and emission in the NIR region, make it an attractive candidate for biological imaging, where minimizing autofluorescence from endogenous molecules is crucial. However, the parent this compound molecule can have limitations such as moderate quantum yield and susceptibility to background signal in complex biological environments.

To address these limitations, researchers have developed a variety of this compound derivatives. These modifications aim to enhance fluorescence quantum yield, shift emission wavelengths further into the NIR, and incorporate functionalities for sensing specific biological analytes or processes. This guide will detail the synthesis of the core this compound structure and several key derivatives designed for specific applications, including probes for detecting peroxynitrite and esterase activity.

Synthesis Protocols

Core Synthesis: this compound Perchlorate

The synthesis of the foundational this compound dye, chemically known as 3,7-bis(diethylamino)phenoxazin-5-ium perchlorate, is typically achieved through a condensation reaction. The following protocol is based on established methods for synthesizing basic oxazine dyes.

Experimental Protocol: Synthesis of this compound Perchlorate

  • Materials:

    • 3-Diethylaminophenol

    • Nitric acid (70%)

    • Sodium nitrite

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Perchloric acid

    • Ice

    • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Nitrosation of 3-Diethylaminophenol:

      • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-diethylaminophenol in a mixture of N,N-dimethylformamide (DMF) and water.

      • Cool the mixture in an ice bath to 0-5 °C.

      • Slowly add nitric acid while maintaining the temperature below 10 °C.

      • Gradually add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10 °C.

      • Stir the reaction mixture for 1-2 hours at 0-5 °C to complete the formation of the nitroso intermediate.

    • Condensation Reaction:

      • In a separate flask, dissolve an equimolar amount of 3-diethylaminophenol in methanol.

      • Heat the methanolic solution to reflux (approximately 65-70 °C).

      • Slowly add the previously prepared cold nitroso-3-diethylaminophenol solution to the refluxing solution of 3-diethylaminophenol over 3-4 hours.

      • Continue refluxing for an additional 1-2 hours after the addition is complete.

    • Purification and Precipitation:

      • After the reaction is complete, cool the mixture to room temperature.

      • Slowly add perchloric acid to the reaction mixture to precipitate the this compound perchlorate salt.

      • Cool the mixture further in an ice bath to maximize precipitation.

      • Collect the crystalline product by filtration.

      • Wash the crystals with cold methanol and then with diethyl ether.

      • Dry the purified this compound perchlorate under vacuum.

Reaction Scheme:

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Condensation cluster_2 Step 3: Precipitation A 3-Diethylaminophenol C Nitroso-3-diethylaminophenol A->C Nitrosation B HNO2 (from NaNO2 + H+) B->C E This compound (cation) C->E Condensation D 3-Diethylaminophenol D->E G This compound Perchlorate E->G Salt Formation F HClO4 F->G

Caption: General synthesis workflow for this compound Perchlorate.

Synthesis of a Julolidine-Substituted Oxazine Probe for Peroxynitrite (JDO-ONOO)

Replacing the diethylamino groups of this compound with a rigid julolidine moiety can enhance fluorescence quantum yield and red-shift the emission wavelength. The JDO-ONOO probe is a "turn-on" sensor for peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological processes.[1]

Experimental Protocol: Synthesis of JDO and JDO-ONOO

  • Synthesis of JDO (Julolidine-Oxazine Dye):

    • Follow a similar condensation reaction as for this compound, but use 8-hydroxyjulolidine as the starting material instead of 3-diethylaminophenol for both the nitrosation and condensation steps.

    • Purify the resulting JDO dye by column chromatography.

  • Synthesis of JDO-ONOO Probe:

    • To a solution of JDO in a suitable organic solvent, add a peroxynitrite-reactive trigger molecule (e.g., a boronate ester). The specific trigger will be cleaved by peroxynitrite, leading to the release of the fluorescent JDO.

    • The reaction is typically carried out in the presence of a base to facilitate the coupling of the trigger to the JDO core.

    • Purify the final JDO-ONOO probe by preparative HPLC.

Reaction and Activation Scheme:

G JDO_ONOO JDO-ONOO (Non-fluorescent) JDO JDO (Fluorescent) JDO_ONOO->JDO Cleavage of trigger Byproduct Byproduct JDO_ONOO->Byproduct ONOO Peroxynitrite (ONOO⁻) ONOO->JDO

Caption: Activation mechanism of the JDO-ONOO fluorescent probe.

Synthesis of an Esterase-Activatable Sulfonated Oxazine Probe

Esterase-activatable probes are designed to be non-fluorescent and cell-permeable until they are cleaved by intracellular esterases, releasing a fluorescent and often cell-impermeable dye. This strategy allows for the specific labeling of viable cells.

Experimental Protocol: Synthesis of an Esterase-Labile Sulfonated Oxazine Dye

  • Materials:

    • A suitable sulfonated oxazine precursor (e.g., synthesized by modifying an aminophenol with a sulfonate-containing alkyl halide before the condensation reaction).

    • An esterase-labile protecting group (e.g., an acetate-protected hydroxymethyl group).

    • Coupling reagents (e.g., DCC, DMAP).

  • Procedure:

    • Synthesize a sulfonated this compound derivative by incorporating a sulfonic acid group onto one of the aminophenol precursors.

    • Protect the sulfonic acid group with an esterase-labile protecting group. This is often done by reacting the sulfonated dye with an acetylated chloromethyl ester in the presence of a base.

    • The resulting probe will be cell-permeable and non-fluorescent due to the quenching effect of the protecting group.

    • Purify the final probe using column chromatography or preparative HPLC.

Activation Scheme:

G Probe Esterase Probe (Non-fluorescent, Cell-permeable) Dye Sulfonated Oxazine Dye (Fluorescent, Cell-impermeable) Probe->Dye Ester cleavage Byproduct Byproduct Probe->Byproduct Esterase Intracellular Esterases Esterase->Dye

Caption: Activation of an esterase-sensitive oxazine probe.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its derivatives discussed in this guide.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference(s)
This compound Perchlorate 645-653666-670~120,000~0.15Methanol/Ethanol[2][3]
JDO ~680~703Not Reported~0.30Not Specified[1]
JDO-ONOO (activated) ~680~703Not ReportedNot ApplicableNot Specified[1]

Visualized Signaling Pathways

This compound-based probes are valuable tools for visualizing dynamic processes within biological signaling pathways.

Peroxynitrite Detection in Inflammatory Signaling

Peroxynitrite is a key mediator of oxidative stress and is involved in inflammatory signaling. The JDO-ONOO probe can be used to visualize the generation of peroxynitrite in response to inflammatory stimuli.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Probe Activation Stimulus e.g., LPS, Cytokines iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation Stimulus->iNOS NADPH_Oxidase NADPH Oxidase Activation Stimulus->NADPH_Oxidase NO Nitric Oxide (NO) iNOS->NO Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide ONOO Peroxynitrite (ONOO⁻) NO->ONOO Superoxide->ONOO JDO_Fluorescence JDO Fluorescence ONOO->JDO_Fluorescence JDO_ONOO JDO-ONOO JDO_ONOO->JDO_Fluorescence

Caption: Peroxynitrite formation and detection in inflammation.

Esterase Activity as a Marker of Cell Viability

Intracellular esterases are active in viable cells. Esterase-activatable probes can be used to differentiate between living and dead cells, as the latter lack active esterases.

G cluster_0 Cellular State cluster_1 Enzyme Activity cluster_2 Probe Response Live_Cell Live Cell Active_Esterase Active Intracellular Esterases Live_Cell->Active_Esterase Dead_Cell Dead Cell Inactive_Esterase Inactive/No Esterases Dead_Cell->Inactive_Esterase Fluorescence Fluorescence Signal Active_Esterase->Fluorescence No_Fluorescence No Fluorescence Inactive_Esterase->No_Fluorescence Probe_in Esterase Probe Probe_in->Fluorescence Probe_in->No_Fluorescence

Caption: Esterase activity as an indicator of cell viability.

Conclusion

This compound and its derivatives represent a powerful and versatile class of fluorescent probes for a wide range of applications in biological research and drug development. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to synthesize and utilize these valuable tools. The continued development of novel this compound-based probes with enhanced properties and new sensing modalities will undoubtedly further advance our understanding of complex biological systems.

References

Unveiling the Photophysical Characteristics of Oxazine 1: A Technical Guide to its Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent dyes is paramount. Oxazine 1, a near-infrared dye, has garnered significant attention for its applications in various scientific domains. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, with a specific focus on its fluorescence quantum yield, and offers detailed experimental protocols for its determination.

Core Photophysical Properties of this compound

This compound exhibits distinct absorption and emission characteristics that are crucial for its application as a fluorescent probe and laser dye. Its maximum absorption is observed in the range of 642 to 650 nm, with a high molar extinction coefficient, indicating strong absorption of light at these wavelengths.[1][2] The fluorescence emission of this compound is typically centered around 670 nm.[1]

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For this compound, this value is highly dependent on the solvent environment. In ethanol, the reported quantum yield is approximately 0.11 to 0.141.[2][3][4][5][6] This value has been noted to increase to 0.19 in ethylene glycol, highlighting the influence of the local environment on the dye's emissive properties.[3]

A summary of the key photophysical parameters for this compound is presented in the table below for easy comparison.

Photophysical ParameterValueSolventReference(s)
Absorption Maximum (λmax) ~650 nmGeneral[1]
642.5 nmMethanol[2][3]
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹General[1]
117,000 M⁻¹cm⁻¹ at 642.5 nmMethanol[2]
123,000 M⁻¹cm⁻¹ at 642.5 nmMethanol[3]
Emission Maximum (λem) ~670 nmGeneral[1]
668 nm-[7]
Fluorescence Quantum Yield (Φf) 0.11Ethanol[2][3]
0.141Ethanol[4][5][6]
0.19Ethylene Glycol[3]

Experimental Protocol for Determining the Fluorescence Quantum Yield of this compound

The determination of the fluorescence quantum yield of a compound is a fundamental photophysical measurement. The most common method is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Instrumentation
  • Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

  • This compound: The sample of interest.

  • Standard Fluorophore: A well-characterized fluorophore with a known quantum yield in the same spectral region as this compound. For near-infrared dyes like this compound, standards such as HITCI (Φf = 0.283 in ethanol) or IR-125 (Φf = 0.132 in ethanol) can be used.[4] Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-green region but is not suitable for this compound.

  • Solvent: A high-purity spectroscopic grade solvent in which both the sample and the standard are soluble and stable (e.g., ethanol).

Detailed Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1x10⁻⁴ M.[8]

    • Prepare a stock solution of the standard fluorophore in the same solvent at a similar concentration.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both this compound and the standard.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[3] This is a critical step to ensure a linear relationship between absorbance and fluorescence intensity.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions of this compound and the standard.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements. It is crucial to excite both the sample and the standard at the same wavelength.

    • Record the fluorescence emission spectrum for each working solution of this compound and the standard. The emission should be collected over the entire fluorescence band of the dye.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission curve for each solution. This integrated intensity is a measure of the total fluorescence output.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.

    • The plots should yield straight lines passing through the origin. The slope of these lines (Gradient) is proportional to the fluorescence quantum yield.

    • The fluorescence quantum yield of this compound (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample is the gradient of the plot for this compound.

    • Grad_std is the gradient of the plot for the standard.

    • n_sample is the refractive index of the solvent used for the this compound solutions.

    • n_std is the refractive index of the solvent used for the standard solutions (if different). If the same solvent is used for both, this term becomes 1.

Visualizing Photophysical Processes and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key photophysical transitions and the experimental workflow for quantum yield determination.

Jablonski_Diagram Jablonski Diagram for this compound cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Jablonski Diagram illustrating the photophysical transitions of this compound.

Quantum_Yield_Workflow Experimental Workflow for Quantum Yield Determination prep Prepare Stock Solutions (this compound & Standard) dilute Prepare Serial Dilutions (Abs < 0.1) prep->dilute abs Measure Absorbance Spectra dilute->abs fluor Measure Fluorescence Spectra dilute->fluor plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Fluorescence Intensity fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for the relative determination of fluorescence quantum yield.

This comprehensive guide provides the essential data and methodologies for researchers working with this compound. A thorough understanding and precise determination of its photophysical properties, particularly the quantum yield, are crucial for its effective utilization in advanced scientific applications.

References

Oxazine 1: A Deep Dive into its Fluorescence and Quenching Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazine 1 is a near-infrared (NIR) fluorescent dye widely utilized in various scientific and biomedical applications, including laser technologies and as a molecular probe.[1] Its robust photophysical properties and sensitivity to the local environment make it a valuable tool in biophysical studies, single-molecule spectroscopy, and as a component in sensor design.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence and quenching of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Photophysical Properties of this compound

This compound is characterized by its strong absorption in the red region of the visible spectrum and fluorescence emission in the near-infrared range.[1] These properties are influenced by the solvent environment, particularly its polarizability.[4] The dye's planar cationic structure is a key determinant of its spectral behavior.[3]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in various solvents.

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)Reference(s)
Methanol642.5123,000~670--[5]
Ethanol~650>100,000~6700.11-[1][5]
Ethylene Glycol---0.19-[5]
Aqueous Buffer (pH 7.4, 10% DMSO)655-671--[6]
TiO₂ Nanoparticles (on coverslip)----2.9 ± 0.3[7][8]
Bare Coverslip----3.0 ± 0.6[7][8]

Mechanisms of Fluorescence

The fluorescence of this compound arises from the radiative decay of its first excited singlet state (S₁) to the ground state (S₀). The process begins with the absorption of a photon, which excites the molecule to a higher vibrational level of the S₁ state. This is followed by rapid vibrational relaxation to the lowest vibrational level of S₁, from which fluorescence occurs.

The efficiency of this process is dictated by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Fluorescence_Mechanism S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν_abs) S1->S0 Fluorescence (hν_em) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay

Figure 1: Jablonski diagram illustrating the primary photophysical pathways for this compound, including absorption, fluorescence, internal conversion, and intersystem crossing.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, several quenching mechanisms are prominent, often depending on its immediate molecular environment.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a major quenching pathway for this compound, particularly in the presence of electron donors or acceptors. In this process, the excited dye molecule either accepts an electron from a donor or donates an electron to an acceptor, forming a non-fluorescent radical ion pair.

One notable example is the quenching of this compound by N,N-dimethylaniline (DMA), where ultrafast electron transfer from the solvent to the excited dye occurs on a sub-picosecond timescale.[9][10] Similarly, when adsorbed onto titanium dioxide (TiO₂) nanoparticles, this compound can inject an electron from its excited state into the conduction band of the semiconductor, leading to fluorescence quenching.[7][8] The efficiency of this process, however, can be low if the dye is merely physisorbed onto the surface.[7][8]

PET_Quenching cluster_ox1 This compound S0_ox1 S₀ S1_ox1 S₁* S0_ox1->S1_ox1 hν_abs Radical_Cation This compound•+ S1_ox1->Radical_Cation Electron Transfer D_plus D•+ Radical_Cation->S0_ox1 Back Electron Transfer (Non-radiative) D D

Figure 2: Mechanism of photoinduced electron transfer (PET) quenching of this compound by an electron donor.
Formation of Radical Anion States

Under reducing conditions and low oxygen concentrations, this compound can be switched to a stable, non-fluorescent "off" state, which is attributed to the formation of a radical anion.[2][11] This process is reversible; the fluorescence can be restored by introducing an oxidizing agent.[2] This controllable switching has been harnessed for super-resolution microscopy.[2][11]

Radical_Anion_Quenching S1 This compound (S₁*) Fluorescent Radical_Anion This compound•- (Radical Anion) Non-Fluorescent S1->Radical_Anion Reduction Oxidant Oxidant (e.g., O₂) Radical_Anion->S1 Oxidation Reductant Reductant (e.g., Ascorbic Acid)

Figure 3: Reversible quenching of this compound via the formation of a stable radical anion state under reducing and oxidizing conditions.
Excited-State Proton Transfer (ESPT)

For some oxazine dyes like cresyl violet, fluorescence quenching can be driven by excited-state proton transfer, leading to the formation of a tautomer with different photophysical properties.[12][13][14] While not as extensively documented for this compound itself, this mechanism is relevant to the broader class of oxazine dyes and highlights the sensitivity of their excited-state dynamics to proton availability in the microenvironment.

Host-Guest Interactions

The fluorescence properties of this compound can be significantly modulated by encapsulation within host molecules such as cyclodextrins and cucurbiturils.[15][16][17] Confinement within a host cavity can alter the dye's rotational freedom and shield it from solvent-mediated quenching pathways, often leading to an enhancement of fluorescence.[15][16] For instance, the formation of inclusion complexes with β- and γ-cyclodextrins leads to notable changes in the photophysical properties of this compound.[17]

Experimental Protocols

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and fluorescence quantum yield of this compound under various conditions.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound (typically ~1 µM to avoid aggregation) in the solvent of interest.[3] Ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[5]

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer (e.g., Cary 3). Set the spectral bandwidth to 1.0 nm and an appropriate scan rate (e.g., 112.5 nm/min).[5]

  • Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer (e.g., Spex FluoroMax). Excite the sample at a wavelength on the red edge of the absorption maximum (e.g., 590 nm).[5] Set the excitation and emission monochromator bandwidths (e.g., 4.25 nm).[5]

  • Data Correction: Correct the recorded emission spectra for the wavelength-dependent sensitivity of the instrument and subtract the dark counts.[5]

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol) using the comparative method.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed laser source at a wavelength suitable for this compound (e.g., 630 nm pulsed dye laser).[7][8]

  • Detection: Collect the fluorescence emission at the peak wavelength using a fast photodetector.

  • Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay curve. Fit the decay data to a single or multi-exponential function to determine the fluorescence lifetime(s).

Single-Molecule Fluorescence Spectroscopy

Objective: To investigate the photophysics and quenching of individual this compound molecules.

Methodology:

  • Instrumentation: Employ a confocal fluorescence microscope equipped with a high numerical aperture objective (e.g., 60x, N.A. 1.35).[2]

  • Sample Immobilization: Immobilize this compound molecules on a surface (e.g., a coverslip or within a polymer film) at a very low concentration to ensure individual molecules are spatially resolved.

  • Excitation: Excite the sample with a focused laser beam (e.g., 640 nm) at an intensity of a few kW/cm².[2]

  • Data Acquisition: Record the fluorescence intensity time traces (transients) of individual molecules.

  • Analysis: Analyze the fluorescence transients for blinking (on/off behavior), photobleaching events, and changes in fluorescence lifetime to elucidate quenching kinetics and mechanisms at the single-molecule level.[7][8]

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_microscopy Single-Molecule Studies cluster_data Data Output & Analysis prep Prepare Dilute this compound Solution (~1 µM) abs Absorption Spectroscopy (UV-Vis) prep->abs ss_fluor Steady-State Fluorescence (Spectrofluorometer) prep->ss_fluor tr_fluor Time-Resolved Fluorescence (TCSPC) prep->tr_fluor smfs Confocal Microscopy (Immobilized Molecules) prep->smfs abs_data λ_abs, ε abs->abs_data ss_data λ_em, Φ_f ss_fluor->ss_data tr_data τ_f tr_fluor->tr_data smfs_data Blinking Kinetics, Photobleaching smfs->smfs_data

Figure 4: General experimental workflow for characterizing the photophysical properties of this compound.

Conclusion

The fluorescence and quenching of this compound are governed by a complex interplay of its intrinsic molecular structure and its external environment. Key quenching mechanisms include photoinduced electron transfer, the formation of stable radical anion states, and modulation by host-guest interactions. A thorough understanding of these processes, facilitated by techniques such as steady-state and time-resolved spectroscopy, is crucial for the effective application of this compound in advanced research and development, from designing novel biosensors to pioneering super-resolution imaging techniques. This guide provides a foundational framework for professionals seeking to leverage the unique photophysical properties of this versatile near-infrared dye.

References

An In-depth Technical Guide to the Solubility of Oxazine 1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxazine 1, a widely used fluorescent dye. Given the limited availability of precise quantitative solubility data across a broad spectrum of organic solvents in publicly accessible literature, this document consolidates known values and offers detailed experimental protocols to empower researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound, also known as Oxazine 725, is a cationic dye belonging to the oxazine family of fluorophores. It exhibits strong absorption and fluorescence in the red to near-infrared region of the electromagnetic spectrum, making it a valuable tool in various scientific applications, including fluorescence microscopy, flow cytometry, and as a laser dye. The solubility of this compound is a critical parameter for its effective use, influencing stock solution preparation, formulation for in vitro and in vivo studies, and overall experimental reproducibility.

Quantitative Solubility Data

The solubility of this compound perchlorate, the common salt form of the dye, has been determined in a limited number of solvents and solvent systems. The available quantitative data is summarized in the table below.

Organic Solvent/SystemTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Room Temperature50 mg/mL (118 mM)Requires sonication for complete dissolution.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature≥ 2.5 mg/mL (≥ 5.90 mM)A common vehicle for in vivo administration.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temperature≥ 2.5 mg/mL (≥ 5.90 mM)An alternative formulation for in vivo use.[1][2]

Qualitative Solubility Information

While specific quantitative data is scarce, this compound is frequently described as being soluble in a wide array of polar organic solvents.[1][2] Its use as a laser dye and in spectroscopic studies has led to its documented dissolution in the following solvents, implying at least moderate solubility:

  • Ethanol: Used as a solvent for fluorescence and absorption spectroscopy.

  • Methanol: Employed for spectroscopic measurements.

  • Dichloromethane (CH₂Cl₂): Utilized in lasing applications.

  • 1,2-Dichlorobenzene: Mentioned in studies on fluorescence efficiency.

It is important to note that without quantitative data, the exact solubility in these solvents is not known and should be determined experimentally for applications requiring precise concentrations.

Experimental Protocols for Solubility Determination

Due to the paucity of comprehensive solubility data, researchers often need to determine the solubility of this compound in their specific solvent of choice. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Materials:

  • This compound perchlorate

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound perchlorate to a vial containing a known volume of the solvent of interest. An excess is ensured by the presence of undissolved solid material at the bottom of the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a vacuum oven or a fume hood to allow for the complete evaporation of the solvent. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the dye.

    • Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.

    • Solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used to prepare the saturated solution (the volume of the aliquot taken).

    Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a strong chromophore, such as this compound, and relies on the Beer-Lambert law.

Materials:

  • This compound perchlorate

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Cuvettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound in the solvent of interest with a known concentration. This initial concentration should be well below the expected solubility limit.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

  • Preparation and Analysis of a Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, accurately dilute a small, known volume of the saturated supernatant with the pure solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

    Solubility = Concentration of diluted sample × Dilution factor

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step in experimental design. The following diagram illustrates a logical workflow for this process, taking into account both solubility and experimental compatibility.

Solvent_Selection_Workflow A Define Experimental Requirements (e.g., concentration, compatibility) B Consult Known Solubility Data A->B C Is Quantitative Data Available for a Compatible Solvent? B->C D Select Solvent and Prepare Solution C->D Yes E Review Qualitative Solubility Information C->E No F Are there Promising Candidate Solvents? E->F G Perform Experimental Solubility Determination (e.g., Gravimetric, UV-Vis) F->G Yes I Consider Alternative Solvents or Solvent Mixtures F->I No H Does the Solubility Meet Experimental Requirements? G->H H->D Yes H->I No

References

Oxazine 1 CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Oxazine 1, also known by its synonym Oxazine 725, is a fluorescent dye belonging to the oxazine class of heterocyclic organic compounds. It is notable for its applications in various scientific research fields, particularly as a near-infrared (NIR) fluorescent probe. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and experimental applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is commercially available as a green crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValueReference
CAS Number 24796-94-9[1][2]
Molecular Formula C₂₀H₂₆ClN₃O₅[1][2]
Molecular Weight 423.89 g/mol [1][2]
Appearance Green crystalline powder[2]
Maximum Absorption (λmax) ~650 nm[3][4]
Molar Extinction Coefficient > 100,000 M⁻¹cm⁻¹[3][4]
Maximum Emission (λem) ~670 nm[3][4]
Quantum Yield (in ethanol) 0.11[5]

Chemical Structure

The chemical structure of this compound is fundamental to its fluorescent properties. Below is a graphical representation of the molecule.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound in appropriate solvent (e.g., methanol, ethanol) B Prepare sample in quartz cuvette with Abs < 0.1 A->B C Measure absorption spectrum using a spectrophotometer B->C D Measure fluorescence spectrum using a spectrofluorometer B->D E Scale absorption data to known molar extinction coefficient C->E F Correct fluorescence data for instrument sensitivity and background noise D->F

References

Technical Guide: Molar Extinction Coefficient of Oxazine 1 in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared fluorescent dye, Oxazine 1, when dissolved in ethanol. This document details the quantitative photophysical data, the experimental protocol for its determination, and a visual representation of the experimental workflow.

Data Presentation

The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a particular wavelength. For this compound in ethanol, the following values have been reported:

ParameterValueWavelength (λmax)SolventReference
Molar Extinction Coefficient123,000 cm⁻¹/M642.5 nmEthanol[1]
Molar Extinction Coefficient> 100,000 cm⁻¹/M~650 nmNot Specified[2]
Absorption Maximum648 nmN/ANot Specified[3]

Experimental Protocols

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, molar extinction coefficient, and path length.

Equation: A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (mol/L)

  • l is the path length of the cuvette (cm)

A generalized experimental protocol for determining the molar extinction coefficient of this compound in ethanol is as follows:

  • Preparation of a Stock Solution: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of ethanol to achieve a precise concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations. This is crucial for establishing the linearity of absorbance with concentration.

  • Spectrophotometric Measurement: The absorbance of each diluted solution is measured using a UV-Vis spectrophotometer. It is essential to first record a baseline with a cuvette containing only ethanol (the blank). The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound in ethanol, which is approximately 642.5 nm.[1]

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin. The slope of this line is equal to the molar extinction coefficient multiplied by the path length of the cuvette (typically 1 cm). The molar extinction coefficient is then calculated from the slope.

A specific set of instrumental parameters for the measurement of this compound's absorption has been reported as:

  • Instrument: Cary 3 Spectrophotometer

  • Spectral Bandwidth: 1.0 nm

  • Signal Averaging Time: 0.133 sec

  • Data Interval: 0.25 nm

  • Scan Rate: 112.5 nm/min[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound in Ethanol serial_dil Perform Serial Dilutions prep_stock->serial_dil Known Concentration measure_abs Measure Absorbance of Dilutions at λmax serial_dil->measure_abs Set of Concentrations blank Measure Blank (Ethanol) blank->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot Absorbance Data calc Calculate Molar Extinction Coefficient (ε = Slope / Path Length) plot->calc Determine Slope

Caption: Experimental workflow for determining the molar extinction coefficient.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Oxazine 1, a versatile fluorescent dye. This document details its photophysical properties, the influence of solvent environments, and standardized protocols for its spectral analysis, catering to the needs of researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound, also known as Oxazine 725, is a cationic dye belonging to the oxazine family, recognized for its strong absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its favorable photophysical properties, including a high molar extinction coefficient and good photostability, have led to its widespread use as a laser dye and a fluorescent probe in various applications.[1] Understanding the absorption and emission characteristics of this compound is crucial for its effective utilization in experimental assays and imaging technologies. The spectral behavior of this compound is notably influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the key photophysical parameters of this compound in different solvents. The Stokes shift, which is the difference between the absorption and emission maxima, is a critical parameter for applications requiring efficient separation of excitation and emission signals.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)
Methanol642.5[2]~660123,000 at 642.5 nm[3]-~17.5
Ethanol-~668-0.11[3]-
Ethylene Glycol---0.19[3]-

Solvatochromic Analysis

The spectral properties of this compound exhibit a dependence on the solvent environment. However, unlike many solvatochromic dyes where spectral shifts are primarily dictated by solvent polarity, the behavior of this compound is more complex. Research indicates that the spectral shifts of this compound show a poor correlation with solvent polarity.[4] Instead, a strong linear correlation is observed with the solvent's polarizability.[4] This suggests that dispersion forces play a more significant role in the solute-solvent interactions that influence the electronic transitions of the dye. Therefore, this compound can be considered a sensitive probe for solvent polarizability rather than polarity.[4]

Experimental Protocols

Accurate and reproducible measurement of absorption and emission spectra is fundamental to characterizing fluorescent molecules like this compound. The following are generalized yet detailed protocols for these key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_max) and molar extinction coefficient (ε).

Materials and Equipment:

  • This compound dye

  • Spectroscopic grade solvent

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare working solutions with concentrations ranging from approximately 1 µM to 10 µM.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 400 nm to 800 nm for this compound).

    • Set the scan speed, spectral bandwidth (e.g., 1 nm), and data interval (e.g., 1 nm).[3]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample and reference holders of the spectrophotometer and perform a baseline correction to zero the absorbance across the spectral range.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute working solution and then fill it with the solution.

    • Place the sample cuvette in the sample holder.

    • Start the spectral scan and record the absorbance spectrum.

    • Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance at λ_max versus concentration. The slope of the linear portion of the curve, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

Fluorescence Emission Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum of this compound to determine its maximum emission wavelength (λ_em).

Materials and Equipment:

  • This compound working solutions (prepared as in 4.1)

  • Spectroscopic grade solvent

  • Fluorometer

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

Procedure:

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength to the λ_max determined from the absorption spectrum (e.g., 642.5 nm for this compound in methanol).[2]

    • Set the excitation and emission slit widths (e.g., 2-5 nm) to control the spectral resolution and signal intensity.

    • Set the desired emission wavelength range for the scan (e.g., 650 nm to 850 nm for this compound).

  • Blank Measurement: Fill a fluorescence cuvette with the pure solvent and place it in the sample holder. Run an emission scan to record any background signal from the solvent.

  • Sample Measurement:

    • Use a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[3]

    • Rinse and fill a fluorescence cuvette with the sample solution.

    • Place the cuvette in the sample holder and acquire the fluorescence emission spectrum.

  • Data Correction and Analysis:

    • Subtract the solvent blank spectrum from the sample spectrum.

    • Correct the emission spectrum for the wavelength-dependent sensitivity of the detector and monochromator gratings, if the instrument is equipped with this function.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

experimental_workflow cluster_prep prep Sample Preparation abs_spec Absorption Spectroscopy prep->abs_spec fluor_spec Fluorescence Spectroscopy prep->fluor_spec stock Prepare Stock Solution (e.g., 1 mM this compound) dilute Perform Serial Dilutions (e.g., 1-10 µM) stock->dilute baseline_abs Baseline Correction (Pure Solvent) measure_abs Measure Absorbance Spectra of Dilutions baseline_abs->measure_abs analyze_abs Determine λ_max and ε measure_abs->analyze_abs stokes Calculate Stokes Shift (λ_em - λ_abs) analyze_abs->stokes blank_fluor Measure Blank Spectrum (Pure Solvent) measure_fluor Measure Emission Spectrum (Abs < 0.1) blank_fluor->measure_fluor analyze_fluor Determine λ_em measure_fluor->analyze_fluor analyze_fluor->stokes report Report Photophysical Data stokes->report

References

The Advent and Evolution of Oxazine Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and foundational chemistry of oxazine dyes for researchers, scientists, and drug development professionals.

The oxazine dyes, a vibrant and versatile class of heterocyclic compounds, have carved a significant niche in the landscape of chemistry, biology, and materials science. Characterized by a core structure containing both oxygen and nitrogen atoms within a six-membered ring, these dyes exhibit a rich history of discovery and a continuous evolution of applications, from early use in the textile industry to their current indispensable role as fluorescent probes in advanced biological imaging and diagnostics. This technical guide delves into the historical milestones, synthetic methodologies, and photophysical properties that define this important class of chromophores.

A Historical Overview: From Textile Colorants to Biological Stains

The journey of oxazine dyes begins in the late 19th century, a period of fervent discovery in synthetic dye chemistry. While the parent phenoxazine heterocycle was first synthesized by Bernthsen in 1887, some derivatives like Meldola's blue and gallocyanine were already in commercial use as textile dyes.[1] A significant early milestone was the synthesis of the phenoxazone products, the chemical class to which the notable dye Nile Red belongs, by Mörlau and Uhlmann in 1896.[2]

Aromatic oxazines were first synthesized in 1944 by Holly and Cope through Mannich reactions.[3] However, it was the discovery in the 1950s that certain oxazine dyes exhibited surprisingly high lightfastness on acrylic fibers that led to their industrial resurgence.[4] This renewed interest spurred further research into their synthesis and properties.

A pivotal moment in the history of oxazine dyes was the realization of their utility in biological sciences. Brilliant cresyl blue, for instance, has a long history as a vital stain, with its use as a supravital stain for reticulocytes dating back to 1901.[5] The development of fluorescent dyes like Nile Blue in the late 19th century opened new avenues for their application.[4] Nile Red, initially identified as a minor component in commercial preparations of Nile Blue, was later characterized as a highly selective fluorescent stain for intracellular lipid droplets, a discovery that has had a profound impact on cell biology research.[2][6] Today, oxazine dyes are integral to a wide array of applications, including histology, fluorescence microscopy, flow cytometry, and as probes for various biological and environmental sensing applications.[6][7]

Core Synthesis Methodologies

The synthesis of oxazine dyes traditionally involves the condensation of a nitroso-substituted aromatic amine with a phenol or naphthol derivative.[8] This fundamental reaction forms the heterocyclic oxazine core. The structural diversity and resulting photophysical properties of the dyes can be readily tuned by modifying the substituents on both the amino and phenolic precursors.

A common synthetic route to many benzo[a]phenoxazine dyes, such as Nile Blue and its derivatives, starts with the nitrosation of an N,N-dialkylaniline derivative, followed by a condensation reaction with a naphthol or aminonaphthalene.

Experimental Protocol: Synthesis of Nile Blue A

This protocol outlines a representative synthesis of Nile Blue A, a widely used oxazine dye. The synthesis proceeds in two main stages: the preparation of the key intermediate, 5-(diethylamino)-2-nitrosophenol, and its subsequent condensation with 1-naphthylamine.

Part 1: Synthesis of 5-(diethylamino)-2-nitrosophenol

Materials:

  • 3-(Diethylamino)phenol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Deionized Water

  • Acetone

  • Sodium Acetate

Procedure:

  • Dissolve 8.7 g (52.67 mmol) of 3-(diethylamino)phenol in a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to -5 °C in an ice-salt bath with mechanical stirring.

  • Prepare a solution of 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below -5 °C.

  • Continue stirring at this temperature for 1 hour after the addition is complete.

  • Filter the resulting precipitate to collect the crude product.

  • Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate.

  • Filter the solid and recrystallize from acetone to yield red crystals of 5-(diethylamino)-2-nitrosophenol.[8]

Part 2: Condensation to form Nile Blue A

Materials:

  • 5-(diethylamino)-2-nitrosophenol (from Part 1)

  • 1-Naphthylamine (1-aminonaphthalene)

  • Ethanol (95%)

Procedure:

  • In a 250 mL flask, combine 2.36 g of 5-(diethylamino)-2-nitrosophenol and 1.67 g of 1-naphthylamine.

  • Add 50 mL of 95% ethanol to the flask as the solvent.

  • Heat the mixture to reflux and maintain reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Upon completion, cool the reaction mixture to allow the Nile Blue A to precipitate.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.[3]

Photophysical Properties of Key Oxazine Dyes

A defining feature of many oxazine dyes is their strong fluorescence and sensitivity to the local environment. This solvatochromism, the change in absorption and emission spectra with solvent polarity, makes them powerful tools for probing molecular environments. The table below summarizes the key photophysical properties of three widely used oxazine dyes.

DyeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)
Nile Red Methanol552636--
Toluene~515~585--
DMSO---~0.3
Ethanol---0.12
Nile Blue A Ethanol629--0.27
Water634---
Cresyl Violet Ethanol603~62083,0000.54

Data compiled from multiple sources.[5][9][10][11]

Visualizing Applications: Staining of Intracellular Lipids with Nile Red

The utility of oxazine dyes in modern biological research is exemplified by the use of Nile Red to visualize intracellular lipid droplets. The following workflow illustrates this common application.

NileRedStainingWorkflow cluster_preparation Cell Preparation and Staining cluster_imaging Fluorescence Microscopy cell_culture Culture cells of interest (e.g., macrophages, adipocytes) lipid_induction Induce lipid droplet formation (optional, e.g., with oleic acid) cell_culture->lipid_induction stain_cells Incubate cells with Nile Red staining solution lipid_induction->stain_cells prepare_nile_red Prepare Nile Red stock solution (e.g., in DMSO) staining_solution Dilute stock solution in cell culture medium or PBS prepare_nile_red->staining_solution staining_solution->stain_cells wash_cells Wash cells to remove excess dye stain_cells->wash_cells mount_slide Mount stained cells on a microscope slide wash_cells->mount_slide Proceed to Imaging microscope Place slide on fluorescence microscope stage mount_slide->microscope excite Excite with appropriate wavelength (e.g., 450-500 nm for yellow-gold emission) microscope->excite detect Detect emission at specific wavelength (>528 nm for lipid droplets) excite->detect image_capture Capture fluorescence image detect->image_capture

Workflow for staining intracellular lipid droplets with Nile Red.

This workflow highlights the straightforward nature of using Nile Red as a vital stain. The dye is cell-permeable and exhibits strong fluorescence only in hydrophobic environments, such as those found within lipid droplets, making it a highly specific and effective probe.[6]

Conclusion

From their origins as industrial colorants to their current status as sophisticated tools in life sciences, oxazine dyes have demonstrated remarkable adaptability and utility. Their rich photophysical properties, coupled with a versatile and well-established synthetic chemistry, ensure their continued importance in both fundamental research and the development of new diagnostic and therapeutic agents. The ongoing exploration of novel oxazine structures and their conjugation to biomolecules promises to further expand the horizons of their application, solidifying their legacy as a cornerstone of modern dye chemistry.

References

A Deep Dive into the Theoretical Calculation of Oxazine 1 Electronic Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the electronic transitions of Oxazine 1, a fluorescent dye with significant applications in biomedical imaging and laser technologies. Understanding the electronic behavior of this molecule is paramount for the rational design of novel probes and photosensitizers. This document summarizes key computational approaches, presents quantitative data from various studies, and outlines the underlying protocols.

Introduction to this compound and its Electronic Properties

This compound is a cationic dye characterized by a rigid heterocyclic structure. Its photophysical properties, particularly its strong absorption and fluorescence in the red to near-infrared region, are dictated by π→π* electronic transitions within its chromophore. Theoretical calculations, primarily based on Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable tools for elucidating the nature of these transitions and predicting their spectral characteristics.

A key feature often observed in the experimental absorption spectrum of oxazine dyes is a shoulder on the main absorption peak. Theoretical studies have been instrumental in determining whether this shoulder arises from a distinct electronic transition or from vibronic coupling.

Computational Methodologies for Electronic Transition Analysis

The accurate prediction of electronic absorption spectra for molecules like this compound in solution is a non-trivial task that requires careful selection of computational methods. The prevailing approach involves a multi-step process that begins with geometry optimization and culminates in the calculation of excited states, often incorporating the influence of the solvent.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule in its ground state. For this compound, this is typically achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A commonly employed level of theory for geometry optimizations is B3LYP/6-311++G(d,p).[1]

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse for calculating the electronic excited states of medium-sized organic molecules.[1] This method is used to compute the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and the oscillator strengths, which are related to the intensity of the absorption peaks.

The choice of the functional in TD-DFT calculations is critical for obtaining accurate results. Various functionals have been tested for their ability to reproduce the experimental absorption spectra of oxazine dyes. These include:

  • B3LYP: A widely used hybrid functional.

  • CAM-B3LYP: A long-range corrected functional that can provide a better description of charge-transfer states.[1]

  • M06, M06-L, M06-2X: The M06 suite of functionals.[1]

  • X3LYP: A hybrid functional that has shown good agreement with experimental data for the main absorption maximum and shoulder of this compound.[2]

  • MN12SX: A functional that has been successful in reproducing the vibronic spectra of similar oxazine dyes.[3]

  • ωB97XD: A long-range corrected functional that has provided good agreement for the main maximum and short-wavelength shoulder of Oxazine 170.[4][5]

The Role of the Solvent

The inclusion of solvent effects is crucial for accurately predicting the electronic spectra of dyes in solution.[1][6] The polar environment of a solvent can significantly influence the energy levels of the solute, leading to shifts in the absorption maxima (solvatochromism). Two primary approaches are used to model these effects:

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant.[1] The SMD model has been reported to provide more reliable results for oxazine dyes compared to CPCM.[1][6]

  • Explicit Solvation Models: In this approach, a finite number of solvent molecules are explicitly included in the quantum mechanical calculation. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. Studies have shown that including explicit water molecules can lead to a redshift in the calculated spectrum of oxazine dyes.[2][3]

Quantitative Analysis of Theoretical Calculations

The following tables summarize the calculated maximum absorption wavelengths (λmax) for this compound and related dyes using different theoretical approaches, compared with experimental values where available.

DyeFunctionalBasis SetSolvent ModelCalculated λmax (nm)Experimental λmax (nm)Reference
This compoundB3LYP6-311++G(d,p)Gas Phase519~645[1]
This compoundB3LYP6-311++G(d,p)CPCM (Water)619~645[1]
This compoundB3LYP6-311++G(d,p)SMD (Water)628~645[1]
This compoundCAM-B3LYP6-311++G(d,p)SMD (Water)580~645[1]
This compoundM066-311++G(d,p)SMD (Water)610~645[1]
This compoundM06-2X6-311++G(d,p)SMD (Water)558~645[1]
This compoundX3LYP6-31++G(d,p)SMD (Aqueous)Good agreement with experimentNot specified[2]
Oxazine 750MN12SX6-31++G(d,p)SMD (Aqueous)666666[3]
Oxazine 170ωB97XD6-31++G(d,p)SMD (Aqueous)Good agreement with experimentNot specified[4][5]

Table 1: Comparison of Calculated and Experimental Maximum Absorption Wavelengths (λmax) for Oxazine Dyes.

Experimental and Computational Protocols

The following sections detail the generalized protocols for both experimental spectral acquisition and the theoretical calculation of electronic transitions for this compound.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, methanol, ethanol). The concentration should be adjusted to yield a maximum absorbance of less than 1 to ensure linearity.[1]

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-800 nm).[1]

    • The maximum absorption wavelength (λmax) is determined from the peak of the spectrum.

Computational Protocol: TD-DFT Calculation of Electronic Transitions
  • Structure Optimization:

    • Construct the initial 3D structure of the this compound cation.

    • Perform a geometry optimization in the gas phase using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.[1] No symmetry constraints should be imposed.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Excited State Calculation:

    • Using the optimized ground-state geometry, perform single-point TD-DFT calculations.

    • Select a functional and basis set (e.g., B3LYP/6-311++G(d,p) or other functionals as listed in Table 1).

    • Incorporate a solvent model (e.g., SMD with water as the solvent).[1]

    • Calculate a sufficient number of singlet excited states (typically the lowest 6-10 states) to ensure the main transitions in the visible region are captured.

  • Spectral Analysis:

    • Identify the electronic transition with the largest oscillator strength, which corresponds to the main absorption peak (λmax).

    • Analyze the molecular orbitals involved in the key transitions (e.g., HOMO to LUMO) to characterize the nature of the excitation (e.g., π→π*, intramolecular charge transfer).

Visualizing Computational Workflows and Electronic Transitions

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the underlying quantum mechanical principles.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output start This compound Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum solvent_model Inclusion of Solvent Model (e.g., SMD) freq_calc->solvent_model excited_states Calculation of Excited States (Vertical Excitations) solvent_model->excited_states spectrum Simulated Absorption Spectrum (λmax, Oscillator Strength) excited_states->spectrum mo_analysis Molecular Orbital Analysis excited_states->mo_analysis

Caption: Computational workflow for calculating this compound electronic transitions.

Electronic_Transition cluster_gs Ground State (S0) cluster_es Excited State (S1) HOMO HOMO (π) LUMO LUMO (π) HOMO->LUMO hν (Absorption) Major Contribution LUMO_plus_1 LUMO+1 (π) HOMO->LUMO_plus_1 HOMO_minus_1 HOMO-1 (π) HOMO_minus_1->LUMO

Caption: Primary electronic transition (HOMO to LUMO) in this compound.

Conclusion

Theoretical calculations, particularly TD-DFT, are powerful tools for investigating the electronic transitions of this compound. The accuracy of these predictions is highly dependent on the choice of functional and the inclusion of solvent effects. The SMD solvent model has shown to be particularly effective for this class of dyes.[1][6] Furthermore, studies incorporating vibronic coupling and explicit solvent molecules have provided deeper insights into the finer features of the absorption spectra.[2][3] This guide provides a foundational understanding of the theoretical approaches that are essential for the continued development of oxazine-based molecules in various scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a versatile, cell-permeant, near-infrared (NIR) fluorescent dye increasingly utilized in live-cell imaging. Its emission in the NIR spectrum minimizes autofluorescence from cellular components, allowing for a high signal-to-noise ratio. This compound is characterized by its notable photostability and pH-insensitivity within a physiological range, making it a robust probe for dynamic cellular studies.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in live-cell imaging applications, including general cellular staining, and targeted organelle imaging, alongside methods for assessing its cytotoxicity.

Properties of this compound

This compound exhibits spectral properties that are highly advantageous for fluorescence microscopy. A summary of its key quantitative data is presented below.

PropertyValueSolventReference
Molar Extinction Coefficient 123,000 cm⁻¹M⁻¹Methanol[2]
Absorption Maximum (λabs) ~650 nmMethanol[1]
Emission Maximum (λem) ~670 nmMethanol[1]
Quantum Yield (Φ) 0.11Ethanol[2]
Molecular Weight 423.89 g/mol -[1]
pH Stability Stable from pH 4 to 10-[1]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in live-cell imaging. It is important to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup. Therefore, the provided protocols should be considered as a starting point for optimization.

General Live-Cell Staining with this compound

This protocol outlines the fundamental steps for staining live cells with this compound for general morphological visualization.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Live-cell imaging vessel (e.g., glass-bottom dish, chamber slide)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for NIR dyes (Excitation: ~650 nm, Emission: ~670 nm).

Experimental Workflow for General Live-Cell Staining

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1 mM this compound stock solution in DMSO stain_solution Prepare working solution (1-10 µM in medium) prep_stock->stain_solution prep_cells Plate and culture cells wash_cells Wash cells with PBS prep_cells->wash_cells add_stain Incubate with this compound (15-30 min, 37°C) stain_solution->add_stain wash_cells->add_stain wash_final Wash cells 2-3 times add_stain->wash_final add_medium Add fresh imaging medium wash_final->add_medium acquire_image Image (Ex: ~650 nm, Em: ~670 nm) add_medium->acquire_image

Caption: A generalized workflow for live-cell staining using this compound.

Cytotoxicity Assay for this compound

It is crucial to determine the optimal, non-toxic concentration of this compound for each cell line. This protocol provides a method for assessing cytotoxicity using a standard viability assay.

Materials:

  • This compound dye

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM.

    • Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for a period relevant to your planned imaging experiments (e.g., 1-24 hours).

  • Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control to determine the percentage of viable cells at each this compound concentration.

    • Plot the cell viability against the this compound concentration to determine the IC50 value and the maximum non-toxic concentration.

Logical Flow of a Cytotoxicity Assay

G start Start plate_cells Plate cells in 96-well plate start->plate_cells prepare_dye Prepare serial dilutions of this compound plate_cells->prepare_dye treat_cells Treat cells with this compound and controls prepare_dye->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent measure_signal Measure signal (absorbance/fluorescence) add_reagent->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end_node End analyze_data->end_node

Caption: A flowchart outlining the key steps in a cytotoxicity assay.

Targeted Organelle Staining (Mitochondria and Lysosomes) - A General Approach

While specific targeting of this compound to organelles has not been extensively documented, its cationic nature suggests potential accumulation in mitochondria due to their membrane potential. The following is a generalized protocol that can be adapted to investigate the subcellular localization of this compound.

Materials:

  • This compound dye

  • Organelle-specific tracker dyes for co-localization (e.g., MitoTracker™ Green, LysoTracker™ Green)

  • Live-cell imaging medium

  • Cells cultured on imaging vessels

Protocol:

  • Staining with this compound:

    • Follow the "General Live-Cell Staining with this compound" protocol (Section 1) using a low, non-toxic concentration of the dye (e.g., 100-500 nM) and a short incubation time (15-30 minutes) to minimize non-specific staining.

  • Co-staining with Organelle Tracker:

    • After washing out the unbound this compound, incubate the cells with a specific organelle tracker dye (e.g., MitoTracker™ Green for mitochondria or LysoTracker™ Green for lysosomes) according to the manufacturer's protocol.

  • Imaging and Analysis:

    • Image the cells in both the NIR channel for this compound and the appropriate channel for the organelle tracker dye.

    • Analyze the images for co-localization of the this compound signal with the signal from the organelle-specific tracker. This can be done qualitatively by overlaying the images or quantitatively using co-localization analysis software.

Data Presentation Summary

The following table summarizes the key experimental parameters that should be optimized and recorded for reproducible live-cell imaging with this compound.

ParameterRecommended Starting RangeNotes
This compound Concentration 100 nM - 10 µMCell type dependent; determine optimal concentration via titration and cytotoxicity assay.
Incubation Time 15 - 60 minutesLonger times may increase signal but also potential cytotoxicity and non-specific binding.
Incubation Temperature 37°COr the optimal growth temperature for the specific cell line.
Washing Steps 2 - 3 timesEssential for reducing background fluorescence.
Imaging Medium Pre-warmed, optically clear, serum-free mediumTo maintain cell health and minimize background.

Conclusion

This compound is a promising near-infrared dye for live-cell imaging, offering advantages in terms of photostability and reduced autofluorescence. The protocols provided herein offer a solid foundation for researchers to begin exploring the applications of this compound in their specific cellular systems. As with any fluorescent probe, careful optimization of staining conditions and validation of non-toxicity are paramount to obtaining reliable and meaningful results in live-cell imaging experiments. Further investigations into the specific subcellular targets of this compound will undoubtedly expand its utility in the field of cell biology and drug discovery.

References

Application Notes and Protocols for Oxazine 1 Staining in Fixed Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of fixed biological tissues using Oxazine 1. This document includes procedures for both paraffin-embedded and frozen tissue sections, along with recommendations for reagent preparation and imaging.

Introduction to this compound

This compound is a cationic fluorescent dye that emits in the near-infrared (NIR) region of the spectrum. Its fluorescence is largely independent of pH in the range of 4 to 10.[1] While it has been explored for various biological applications, including the staining of nerve tissue, its use as a general histological stain for fixed tissues is an area of growing interest. These protocols provide a starting point for researchers to utilize this compound for visualizing cellular and tissue structures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and recommended starting concentrations for staining protocols.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Maximum Absorption (λ_max_)~650 nm[1]
Maximum Emission (λ_em_)~670 nm[1]
Molar Extinction Coefficient>100,000 M⁻¹cm⁻¹[1]
Recommended Solvent for StockDimethyl Sulfoxide (DMSO)[1]
pH Stability Range4 - 10[1]

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

ParameterParaffin-Embedded SectionsFrozen Sections
Staining Solution Concentration 1 - 10 µM1 - 10 µM
Incubation Time 10 - 30 minutes5 - 15 minutes
Incubation Temperature Room TemperatureRoom Temperature

Note: The concentrations and incubation times provided are starting points and may require optimization for specific tissue types and experimental conditions.

Experimental Protocols

Preparation of Reagents

This compound Stock Solution (1 mM):

  • This compound is readily soluble in DMSO.[1]

  • To prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO. For example, for this compound with a molecular weight of 423.89 g/mol , dissolve 0.424 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Working Staining Solution (1-10 µM):

  • On the day of use, dilute the 1 mM this compound stock solution in an appropriate buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration (e.g., 1-10 µM).

  • Ensure the working solution is well-mixed before application to the tissue sections.

Protocol for Staining Paraffin-Embedded Tissues

This protocol outlines the steps for deparaffinization, rehydration, and fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • PBS (pH 7.4)

  • This compound working staining solution (1-10 µM)

  • Aqueous mounting medium with antifade reagent

Procedure:

  • Deparaffinization:

    • Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene.[2][3][4]

  • Rehydration:

    • Immerse slides in 100% ethanol for 3-5 minutes. Repeat with fresh 100% ethanol.[2][3][4]

    • Immerse slides in 95% ethanol for 3-5 minutes.[2][3]

    • Immerse slides in 70% ethanol for 3-5 minutes.[2][3]

    • Rinse slides in deionized water for 5 minutes.[3]

  • Washing:

    • Wash slides in PBS for 5 minutes.

  • Staining:

    • Carefully blot excess PBS from around the tissue section.

    • Apply the this compound working staining solution to completely cover the tissue section.

    • Incubate for 10-30 minutes at room temperature in a dark, humidified chamber.

  • Washing:

    • Gently rinse the slides with PBS to remove excess staining solution.

    • Wash the slides in PBS for 5 minutes. Repeat twice with fresh PBS.

  • Mounting:

    • Carefully remove excess buffer from the slide.

    • Apply a drop of aqueous mounting medium with an antifade reagent onto the tissue section.[5]

    • Gently lower a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish if necessary.[2]

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~650 nm, Emission: ~670 nm).

Protocol for Staining Frozen Tissues

This protocol is for staining fresh or fixed frozen tissue sections. Tissues can be fixed prior to freezing or post-sectioning.

Materials:

  • Frozen tissue sections on slides

  • 4% Paraformaldehyde (PFA) in PBS (for post-fixation)

  • PBS (pH 7.4)

  • This compound working staining solution (1-10 µM)

  • Aqueous mounting medium with antifade reagent

Procedure:

  • Tissue Section Preparation:

    • Cut frozen tissue sections (5-10 µm) using a cryostat and mount them on charged slides.

    • Allow slides to air dry briefly.

  • Fixation (if not pre-fixed):

    • For fresh frozen tissues, fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Staining:

    • Blot excess PBS from around the tissue section.

    • Apply the this compound working staining solution to the tissue.

    • Incubate for 5-15 minutes at room temperature in a dark, humidified chamber.

  • Washing:

    • Gently rinse the slides with PBS.

    • Wash the slides twice with PBS for 5 minutes each.

  • Mounting:

    • Mount the slides with an aqueous mounting medium containing an antifade reagent as described in the paraffin protocol.[5]

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filters for this compound.

Visualizations

Experimental Workflow for this compound Staining of Paraffin-Embedded Tissues

G cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Gradient) Deparaffinization->Rehydration Wash_PBS1 Wash in PBS Rehydration->Wash_PBS1 Staining This compound Staining (1-10 µM, 10-30 min) Wash_PBS1->Staining Wash_PBS2 Wash in PBS (3x) Staining->Wash_PBS2 Mounting Mounting (Antifade Medium) Wash_PBS2->Mounting Imaging Fluorescence Microscopy (Ex: ~650nm, Em: ~670nm) Mounting->Imaging

Caption: Workflow for staining paraffin-embedded tissues with this compound.

Logical Relationship of Reagents and Procedures

G cluster_reagents Reagents cluster_procedure Procedure Tissue Fixed Tissue Section StainingStep Staining Tissue->StainingStep Oxazine1 This compound Stock (1 mM in DMSO) Oxazine1->StainingStep Diluted in PBS PBS PBS Buffer PBS->StainingStep WashingStep Washing PBS->WashingStep MountingMedium Mounting Medium MountingStep Mounting MountingMedium->MountingStep StainingStep->WashingStep WashingStep->MountingStep

Caption: Interplay of reagents and procedural steps in this compound staining.

References

Application of Oxazine 1 in Super-Resolution Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a fluorescent dye belonging to the oxazine class of heterocyclic compounds. Its favorable photophysical properties, including strong absorption in the red region of the spectrum and a high molar extinction coefficient, make it a valuable tool for various fluorescence-based applications. In the field of super-resolution microscopy, this compound and its structural analogs, such as ATTO 655, have emerged as powerful probes for techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM). This is due to their ability to undergo reversible photoswitching between a fluorescent "on" state and a long-lived dark "off" state, a prerequisite for single-molecule localization microscopy.

These application notes provide a comprehensive overview of the use of this compound and its analogs in super-resolution imaging, complete with detailed protocols for sample preparation, labeling, and imaging to guide researchers in achieving high-quality super-resolved images.

Photophysical Properties and Photoswitching Mechanism

This compound and its analogs exhibit spectral properties that are well-suited for biological imaging, with excitation and emission maxima in the far-red region, minimizing autofluorescence from cellular components.[1][2] The key to their application in dSTORM lies in their photoswitching capability, which is typically induced by high-intensity laser light in the presence of a reducing agent in the imaging buffer.[3]

The photoswitching mechanism involves the transition of the dye to a transient excited state upon laser excitation, from which it can enter a long-lived dark state. For oxazine dyes, this dark state is understood to be a stable radical anion formed through reduction by a thiol-containing compound in the imaging buffer.[4][5] This reduced state is non-fluorescent. Spontaneous or light-induced oxidation returns the molecule to its fluorescent ground state, allowing for the detection of individual molecules over time. The structure of the photoswitched dark species has been identified as the fully reduced and protonated form of the oxazine.[3][4] This cycle of photoswitching can be repeated multiple times, enabling the localization of a large number of molecules to reconstruct a super-resolved image.[5]

Quantitative Data Presentation

The following table summarizes the key photophysical and photoswitching parameters for this compound and its close analog, ATTO 655, which is frequently used in super-resolution microscopy studies.

PropertyThis compoundATTO 655Notes
Excitation Maximum (λex) ~650 nm[2]663 nm[6]In aqueous buffer.
Emission Maximum (λem) ~670 nm[2]684 nm[7]In aqueous buffer.
Molar Extinction Coefficient (ε) >100,000 M⁻¹cm⁻¹[2]110,000 M⁻¹cm⁻¹A high value indicates efficient light absorption.
Fluorescence Quantum Yield (Φ) 0.11 (in ethanol)[8]0.30 (in water)Represents the efficiency of photon emission after absorption.
Photon Count per Switching Event Not explicitly reported~1105[7]Crucial for localization precision.
Duty Cycle Not explicitly reported~0.001[9]Low duty cycle is essential for separating single-molecule events.
Switching Cycles Not explicitly reported400 - 3,000[5]Indicates the photostability and robustness of the dye for dSTORM.

Note: Quantitative data for this compound in the context of super-resolution microscopy is limited. The data for ATTO 655, a structurally similar and widely used oxazine dye for dSTORM, is provided as a reference.

Experimental Protocols

Protocol 1: Immunofluorescence Labeling for dSTORM

This protocol describes the labeling of cellular structures using primary and secondary antibodies, with the secondary antibody conjugated to an oxazine dye such as ATTO 655.

Materials:

  • Cells grown on high-precision glass coverslips (#1.5H)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% bovine serum albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • Oxazine dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, ATTO 655)

  • Mounting medium suitable for super-resolution microscopy

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on high-precision glass coverslips to an appropriate confluency (e.g., 70-80%).

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% BSA for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the oxazine dye-conjugated secondary antibody in the blocking buffer to its recommended concentration (typically 1-5 µg/mL).

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Sample Mounting:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium for super-resolution imaging. Seal the coverslip with nail polish to prevent drying.

Protocol 2: dSTORM Imaging

This protocol outlines the general procedure for acquiring dSTORM data using a microscope equipped for single-molecule localization.

Materials:

  • dSTORM imaging buffer (see recipe below)

  • Microscope with high-power lasers (e.g., 640-647 nm), a high numerical aperture (NA) objective (≥1.4), and a sensitive camera (EMCCD or sCMOS).

dSTORM Imaging Buffer Recipe:

A common dSTORM buffer for oxazine dyes consists of an oxygen-scavenging system and a thiol. The buffer should be prepared fresh before each imaging session.

  • Buffer Stock: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Oxygen Scavenging System (GLOX):

    • Glucose Oxidase: 0.5 mg/mL

    • Catalase: 40 µg/mL

    • Glucose: 10% (w/v)

  • Reducing Agent:

    • 10-50 mM Mercaptoethylamine (MEA)

Procedure:

  • Microscope Setup:

    • Mount the prepared sample on the microscope stage.

    • Locate the region of interest using a low laser power to avoid photobleaching.

  • Buffer Exchange:

    • Carefully replace the buffer in the sample with the freshly prepared dSTORM imaging buffer.

  • Image Acquisition:

    • Increase the laser power to a high intensity (typically 1-10 kW/cm²) to induce photoswitching of the oxazine dye molecules.[10]

    • The high laser power will drive most of the fluorophores into the dark state.

    • Begin acquiring a time-lapse series of images (typically 10,000 to 40,000 frames) with a short exposure time (e.g., 20-50 ms).[10]

    • A small fraction of molecules will spontaneously return to the fluorescent state in each frame, appearing as well-separated single-molecule events.

    • Optionally, a low-power UV or violet laser (e.g., 405 nm) can be used to facilitate the reactivation of the fluorophores from the dark state.

  • Data Analysis:

    • Process the acquired image series using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software will detect and localize the position of each single-molecule event with sub-diffraction precision.

    • Reconstruct the final super-resolution image from the list of localized coordinates.

Visualizations

G Photoswitching Mechanism of Oxazine Dyes in dSTORM S0 Ground State (S0) (Fluorescent) S1 Excited Singlet State (S1) S0->S1 Excitation (e.g., 647 nm laser) S1->S0 Fluorescence Emission DarkState Reduced Dark State (Radical Anion/Leuco Form) (Non-Fluorescent) S1->DarkState Reduction (Thiol) DarkState->S0 Oxidation (Spontaneous or light-induced)

Caption: Photoswitching of this compound in dSTORM.

G Experimental Workflow for dSTORM Imaging with this compound cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (this compound Conjugate) PrimaryAb->SecondaryAb BufferExchange Add dSTORM Buffer SecondaryAb->BufferExchange Acquisition High-Power Laser Illumination & Image Acquisition BufferExchange->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction FinalImage FinalImage Reconstruction->FinalImage Super-Resolved Image

Caption: dSTORM Experimental Workflow.

Conclusion

This compound and its analogs are robust and versatile fluorescent probes for super-resolution microscopy, particularly for dSTORM. Their favorable photophysical properties and reliable photoswitching characteristics enable the acquisition of high-quality, super-resolved images of subcellular structures. By following the detailed protocols provided in these application notes, researchers can effectively utilize these dyes to push the boundaries of fluorescence imaging and gain deeper insights into complex biological processes at the nanoscale.

References

Application Notes and Protocols: Oxazine 1 and the Detection of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key members of this group include superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play vital roles in cellular signaling and homeostasis at physiological concentrations, their overproduction can lead to oxidative stress, a condition implicated in a wide array of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate detection and quantification of ROS are of paramount importance in biomedical research and drug development.

While a variety of fluorescent probes have been developed for ROS detection, it is crucial to select the appropriate tool for a given experimental context. This document provides a detailed overview of Oxazine 1, a fluorescent dye with applications in various imaging modalities, and addresses its potential use as a probe for ROS. Furthermore, it offers comprehensive protocols for the detection of ROS using established and validated fluorescent probes.

This compound: Properties and Suitability for ROS Detection

This compound is a near-infrared (NIR) fluorescent dye known for its high molar extinction coefficient and fluorescence emission in the red part of the spectrum.[1] Its photophysical properties make it a valuable tool in various fluorescence-based applications.

Note on this compound as a ROS Probe: Current scientific literature does not support the use of this compound as a direct fluorescent probe for the detection of reactive oxygen species. While some oxazine derivatives have been explored for their antioxidant properties or as photosensitizers that can generate ROS, this compound itself is not typically employed for ROS measurement. Its fluorescence is largely independent of pH in the physiological range and it is not known to react with common ROS in a way that produces a reliable and specific fluorescent response.[1] Some evidence suggests that oxazine dyes can be reduced by molecules like dithiothreitol (DTT) or glutathione (GSH) at high concentrations, indicating a sensitivity to the cellular redox environment, but this is distinct from a direct and specific reaction with ROS.[1]

The information provided below pertains to the general properties of this compound and standard protocols for ROS detection using other, well-established fluorescent probes.

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueReference
Maximum Absorption (λ_abs_ max) ~650 nm[1]
Maximum Emission (λ_em_ max) ~670 nm[1]
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) 0.11 in ethanol[2]
Solubility Soluble in DMSO[1]
pH Stability Stable between pH 4 and 10[1]

General Protocols for Cellular ROS Detection with Fluorescent Probes

For researchers interested in quantifying cellular ROS, several well-validated fluorescent probes are available. A commonly used probe is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). The following protocols provide a general framework for using such probes in cell-based assays.

Experimental Workflow for Cellular ROS Detection

G cluster_prep Cell Preparation cluster_staining Probe Loading cluster_measurement Data Acquisition cell_seeding Seed cells in a multi-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion cell_treatment Treat cells with experimental compounds cell_adhesion->cell_treatment remove_media Remove cell culture medium cell_treatment->remove_media wash_cells Wash cells with PBS remove_media->wash_cells add_probe Incubate with fluorescent ROS probe (e.g., H2DCFDA) wash_cells->add_probe wash_again Wash cells to remove excess probe add_probe->wash_again add_buffer Add imaging buffer wash_again->add_buffer measure_fluorescence Measure fluorescence (plate reader, microscope, or flow cytometer) add_buffer->measure_fluorescence

Caption: A generalized workflow for the detection of cellular reactive oxygen species (ROS) using a fluorescent probe.

Protocol 1: In Vitro ROS Detection in Adherent Cells using H₂DCFDA

This protocol is adapted for use in a 96-well plate format and can be measured using a fluorescence microplate reader.

Materials:

  • Adherent cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • ROS-inducing agent (e.g., tert-Butyl hydroperoxide, TBHP) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment: The following day, remove the culture medium and treat the cells with your experimental compounds diluted in fresh medium for the desired duration. Include wells for a positive control (e.g., 100 µM TBHP for 30-60 minutes) and an untreated control.

  • Probe Preparation: Prepare a stock solution of H₂DCFDA in DMSO. Immediately before use, dilute the H₂DCFDA stock solution in pre-warmed PBS or serum-free medium to a final working concentration (typically 2-10 µM).

  • Probe Loading: Remove the treatment medium and wash the cells once with 100 µL of warm PBS. Add 100 µL of the H₂DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with 100 µL of warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS or imaging buffer to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

Protocol 2: ROS Detection in Suspension Cells by Flow Cytometry

Materials:

  • Suspension cells

  • Flow cytometry tubes

  • H₂DCFDA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • ROS-inducing agent (e.g., TBHP) as a positive control

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture suspension cells to the desired density. Treat the cells with your experimental compounds, a positive control (e.g., TBHP), and an untreated control in culture tubes.

  • Cell Harvesting: After treatment, harvest the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet once with warm PBS.

  • Probe Loading: Resuspend the cell pellet in a working solution of H₂DCFDA (typically 2-10 µM in PBS or serum-free medium) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Incubation: Incubate the cells at 37°C in the dark for 30-60 minutes.

  • Washing: Centrifuge the cells to remove the H₂DCFDA solution and wash the pellet once with warm PBS.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).

Signaling Pathways Involving Reactive Oxygen Species

ROS are integral components of various cellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data on ROS production.

G cluster_stimuli Stimuli cluster_ros_source ROS Sources cluster_ros Reactive Oxygen Species cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes stimuli Growth Factors Cytokines UV Radiation Metabolic Stress mitochondria Mitochondria (ETC) stimuli->mitochondria nox NADPH Oxidases (NOX) stimuli->nox ros ROS (O₂⁻, H₂O₂) mitochondria->ros nox->ros mapk MAPK Pathways (JNK, p38, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb pi3k PI3K/Akt Pathway ros->pi3k outcomes Proliferation Apoptosis Inflammation Gene Expression Changes mapk->outcomes nfkb->outcomes pi3k->outcomes

Caption: Major cellular signaling pathways activated by reactive oxygen species (ROS), leading to diverse cellular responses.

Data Presentation and Interpretation

Quantitative data from ROS assays should be presented clearly to allow for easy comparison between experimental groups. A tabular format is recommended.

Table 2: Example Data from a Cellular ROS Assay
Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Untreated Control15001201.0
Compound A (10 µM)28002101.87
Compound B (10 µM)16501501.1
Positive Control (TBHP)55004503.67

Interpretation:

  • Normalization: It is crucial to normalize the fluorescence intensity of treated samples to that of the untreated control to determine the fold change in ROS production.

  • Controls: A positive control is essential to ensure that the assay is working correctly. A vehicle control should also be included if the experimental compounds are dissolved in a solvent like DMSO.

  • Statistical Analysis: Appropriate statistical tests should be performed to determine the significance of the observed differences between treatment groups.

  • Probe Specificity: Be aware of the limitations of the chosen fluorescent probe. H₂DCFDA, for example, is a general indicator of oxidative stress and is not specific for a single type of ROS. For more specific detection, probes designed to react with particular ROS (e.g., MitoSOX™ Red for mitochondrial superoxide) should be considered.

Conclusion

The detection and quantification of reactive oxygen species are fundamental to understanding a wide range of biological processes and disease states. While this compound is a valuable fluorescent dye for certain imaging applications, it is not a recognized probe for ROS detection. Researchers should instead turn to validated probes such as H₂DCFDA for general ROS measurement or more specific probes for the detection of particular ROS species. The protocols and guidelines provided in this document offer a solid foundation for the successful implementation of cellular ROS assays in a research or drug development setting. Careful experimental design, including the use of appropriate controls and statistical analysis, is paramount for obtaining reliable and interpretable data.

References

Application Notes and Protocols for Oxazine 1 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a fluorescent dye with utility in various biological applications. Its spectral properties in the far-red region make it a potential candidate for multiparameter flow cytometry, minimizing spectral overlap with commonly used fluorochromes that emit in the blue, green, and yellow-orange regions of the spectrum. This document provides detailed protocols for the application of this compound in flow cytometry for assessing cell viability, apoptosis, and mitochondrial membrane potential. The protocols provided are foundational and may require optimization for specific cell types and experimental conditions.

Spectral Properties

A key consideration for using any fluorochrome in flow cytometry is its excitation and emission profile. This compound is optimally excited by a red laser and emits in the far-red spectrum.

ParameterWavelength (nm)
Maximum Excitation ~645 nm
Maximum Emission ~665 nm

Note: Spectral properties can be influenced by the solvent and binding state of the dye.

Data Presentation: Quantitative Parameters for this compound Staining

The following table summarizes key quantitative parameters for using this compound in flow cytometry. These values should serve as a starting point for experimental optimization.

ParameterRecommended RangeApplication
Staining Concentration 1 - 10 µMCell Viability, Apoptosis, Mitochondrial Membrane Potential
Incubation Time 15 - 30 minutesCell Viability, Apoptosis, Mitochondrial Membrane Potential
Incubation Temperature Room Temperature or 37°CCell Viability, Apoptosis, Mitochondrial Membrane Potential
Excitation Laser 633/640 nm (Red)All Applications
Emission Filter 660/20 nm BP or similarAll Applications

Experimental Protocols

Protocol 1: Cell Viability Assessment using this compound

This protocol details the use of this compound as a membrane integrity dye to distinguish live from dead cells. The principle is that cells with compromised membranes will be permeable to this compound, resulting in a fluorescent signal.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometer with a red laser (633/640 nm)

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS or a suitable buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add this compound to the cell suspension to a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional): The dye is largely non-toxic, and a wash step may not be necessary. However, for sensitive applications, cells can be washed once with PBS to remove excess dye.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite with the red laser (633/640 nm) and collect the emission using a filter appropriate for the far-red spectrum (e.g., 660/20 nm bandpass filter). Live cells will show low fluorescence, while dead cells will exhibit a strong fluorescent signal.

Experimental Workflow for Cell Viability

G Workflow for Cell Viability Assay using this compound prep Prepare single-cell suspension (1x10^6 cells/mL) stain Add this compound (1-5 µM final concentration) prep->stain incubate Incubate for 15-30 min at RT, protected from light stain->incubate analyze Analyze by flow cytometry (Ex: 633/640 nm, Em: ~665 nm) incubate->analyze

Caption: Workflow for Cell Viability Assay using this compound.

Protocol 2: Apoptosis Detection with this compound and Annexin V

This protocol combines this compound for the identification of late apoptotic and necrotic cells with Annexin V, which detects early apoptotic cells by binding to externalized phosphatidylserine.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Annexin V-FITC (or other fluorochrome-conjugated Annexin V)

  • 1X Annexin V Binding Buffer

  • Cell suspension

  • Flow cytometer with blue (488 nm) and red (633/640 nm) lasers

Procedure:

  • Cell Preparation: Induce apoptosis using the desired method. Harvest and wash cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • This compound Staining: Add this compound to the cell suspension to a final concentration of 1-5 µM.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-FITC negative, this compound negative.

    • Early apoptotic cells: Annexin V-FITC positive, this compound negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, this compound positive.

Logical Relationship in Apoptosis Detection

G Cell Population Gating Strategy for Apoptosis cluster_0 Annexin V Staining cluster_1 This compound Staining annexin_neg Annexin V Negative live Live Cells annexin_neg->live annexin_pos Annexin V Positive early_apop Early Apoptotic annexin_pos->early_apop late_apop Late Apoptotic/ Necrotic annexin_pos->late_apop oxazine_neg This compound Negative oxazine_neg->live oxazine_neg->early_apop oxazine_pos This compound Positive oxazine_pos->late_apop

Caption: Gating strategy for apoptosis analysis.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This compound, as a cationic dye, can accumulate in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential, an early hallmark of apoptosis, will result in reduced this compound fluorescence.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Cell suspension

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer with a red laser (633/640 nm)

Procedure:

  • Cell Preparation: Harvest cells and resuspend in pre-warmed cell culture medium at 1 x 10^6 cells/mL.

  • Positive Control (Optional): For a positive control, treat a sample of cells with a mitochondrial membrane potential uncoupler like FCCP (final concentration 5-10 µM) for 10-15 minutes at 37°C.

  • Staining: Add this compound to the cell suspension to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Wash the cells once with pre-warmed cell culture medium to remove the dye from the medium.

  • Resuspension: Resuspend the cell pellet in fresh, pre-warmed medium.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. A decrease in the mean fluorescence intensity of this compound indicates mitochondrial membrane depolarization.

Signaling Pathway in Mitochondrial Potential Assay

G This compound in Mitochondrial Membrane Potential Assay healthy_mito Healthy Mitochondria (High ΔΨm) oxazine_accum This compound Accumulation healthy_mito->oxazine_accum depolarized_mito Depolarized Mitochondria (Low ΔΨm) oxazine_reduced Reduced this compound Accumulation depolarized_mito->oxazine_reduced high_fluor High Fluorescence oxazine_accum->high_fluor low_fluor Low Fluorescence oxazine_reduced->low_fluor

Caption: Principle of ΔΨm assay using this compound.

Concluding Remarks

This compound presents a viable option for flow cytometric analysis in the far-red spectrum. The protocols provided herein offer a framework for its application in assessing cell viability, apoptosis, and mitochondrial membrane potential. As with any flow cytometry experiment, proper controls, including unstained cells, single-color controls for compensation, and biological controls, are essential for accurate data interpretation. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the best results.

Oxazine 1: Application Notes and Protocols for Single-Molecule Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a fluorescent dye belonging to the oxazine family, recognized for its utility in single-molecule spectroscopy (SMS) experiments. Its favorable photophysical properties, including a high extinction coefficient and emission in the near-infrared (NIR) region, make it a valuable tool for studying the dynamics and interactions of individual biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in single-molecule imaging, with a focus on controlling its photophysical behavior for advanced applications such as super-resolution microscopy.

Photophysical Properties of this compound

A comprehensive understanding of the photophysical properties of this compound is crucial for designing and interpreting single-molecule experiments. The key parameters are summarized in the table below.

PropertyValueSolventReference
Absorption Maximum (λ_max,abs_) ~643 - 650 nmMethanol, Ethanol[1]
Emission Maximum (λ_max,em) ~668 - 670 nmMethanol, Ethanol
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹Methanol[2][1]
Fluorescence Quantum Yield (Φ_f) 0.11Ethanol[1]
0.19Ethylene Glycol[1]
pH Stability Stable between pH 4 and 10Aqueous Buffer

Experimental Protocols

I. Labeling of Biomolecules with this compound

Site-specific labeling of biomolecules is a critical first step for single-molecule FRET and localization-based super-resolution microscopy. While specific protocols for this compound may require optimization, the following general procedure for labeling proteins via cysteine-maleimide chemistry can be adapted. This assumes the availability of a maleimide-functionalized this compound derivative.

Materials:

  • Protein of interest with a single accessible cysteine residue

  • Maleimide-functionalized this compound

  • Labeling buffer: 0.1 M sodium phosphate, pH 7.0-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Protocol:

  • Protein Preparation: Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds, reduction with a suitable agent like DTT or TCEP may be necessary, followed by its removal.

  • Dye Preparation: Dissolve the maleimide-functionalized this compound in a small amount of anhydrous DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The reaction should be carried out in the dark at 4°C for 2-4 hours or overnight, with gentle mixing.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the dye (at its absorption maximum of ~648 nm) and using their respective extinction coefficients.

II. Surface Passivation for Single-Molecule Imaging

To prevent non-specific binding of labeled molecules to the glass surface, a robust passivation strategy is essential. Polyethylene glycol (PEG) coating is a widely used and effective method.[3][4][5][6]

Materials:

  • Microscope coverslips and slides

  • mPEG-SVA (succinimidyl valerate) and Biotin-PEG-SVA

  • Aminosilane (e.g., (3-aminopropyl)triethoxysilane)

  • Streptavidin

  • Biotinylated biomolecule of interest

Protocol:

  • Cleaning of Glass Surfaces: Thoroughly clean the coverslips and slides by sonication in a series of solvents (e.g., acetone, ethanol, and water) to remove organic residues. Piranha etching (a mixture of sulfuric acid and hydrogen peroxide) can be used for a more rigorous cleaning but requires extreme caution.[4]

  • Aminosilanization: Functionalize the clean glass surfaces with amine groups by incubating them in a solution of aminosilane.[5]

  • PEGylation: React the aminosilanized surfaces with a mixture of mPEG-SVA and Biotin-PEG-SVA in a sodium bicarbonate buffer (pH 8.5).[6] This creates a dense layer of PEG, with a fraction of biotinylated PEG for subsequent immobilization.

  • Streptavidin Coating: Incubate the PEG-coated surface with a solution of streptavidin, which binds to the biotinylated PEG molecules.[3]

  • Immobilization of Biomolecules: Introduce the biotinylated and this compound-labeled biomolecules, which will specifically bind to the streptavidin-coated surface.[3]

III. Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is the method of choice for single-molecule imaging of surface-immobilized molecules as it selectively excites fluorophores near the coverslip, minimizing background fluorescence.[7]

Microscope Setup: A standard prism-based or objective-based TIRF microscope equipped with a high-numerical-aperture objective and an EMCCD camera is required.[8][9] A laser line around 640-650 nm is suitable for exciting this compound.

Imaging Buffer for Controlled Blinking: The photophysical behavior of oxazine dyes can be controlled by the addition of reducing and oxidizing agents to the imaging buffer.[10][11] This allows for the induction of "blinking," which is essential for super-resolution techniques like PALM and STORM.

  • "Off-switching" (inducing the dark state): A reducing agent like Ascorbic Acid (AA) at a concentration of 100 µM can be used to switch the dye to a stable, non-fluorescent reduced state.[10]

  • "On-switching" (recovering fluorescence): An oxidizing agent like Methyl Viologen (MV) at a concentration of 100 µM can be used to bring the dye back to its fluorescent state.[10]

  • Imaging Buffer Composition: A typical imaging buffer would consist of a suitable biological buffer (e.g., PBS or Tris), an oxygen-scavenging system (e.g., glucose oxidase and catalase), and the desired concentrations of reducing and/or oxidizing agents to control the blinking kinetics.

Data Acquisition: Acquire a time-series of images with the EMCCD camera. The laser power and camera exposure time should be optimized to achieve a good signal-to-noise ratio while minimizing photobleaching. For localization-based super-resolution, it is desirable to have a low density of simultaneously active fluorophores in each frame.

Data Analysis

The analysis of single-molecule data depends on the specific experiment.

  • For FRET experiments: The intensities of the donor and acceptor fluorophores are extracted from the image series to calculate the FRET efficiency over time.

  • For super-resolution imaging: The positions of individual blinking molecules are localized with high precision in each frame. The localized positions from all frames are then combined to reconstruct a super-resolved image.

  • For studying conformational dynamics: Changes in the fluorescence intensity or lifetime of single this compound molecules can report on conformational changes in the labeled biomolecule.

Visualizations

Photophysical Switching Mechanism of this compound

The following diagram illustrates the simplified Jablonski diagram for an oxazine dye, including the pathways for controlled switching between fluorescent and dark states.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing Reduced Reduced State (Dark) T1->Reduced Reduction (e.g., AA) Oxidized Oxidized State (Dark) T1->Oxidized Oxidation Reduced->S0 Oxidation (e.g., MV, O₂) Oxidized->S0 Reduction

Caption: Photophysical state diagram of an oxazine dye.

Experimental Workflow for Single-Molecule Imaging

The logical flow of a typical single-molecule experiment using this compound is depicted below.

G cluster_prep Sample Preparation cluster_surface Surface Chemistry cluster_imaging Data Acquisition cluster_analysis Data Analysis Labeling Biomolecule Labeling with this compound Purification Purification of Labeled Biomolecule Labeling->Purification Immobilization Immobilization of Labeled Biomolecule Purification->Immobilization Passivation Surface Passivation (PEGylation) Passivation->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Acquisition Image Series Acquisition TIRF->Acquisition Localization Single-Molecule Localization Acquisition->Localization Analysis Data Interpretation (FRET, Super-resolution, etc.) Localization->Analysis

Caption: Workflow for a single-molecule spectroscopy experiment.

References

Staining Mitochondria in Living Cells with Oxazine 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a cell-permeant, cationic fluorescent dye that can be utilized for the visualization of mitochondria in living cells. Its positive charge facilitates its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This characteristic makes this compound a valuable tool for studying mitochondrial morphology, distribution, and dynamics in real-time. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, along with data on its properties and potential effects on cellular processes.

Principle of Mitochondrial Staining

The staining of mitochondria in living cells with this compound is based on the electrochemical potential gradient across the inner mitochondrial membrane. In healthy, respiring cells, the mitochondrial matrix is negatively charged relative to the cytoplasm. As a cationic molecule, this compound is electrophoretically driven into the mitochondrial matrix, where it accumulates and emits a fluorescent signal upon excitation. This potential-dependent accumulation allows for the selective visualization of active mitochondria.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for experimental setup and comparison with other fluorescent probes.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₉N₂O⁺N/A
Molecular Weight 303.38 g/mol N/A
Excitation Maximum (λex) ~640-650 nm[2]
Emission Maximum (λem) ~660-670 nm[2]
Extinction Coefficient >140,000 M⁻¹cm⁻¹ in serum[2]
Solvent for Stock Solution Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

Table 2: Comparison of this compound with a Common Mitochondrial Stain (MitoTracker Red CMXRos)

FeatureThis compoundMitoTracker Red CMXRosReference
Mechanism of Retention Accumulation via membrane potentialCovalent binding to thiol groups after accumulation[3][4]
Fixability Not well-retained after fixationWell-retained after fixation[3]
Potential Dependence Strictly dependent on membrane potentialAccumulation is potential-dependent, but retention is covalent[3][4]
Photostability Generally good for oxazine dyesResistant to bleaching[5][6]
Reported Cytotoxicity Data for specific benzophenoxazine analogues suggest potential phototoxicityCan induce apoptosis upon photoirradiation[2][6]

Experimental Protocols

Protocol 1: Staining of Adherent Cells with this compound for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound

  • High-quality, anhydrous DMSO or DMF

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and other necessary components)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Glass-bottom dishes or chambered coverglass

  • Adherent cells cultured to an appropriate confluency (typically 50-70%)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound by dissolving the lyophilized powder in high-quality DMSO or DMF.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A starting concentration range of 100-500 nM is recommended. The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal background.[1]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.[1]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~640 nm, Emission: ~660 nm) and a heated stage with CO₂ control to maintain cell viability.

Protocol 2: Assessment of this compound Phototoxicity

This protocol describes a method to evaluate the potential phototoxicity of this compound upon illumination.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • Live-cell imaging system with time-lapse capabilities

  • Cell viability assay (e.g., Propidium Iodide co-staining or a commercial kit)

Procedure:

  • Prepare Stained Cells:

    • Follow the staining procedure outlined in Protocol 1.

  • Time-Lapse Imaging:

    • Select a field of view containing healthy, well-stained cells.

    • Acquire a pre-illumination image.

    • Continuously or intermittently illuminate the cells with the excitation light at an intensity and duration relevant to your planned imaging experiments.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) over an extended period (e.g., 30-60 minutes).

  • Monitor for Phototoxic Effects:

    • Observe the cells for morphological changes indicative of phototoxicity, such as cell shrinkage, blebbing, or detachment.

    • If using a viability co-stain, monitor for the appearance of the viability marker's signal in the cells.

  • Data Analysis:

    • Quantify the percentage of cells showing signs of phototoxicity over time.

    • Compare the results to control cells stained with this compound but not subjected to prolonged illumination.

Signaling Pathways and Logical Relationships

Mechanism of Mitochondrial Accumulation

The accumulation of this compound in mitochondria is a direct consequence of the mitochondrial membrane potential, a key indicator of mitochondrial health.

Mitochondrial_Accumulation Healthy_Mitochondrion Healthy Mitochondrion (Active Respiration) MMP Negative Mitochondrial Membrane Potential (ΔΨm) Healthy_Mitochondrion->MMP Accumulation Accumulation in Mitochondrial Matrix MMP->Accumulation Oxazine1 This compound (Cationic Dye) Oxazine1->Accumulation Fluorescence Fluorescence Signal Accumulation->Fluorescence

Caption: Accumulation of this compound in mitochondria.

Experimental Workflow for Live-Cell Mitochondrial Imaging

The following diagram illustrates the general workflow for staining and imaging mitochondria in living cells with this compound.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock_Solution Prepare 1 mM This compound Stock in DMSO/DMF Working_Solution Dilute to 100-500 nM in warm imaging medium Stock_Solution->Working_Solution Incubation Incubate with Staining Solution (15-30 min, 37°C) Cell_Culture Culture Adherent Cells Cell_Culture->Incubation Wash Wash 2-3x with warm imaging medium Incubation->Wash Image_Acquisition Live-Cell Fluorescence Microscopy Wash->Image_Acquisition

Caption: Experimental workflow for this compound staining.

Considerations and Potential Artifacts

  • Cytotoxicity: While oxazine dyes can be photostable, high concentrations or prolonged exposure to excitation light may induce phototoxicity.[2] It is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio.

  • Mitochondrial Function: The accumulation of cationic dyes in mitochondria can potentially affect mitochondrial function, including membrane potential and respiration. It is advisable to perform control experiments to assess the impact of this compound on the specific cellular processes under investigation.

  • Non-Specific Staining: At high concentrations, this compound may exhibit non-specific binding to other cellular components, leading to increased background fluorescence. Proper optimization of the staining concentration and thorough washing are essential to minimize this effect.

  • Cell Type Variability: The optimal staining conditions can vary significantly between different cell types. It is recommended to perform a titration of the dye concentration and incubation time for each new cell line.

Conclusion

This compound offers a valuable tool for the fluorescent labeling of mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can effectively utilize this compound to gain insights into the dynamic nature of mitochondria in various biological contexts.

References

Application Notes and Protocols for In Vivo Imaging of Nerve Tissue using Oxazine 1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification and preservation of nerve tissue during surgical procedures are critical to prevent debilitating post-operative complications. Fluorescence-guided surgery (FGS) has emerged as a promising technology to enhance the visualization of anatomical structures in real-time. Oxazine derivatives, a class of fluorescent dyes, have demonstrated significant potential for selective nerve imaging due to their favorable optical properties and affinity for nerve tissue. This document provides detailed application notes and protocols for the use of Oxazine 1 derivatives in preclinical in vivo nerve tissue imaging.

Featured Oxazine Derivatives and Related Fluorophores

Several Oxazine derivatives and other fluorophores have been investigated for nerve-specific imaging. Among them, Oxazine 4 has shown the most promise due to its superior nerve-to-background contrast. Other screened compounds include this compound, Oxazine 170, and Oxazine 750, along with Rhodamine 800 and BMB (a benzofuran derivative), which serves as a reference compound.

Quantitative Data Summary

The optical and physicochemical properties of these fluorophores are crucial for their application in in vivo imaging. The following table summarizes key quantitative data for the selected compounds.

FluorophoreExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Molecular Weight (MW)logD (pH 7.4)
This compound 643-653 nm[1]666-670 nm[1]>140,000 M⁻¹cm⁻¹[2]0.11 (in ethanol)[1][3]-< 1[2]
Oxazine 4 604-616 nm620-635 nm[4]>140,000 M⁻¹cm⁻¹[2]-395.84 g/mol [2]3.38[2]
Oxazine 170 613 nm[5][6]~645 nm[7]83,000 M⁻¹cm⁻¹[5][6]0.58-0.63 (in methanol)[5][8]-> 3.5[2]
Oxazine 750 ~666 nm[9]~667 nm[9]---> 3.5[2]
Rhodamine 800 682 nm[10]704 nm[10]---< 1[2]
BMB 390 nm[11]501 nm[11]---> 3.5[2]

Signaling Pathway and Mechanism of Action

The preferential accumulation of Oxazine derivatives, particularly Oxazine 4, in nerve tissue is attributed to its interaction with the myelin sheath. Myelin is a lipid-rich substance that insulates nerve cell axons. The physicochemical properties of Oxazine 4, such as its lipophilicity (indicated by its logD value), are thought to facilitate its penetration of the blood-nerve barrier and subsequent retention within the myelin sheath. Immunohistochemistry studies have shown that the fluorescence signal of Oxazine 4 co-localizes with myelin basic protein (MBP), a major component of the myelin sheath.[12]

G cluster_blood Bloodstream cluster_nerve Nerve Tissue O4_circ Oxazine 4 (Circulating) BNB Blood-Nerve Barrier O4_circ->BNB Penetration O4_bound Oxazine 4 (Bound) BNB->O4_bound Accumulation Myelin Myelin Sheath Axon Axon Myelin->Axon Surrounds O4_bound->Myelin Interaction

Caption: Proposed mechanism of Oxazine 4 interaction with nerve tissue.

Experimental Workflow for In Vivo Nerve Imaging

The following diagram outlines the general workflow for in vivo nerve imaging using Oxazine derivatives.

G prep Animal Preparation admin Administration prep->admin formulation Fluorophore Formulation formulation->admin imaging Fluorescence Imaging admin->imaging analysis Image Analysis imaging->analysis

Caption: General workflow for in vivo nerve imaging.

Detailed Experimental Protocols

Protocol 1: Systemic Administration for In Vivo Nerve Imaging in Rodents

This protocol is suitable for achieving widespread nerve labeling in small animal models like mice and rats.

1. Animal Preparation:

  • House animals in accordance with institutional guidelines.[13]

  • Anesthetize the animal using an appropriate method, such as isoflurane inhalation (2-5% for induction, 1-2.5% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[13][14][15]

  • Maintain the animal's body temperature using a heating pad throughout the procedure.[13]

  • Surgically expose the nerve of interest (e.g., sciatic nerve, brachial plexus) by making a skin incision and carefully dissecting the overlying muscle and connective tissue.

2. Fluorophore Formulation:

  • Prepare a stock solution of the Oxazine derivative. For intravenous (IV) injection, a common formulation involves dissolving the fluorophore in D5W (5% dextrose in water) containing 5% Cremophor EL to a concentration of 2 mM.[2]

  • Alternatively, a co-solvent formulation can be used, consisting of 10% dimethyl sulfoxide (DMSO), 5% Kolliphor EL, 65% fetal bovine serum (FBS), and 20% phosphate-buffered saline (PBS).

3. Administration:

  • For mice, a typical dose of Oxazine 4 is 50-400 nmol, with 200 nmol often providing an optimal balance between nerve signal and background fluorescence.[2]

  • For rats (approx. 250g), an initial screening dose of 1 µmol can be used.[2]

  • Administer the formulated fluorophore via intravenous tail vein injection.

4. Fluorescence Imaging:

  • The optimal imaging time for the highest signal-to-background ratio (SBR) is typically 4 hours post-injection.[2] The nerve signal can be retained for up to 12 hours.[2]

  • Use a fluorescence imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore (see data table). For Oxazine 4, an excitation around 600-620 nm and emission collection around 620-640 nm is suitable.

  • Acquire both white-light and fluorescence images of the exposed nerve and surrounding tissue.

5. Image Analysis:

  • Quantify the fluorescence intensity of the nerve and adjacent background tissue (e.g., muscle).

  • Calculate the Signal-to-Background Ratio (SBR) to assess the effectiveness of nerve labeling. An SBR of approximately 3.0 can be achieved at 4 hours post-injection for Oxazine 4 in mice.[2]

Protocol 2: Direct Administration for Localized Nerve Staining

This method is useful for rapid, localized nerve staining during a simulated surgical procedure.

1. Animal Preparation:

  • Follow the same anesthesia and surgical exposure steps as in Protocol 1.

2. Fluorophore Formulation:

  • A clinically relevant formulation for direct administration involves solubilizing the Oxazine derivative in a hydrogel, such as 22% Pluronics or 6.5% Sodium Alginate.

  • A concentration of 200 µg/mL of the fluorophore in the hydrogel is often effective.

3. Administration:

  • Directly apply the formulated fluorophore to the exposed nerve and surrounding tissue.

  • Incubate for 1-5 minutes. A 1-minute incubation is often sufficient to achieve a nerve SBR greater than 2.

  • After incubation, gently rinse the area with phosphate-buffered saline (PBS) to remove excess, unbound fluorophore.

4. Fluorescence Imaging:

  • Immediately proceed with fluorescence imaging as described in Protocol 1. Buried nerve tissue may be visible for up to 1 hour after direct administration.

5. Image Analysis:

  • Perform SBR analysis as described in Protocol 1.

Cytotoxicity and Safety Considerations

Preliminary cytotoxicity studies on Oxazine 4 have been conducted. In one study using U87 human-derived glioma cells, a decrease in cell viability of around 20% was observed at a concentration of 100 µM. It is important to note that the intracellular distribution of Oxazine 4 appears to be cytosolic, with no significant nuclear co-localization, suggesting that the mechanisms of toxicity may be primarily cytoplasmic. Further comprehensive toxicological studies are necessary for clinical translation.

Concluding Remarks

Oxazine derivatives, particularly Oxazine 4, are valuable tools for preclinical in vivo imaging of nerve tissue. Their ability to selectively accumulate in the myelin sheath provides a high-contrast signal that can aid in the identification of nerves. The detailed protocols provided herein offer a starting point for researchers to implement this technology in their own studies. Further research and development, including the synthesis of near-infrared (NIR) analogs and comprehensive safety profiling, will be crucial for the clinical translation of these promising nerve-specific fluorophores.

References

Application Notes and Protocols: Labeling and Tracking of Nanoparticles with Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine 1 is a versatile and highly fluorescent near-infrared (NIR) dye, making it a valuable tool for the labeling and tracking of nanoparticles in biological systems.[1] Its strong absorption and emission in the NIR window (absorption maximum ~650 nm, emission maximum ~670 nm) minimizes interference from tissue autofluorescence, enabling sensitive detection for in vivo and in vitro imaging.[1][2] These application notes provide detailed protocols for labeling nanoparticles with this compound, quantifying labeling efficiency, and tracking the labeled nanoparticles in cellular and whole-animal models.

Physicochemical and Spectral Properties of this compound

A comprehensive understanding of the properties of this compound is crucial for its effective application. The dye exhibits a high molar extinction coefficient and is stable over a wide pH range (pH 4-10).[1]

PropertyValueReference
Maximum Absorption (λmax) ~650-655 nm[1][2]
Maximum Emission (λem) ~670-671 nm[1][2]
Molar Extinction Coefficient >100,000 M⁻¹cm⁻¹[1]
Molecular Weight 423.89 g/mol [1]
Quantum Yield (in ethanol) 0.11[3]
Solubility Soluble in DMSO[1]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

A concentrated stock solution of this compound is the starting point for most labeling procedures.

Materials:

  • This compound perchlorate (or other salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM). Refer to the table below for common stock solution preparations.[1]

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Store the stock solution in a light-protected container at -20°C. Avoid repeated freeze-thaw cycles.

Table for 1 mM Stock Solution Preparation:

Mass of this compoundVolume of DMSO to add for 1 mM solution
0.1 mg235.91 µL
0.5 mg1.18 mL
1 mg2.359 mL
5 mg11.796 mL
10 mg23.591 mL
Protocol 2: Labeling of PLGA Nanoparticles with this compound via Nanoprecipitation (Physical Encapsulation)

This protocol describes the encapsulation of this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method. This is a common technique for formulating biodegradable nanoparticles for drug delivery.

Materials:

  • PLGA (50:50)

  • This compound stock solution (in DMSO)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Centrifuge and centrifuge tubes

Procedure:

  • Dissolve a specific amount of PLGA (e.g., 30 mg) and a calculated volume of this compound stock solution in a water-miscible organic solvent like acetone (e.g., 3 mL). The amount of this compound can be varied to optimize loading.

  • Set up a beaker with the aqueous PVA solution (e.g., 12 mL) on a magnetic stirrer at a moderate speed.

  • Using a syringe pump, inject the organic phase (PLGA and this compound solution) into the aqueous phase at a constant flow rate (e.g., 1 mL/min).

  • Allow the solution to stir overnight in a fume hood to ensure complete evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step at least twice to remove unencapsulated dye and excess PVA.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for storage at 4°C.

Diagram of PLGA Nanoparticle Labeling Workflow:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoprecipitation cluster_purification Purification plga PLGA mix_org Mix plga->mix_org ox1 This compound in DMSO ox1->mix_org acetone Acetone acetone->mix_org inject Inject Organic into Aqueous (Syringe Pump) mix_org->inject Organic Phase pva PVA Solution pva->inject Aqueous Phase stir Stir Overnight (Solvent Evaporation) inject->stir centrifuge1 Centrifuge stir->centrifuge1 wash Wash Pellet (x2) centrifuge1->wash resuspend Resuspend in Buffer wash->resuspend final_np This compound-Labeled PLGA Nanoparticles resuspend->final_np

Caption: Workflow for labeling PLGA nanoparticles with this compound via nanoprecipitation.

Protocol 3: Quantification of this compound Loading in Nanoparticles

Determining the amount of dye successfully incorporated into the nanoparticles is a critical step. This can be done indirectly by measuring the amount of free dye in the supernatant after centrifugation.

Materials:

  • This compound-labeled nanoparticle suspension

  • Supernatant collected during washing steps

  • UV-Vis Spectrophotometer or Fluorescence Spectrophotometer

  • Cuvettes

  • Standard solutions of this compound of known concentrations

Procedure:

  • Create a Standard Curve: Prepare a series of this compound solutions of known concentrations in the same aqueous medium used for nanoparticle synthesis (e.g., water or PVA solution).

  • Measure the absorbance (at ~650 nm) or fluorescence intensity (excitation at ~650 nm, emission at ~670 nm) of each standard solution.

  • Plot a graph of absorbance/fluorescence versus concentration to generate a standard curve.

  • Measure Unencapsulated Dye: Collect the supernatants from the centrifugation and washing steps.

  • Measure the absorbance or fluorescence of the pooled supernatants.

  • Use the standard curve to determine the concentration of this compound in the supernatant, and thereby calculate the total mass of unencapsulated dye.

  • Calculate Loading Efficiency and Drug Loading Content:

    • Loading Efficiency (%):

    • Drug Loading Content (%):

Protocol 4: Tracking Cellular Uptake of this compound-Labeled Nanoparticles

This protocol outlines a general procedure for visualizing the internalization of this compound-labeled nanoparticles into live cells using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound-labeled nanoparticles

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

  • Optional: Lysosomal or endosomal markers (e.g., LysoTracker™)

Procedure:

  • Seed cells on a suitable imaging dish and allow them to adhere overnight.

  • The next day, replace the culture medium with fresh medium containing the this compound-labeled nanoparticles at the desired concentration.

  • Incubate the cells with the nanoparticles for various time points (e.g., 30 minutes, 1 hour, 4 hours) to observe the kinetics of uptake.

  • (Optional) In the last 30 minutes of incubation, add a marker for an organelle of interest (e.g., LysoTracker™ to visualize lysosomes) according to the manufacturer's protocol.

  • Before imaging, gently wash the cells two to three times with warm PBS to remove nanoparticles that are not internalized.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Use the NIR channel (e.g., Cy5) to visualize the this compound-labeled nanoparticles and other channels for any co-stains.

  • Analyze the images to quantify nanoparticle uptake, for example, by measuring the mean fluorescence intensity per cell.

Diagram of Cellular Uptake and Trafficking Pathway:

G cluster_extracellular Extracellular Space cluster_cellular Cellular Interior np This compound-Labeled Nanoparticle membrane Plasma Membrane np->membrane Binding endosome Early Endosome membrane->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion

Caption: General pathway for nanoparticle uptake and trafficking within a cell.

Data on Nanoparticle Labeling and Tracking

The following table summarizes hypothetical quantitative data that researchers should aim to collect during their experiments. Actual values will depend on the specific nanoparticle formulation, cell type, and experimental conditions.

ParameterExample ValueMethod of Determination
Nanoparticle Size (Z-average) 150 ± 20 nmDynamic Light Scattering (DLS)
Zeta Potential -15 ± 5 mVElectrophoretic Light Scattering (ELS)
This compound Loading Efficiency 75%Spectrophotometry of supernatant
This compound Drug Loading Content 1.5% (w/w)Spectrophotometry and nanoparticle mass
Dye Leakage (in 24h at 37°C) < 5%Dialysis followed by spectrophotometry
Cellular Uptake (4h incubation) 80% of cells positiveFlow Cytometry / Fluorescence Microscopy
Co-localization with Lysosomes (4h) 65%Confocal Microscopy with LysoTracker™

Signaling Pathways

While this compound itself is not known to directly target specific signaling pathways, its use in nanoparticle formulations can help to visualize processes that are intimately linked with cellular signaling. The primary pathway observed is the endocytic pathway , which is crucial for the regulation of many signaling processes by controlling the number of functional receptors at the cell surface.[4][5]

Nanoparticle uptake often proceeds through various endocytic mechanisms (e.g., clathrin-mediated endocytosis, caveolin-mediated endocytosis, macropinocytosis). The trafficking of these nanoparticles through early endosomes, late endosomes, and finally to lysosomes can be tracked using co-localization studies with fluorescent markers for these organelles.[3] This allows researchers to study how nanoparticle properties (size, charge, surface chemistry) influence their intracellular fate, which is critical for designing effective drug delivery vehicles.

Furthermore, specialized nanoparticles have been designed where the fluorescence of a modified this compound is initially quenched and then "turned on" in the presence of specific reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[1] This allows for the visualization of inflammatory responses and oxidative stress, which are key components of many signaling cascades in diseases like myocardial infarction.[1]

Diagram of ROS/RNS-Sensing Nanoparticle Activation:

G np_quenched Nanoparticle with Quenched this compound np_active Nanoparticle np_quenched->np_active Reaction ox1_released Released this compound (Fluorescent) np_quenched->ox1_released Release & Activation ros ROS / RNS (e.g., HOCl, ONOO⁻) ros->np_quenched Trigger

Caption: Activation of a ROS/RNS-sensing nanoparticle leading to this compound release.

Conclusion

This compound is a powerful NIR dye for labeling and tracking nanoparticles. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Careful characterization of labeled nanoparticles and optimization of imaging parameters are essential for obtaining reliable and quantifiable results in the fields of drug delivery, nanomedicine, and cell biology.

References

Troubleshooting & Optimization

How to prevent photobleaching of Oxazine 1 in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Oxazine 1 in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to photobleaching?

This compound is a near-infrared (NIR) fluorescent dye commonly used in microscopy.[1][2] Like many fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced damage. The primary mechanism of this compound photobleaching involves the formation of a stable, non-fluorescent reduced radical anion state, particularly under low-oxygen conditions.[3][4][5]

Q2: What are the main strategies to prevent this compound photobleaching?

The key strategies to minimize photobleaching of this compound include:

  • Use of Antifade Reagents: These chemical cocktails reduce photobleaching by scavenging reactive oxygen species or through a reducing and oxidizing system (ROXS).[6][7][8]

  • Optimization of Imaging Conditions: This involves minimizing the intensity and duration of the excitation light.

  • Control of the Chemical Environment: Managing the concentration of oxygen and other reactive species in the imaging medium can enhance photostability.[3]

Q3: Which commercial antifade reagents are recommended for this compound?

Several commercial antifade mounting media are effective in reducing photobleaching for a wide range of fluorophores, including those in the far-red spectrum like this compound.[9] These include:

  • VECTASHIELD®: A widely referenced antifade mounting medium that offers excellent protection against fading.[10][11][12][13]

  • ProLong™ Gold and ProLong™ Diamond: These reagents are known for their ability to slow photobleaching across the visible and far-red spectrum and cure to form a solid seal.[9][14][15][16][17]

  • Trolox-based solutions: Trolox is a water-soluble antioxidant that can be added to imaging media to reduce photobleaching and blinking.[18][19]

Troubleshooting Guides

Problem: Rapid loss of this compound fluorescence signal during imaging.
Possible Cause Troubleshooting Step Detailed Protocol/Explanation
High excitation light intensityDecrease the laser power or use neutral density (ND) filters.Start with the lowest possible laser power that provides an acceptable signal-to-noise ratio. Increase incrementally only if necessary. ND filters can be used to attenuate the excitation light without changing its spectral properties.
Prolonged or continuous exposureReduce the exposure time per frame and the total imaging duration.Use the shortest possible exposure time that still allows for clear image acquisition. For time-lapse experiments, increase the interval between acquisitions. Avoid unnecessarily long or continuous illumination of the sample.
Absence of protective agentsIncorporate an antifade reagent in your mounting medium or imaging buffer.For fixed cells, use a commercial antifade mounting medium like VECTASHIELD® or ProLong™ Gold. For live-cell imaging, supplement the imaging medium with an antioxidant like Trolox.
Problem: Inconsistent fluorescence intensity between samples.
Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Variations in sample preparationStandardize the mounting and sealing procedure for all slides.Ensure that the same volume of mounting medium is used for each sample and that coverslips are sealed properly to prevent evaporation and changes in the local chemical environment. For commercial reagents like ProLong™ Gold, allow for the recommended curing time (typically 24 hours at room temperature in the dark) before imaging.[14][16]
Differential photobleaching due to handlingProtect samples from light before and during the imaging session.Keep slides in a dark box before imaging. During imaging, use the microscope's shutter to block the excitation light when not actively acquiring an image.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)

This protocol is suitable for fixed and permeabilized cells or tissue sections stained with this compound.

Materials:

  • Fixed and stained samples on microscope slides

  • ProLong™ Gold Antifade Reagent[14][16]

  • Coverslips

  • Nail polish or sealant (optional)

Procedure:

  • After the final washing step of your staining protocol, carefully remove as much residual buffer as possible from the slide without allowing the sample to dry out.

  • Add a single drop of ProLong™ Gold Antifade Reagent to the sample on the slide.

  • Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Allow the slide to cure in the dark at room temperature for 24 hours.[14][16] This allows the mountant to solidify and achieve the optimal refractive index.

  • (Optional) For long-term storage, seal the edges of the coverslip with nail polish.

  • Image the sample using appropriate laser lines and filters for this compound (Excitation max ~646 nm, Emission max ~665 nm).

Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging

This protocol describes the use of Trolox as an antioxidant to mitigate this compound photobleaching during live-cell imaging experiments.[18]

Materials:

  • Live cells stained with this compound

  • Cell culture medium or imaging buffer appropriate for your cells

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • DMSO or ethanol for stock solution

Procedure:

  • Prepare a Trolox stock solution: Dissolve Trolox in DMSO or ethanol to a concentration of 100 mM. Store aliquots at -20°C, protected from light.

  • Prepare fresh Trolox-containing imaging medium: On the day of the experiment, dilute the Trolox stock solution into the cell culture medium or imaging buffer to a final working concentration of 0.1 mM to 1 mM.[18] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Equilibrate cells with Trolox medium: Immediately before imaging, replace the medium in your imaging dish with the freshly prepared Trolox-containing medium.

  • Proceed with imaging: Begin your live-cell imaging experiment, adhering to best practices for minimizing light exposure (lowest laser power, shortest exposure time).

Quantitative Data Summary

While specific quantitative data for the photostability of this compound with different antifade reagents is limited in the literature, the following table provides a general overview of the properties of commonly used antifade reagents.

Antifade ReagentFormulation TypeKey FeaturesRefractive Index
VECTASHIELD® Non-hardening, aqueousInhibits photobleaching of a wide range of fluorophores.[11][13]1.45[13]
ProLong™ Gold HardeningPremixed and ready to use, offers enhanced resistance to photobleaching.[14][16] Cures within 24 hours.[14][16]1.47
ProLong™ Diamond HardeningSimilar to ProLong™ Gold with improved photostability for some dyes.1.47
Trolox Additive for live-cell imagingWater-soluble antioxidant that reduces photobleaching and blinking.[18][19]N/A

Diagrams

Photobleaching_Pathway This compound Photobleaching and Prevention Pathway cluster_ground_state Ground State cluster_excited_state Excited State cluster_dark_states Dark States cluster_prevention Prevention Mechanisms Oxazine_1_S0 This compound (S0) (Fluorescent) Oxazine_1_S1 This compound (S1) (Excited Singlet State) Oxazine_1_S0->Oxazine_1_S1 Excitation Light Oxazine_1_S1->Oxazine_1_S0 Fluorescence Emission Radical_Anion Reduced Radical Anion (Non-fluorescent) Oxazine_1_S1->Radical_Anion Reduction (e.g., by cellular reductants) Radical_Anion->Oxazine_1_S0 Oxidation Photobleached_Product Photobleached Product (Irreversible) Radical_Anion->Photobleached_Product Irreversible Damage Antifade_Reagents Antifade Reagents (e.g., Trolox, ROXS) Antifade_Reagents->Radical_Anion Promotes Oxidation

Caption: Photobleaching pathway of this compound and the role of antifade reagents.

Experimental_Workflow General Workflow for Minimizing this compound Photobleaching cluster_optimization Key Optimization Steps Sample_Preparation 1. Sample Preparation (Staining with this compound) Mounting 2. Mounting (with Antifade Medium) Sample_Preparation->Mounting Curing 3. Curing (if applicable, e.g., ProLong Gold) Mounting->Curing Imaging_Setup 4. Imaging Setup (Minimize light exposure) Curing->Imaging_Setup Image_Acquisition 5. Image Acquisition (Optimized parameters) Imaging_Setup->Image_Acquisition Data_Analysis 6. Data Analysis Image_Acquisition->Data_Analysis

Caption: Experimental workflow for fluorescence microscopy with this compound.

References

Reducing background fluorescence when using Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxazine 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

High background fluorescence in experiments using this compound can stem from several sources, broadly categorized as sample-related and protocol-related issues.

  • Autofluorescence: Many biological specimens naturally fluoresce. Endogenous molecules like collagen, elastin, lipofuscin, and red blood cells can emit light across a wide spectrum, which can interfere with the signal from this compound.[1][2] Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) used in sample preparation can also induce autofluorescence.[1][2]

  • Non-Specific Binding: this compound, or the antibodies used in an immunofluorescence protocol, can bind to unintended targets within the sample. This can be due to hydrophobic or ionic interactions with various cellular and extracellular components.[3][4]

  • Excess Dye/Antibody Concentration: Using too high a concentration of this compound or the associated primary or secondary antibodies can lead to a general increase in background signal, as unbound molecules may not be fully washed away.[5][6]

  • Inadequate Washing: Insufficient washing steps after staining can leave residual unbound fluorophores or antibodies in the sample, contributing to high background.

  • Mounting Medium: Some mounting media can contribute to background fluorescence. It is crucial to use a medium with low or no intrinsic fluorescence.

Q2: What are the spectral properties of this compound that I should be aware of?

This compound is a near-infrared dye. Its maximal absorption is around 642.5 nm, and its fluorescence emission is around 670 nm.[7] It is important to use the appropriate excitation and emission filters to maximize the signal from this compound while minimizing the collection of background fluorescence.

Q3: Can photobleaching be used to reduce background fluorescence?

Yes, photobleaching can be an effective method to reduce autofluorescence from the sample before staining with this compound.[8] This involves exposing the unstained tissue section to a light source to quench the endogenous fluorescence. However, it is crucial to perform this step before applying this compound, as it will also photobleach the dye of interest.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence when using this compound.

Issue 1: High background across the entire sample.

dot

Caption: Troubleshooting workflow for high background fluorescence.

Recommended Actions:

  • Examine an Unstained Control: Before troubleshooting your staining protocol, check an unstained sample from the same tissue under the microscope using the same filter set for this compound. If you observe significant fluorescence, the primary issue is likely autofluorescence.

  • Address Autofluorescence:

    • Chemical Quenching: Treat your samples with an autofluorescence quenching agent. Sudan Black B is a common choice for reducing lipofuscin-associated autofluorescence.[9]

    • Photobleaching: Before staining, expose your unstained tissue sections to a strong light source to photobleach endogenous fluorophores.

  • Optimize Dye and Antibody Concentrations: If the unstained control shows low background, the issue may be with your staining protocol. Titrate your primary antibody, secondary antibody, and this compound concentrations to find the optimal balance between signal and background.[5][6]

  • Improve Washing Steps: Increase the number and duration of your wash steps after antibody and dye incubations to more effectively remove unbound reagents. Using a buffer with a mild detergent like Tween-20 can help reduce non-specific binding.[5]

  • Enhance Blocking: Ensure your blocking step is sufficient. Blocking with normal serum from the species in which the secondary antibody was raised is a standard practice to prevent non-specific antibody binding.[3][6]

Issue 2: Punctate or granular background staining.

dot

Caption: Troubleshooting workflow for punctate background staining.

Recommended Actions:

  • Inspect Staining Solutions: Examine your this compound and antibody solutions for any precipitates or aggregates.

  • Filter Solutions: If precipitates are observed, centrifuge the solutions at high speed and use the supernatant, or filter them through a 0.22 µm syringe filter before use.

  • Prepare Fresh Reagents: Dyes and antibody solutions can aggregate over time. Prepare fresh dilutions for each experiment.

  • Review Tissue Preparation: Ensure that your tissue sections are properly permeabilized and that there are no artifacts from the sectioning or mounting process that could trap the dye.

Data Presentation

The following table summarizes common strategies for reducing background fluorescence and their mechanisms of action. The effectiveness of each method may vary depending on the sample type and experimental conditions, and optimization is recommended.

MethodMechanism of ActionKey Considerations
Optimizing Dye/Antibody Concentration Reduces the amount of unbound molecules that can contribute to background.Perform a titration to find the lowest concentration that provides a strong specific signal.[5][6]
Increased Washing Removes unbound dye and antibodies.Use a buffer with a mild detergent (e.g., 0.05% Tween-20) and increase the number and duration of washes.[5]
Enhanced Blocking Prevents non-specific binding of antibodies to tissue components.Use normal serum from the species of the secondary antibody.[3][6]
Sudan Black B Treatment Quenches autofluorescence, particularly from lipofuscin.Can introduce a slight color to the tissue. Best applied after staining.[9]
Photobleaching Destroys endogenous fluorophores in the tissue before staining.Must be performed on unstained tissue to avoid bleaching this compound.[8]
Use of Antifade Mounting Media Reduces photobleaching of the specific signal and can sometimes reduce background.Select a mounting medium with low intrinsic fluorescence.

Experimental Protocols

The following are detailed methodologies for common background reduction techniques. These are generalized protocols and may require optimization for your specific application.

Protocol 1: Sudan Black B Treatment for Reducing Autofluorescence

This protocol is designed to be performed after the final wash step of your immunofluorescence protocol.

  • Prepare a 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol. Mix thoroughly and filter the solution to remove any undissolved particles.

  • Incubate Sections: After your final wash step, incubate the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.

  • Rinse: Rinse the slides thoroughly with phosphate-buffered saline (PBS).

  • Mount: Mount the coverslip with an appropriate mounting medium.

Protocol 2: Pre-staining Photobleaching

This protocol should be performed on unstained, fixed, and permeabilized tissue sections before any antibody or dye incubation.

  • Prepare Slides: Mount your tissue sections on slides as you would for your standard staining protocol.

  • Rehydrate: Rehydrate the sections through a series of ethanol washes and finally in PBS.

  • Expose to Light: Place the slides on the stage of a fluorescence microscope and expose them to a broad-spectrum light source (e.g., a mercury or xenon lamp) for an extended period (e.g., 30 minutes to 2 hours). The optimal time will need to be determined empirically.

  • Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence protocol, starting with the blocking step.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_background_reduction Background Reduction (Optional) cluster_staining Staining Protocol cluster_final_steps Final Steps Fixation Fixation Sectioning Sectioning Fixation->Sectioning Mounting Mounting Sectioning->Mounting Photobleaching Photobleaching Mounting->Photobleaching Blocking Blocking Photobleaching->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Oxazine1 This compound Staining Secondary_Ab->Oxazine1 Washing Washing Oxazine1->Washing Sudan_Black Sudan Black B (Optional) Washing->Sudan_Black Mount Mount Coverslip Washing->Mount Sudan_Black->Mount Imaging Imaging Mount->Imaging

Caption: General experimental workflow incorporating optional background reduction steps.

References

Technical Support Center: Optimizing Oxazine 1 Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Oxazine 1 concentration for their cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in cell staining?

This compound is a fluorescent dye that emits in the near-infrared spectrum. In cell biology, it is used as a fluorescent stain for various applications, including the visualization of cellular components. Due to its positive charge, it can cross cell membranes and accumulate in cytoplasmic granules and other components.[1]

Q2: What are the excitation and emission wavelengths of this compound?

This compound has a maximum absorption (excitation) at approximately 650 nm and a maximum fluorescence emission around 670 nm.[2] These properties make it suitable for use with laser lines and filter sets common in fluorescence microscopy and flow cytometry.

Q3: What is a recommended starting concentration for this compound?

A specific, universally optimal concentration for this compound is not well-documented in readily available protocols. However, based on general practices for fluorescent dyes, a good starting point for optimization is to test a range of concentrations. A titration experiment is highly recommended to determine the optimal concentration for your specific cell type and application.

Q4: Is this compound suitable for live or fixed cell staining?

This compound is capable of crossing the membranes of live cells.[1] However, as with many fluorescent dyes, it is crucial to assess its potential for phototoxicity and cytotoxicity in live-cell imaging experiments. For fixed cells, the fixation and permeabilization process will facilitate dye entry.

Q5: How should I prepare a stock solution of this compound?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then diluted to the final working concentration in a suitable buffer, such as phosphate-buffered saline (PBS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Signal This compound concentration is too low. Perform a concentration titration to identify the optimal staining concentration.
Inadequate incubation time. Increase the incubation time to allow for sufficient dye uptake.
Incorrect filter set or microscope settings. Ensure the excitation and emission filters are appropriate for this compound (Ex/Em: ~650/670 nm) and that microscope settings (e.g., exposure time, gain) are optimized.[2]
Photobleaching. Minimize exposure to the excitation light. Use an anti-fade mounting medium if applicable. Consider using antioxidants to reduce phototoxicity and photobleaching.[3][4]
High Background Staining This compound concentration is too high. Reduce the concentration of this compound in your staining solution.[5]
Insufficient washing. Increase the number and duration of washing steps after staining to remove unbound dye.[6]
Non-specific binding. Include a blocking step with a suitable agent (e.g., bovine serum albumin) before adding the dye.[6]
Cell autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral imaging if available.
Phototoxicity in Live Cells High dye concentration and/or excessive light exposure. Use the lowest possible dye concentration and light intensity that provide an adequate signal. Minimize the duration and frequency of imaging.[3]
Reactive Oxygen Species (ROS) production. Consider adding antioxidants to the imaging medium to mitigate the effects of ROS.[4]
Uneven Staining Inadequate permeabilization (for fixed cells). Ensure the permeabilization step is sufficient for the dye to access intracellular structures.
Cell clumping. Ensure a single-cell suspension before staining, especially for flow cytometry.

Data Presentation

Table 1: this compound Spectral Properties and Stock Solution Preparation

ParameterValueReference
Excitation Maximum ~650 nm[2]
Emission Maximum ~670 nm[2]
Molar Extinction Coefficient >100,000 M⁻¹cm⁻¹[2]
Recommended Solvent for Stock DMSO[2]

Table 2: Example Concentration Titration for Optimization

Concentration Observation Recommendation
Low Range (e.g., 0.1 - 0.5 µM) Weak or no signal.Increase concentration.
Mid Range (e.g., 1 - 5 µM) Good signal-to-noise ratio.Potential optimal range.
High Range (e.g., 10 - 20 µM) High background, potential for cytotoxicity.Decrease concentration.

Note: These concentration ranges are illustrative and should be adapted for your specific experimental conditions.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation (Optional): For fixed-cell staining, fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash three times with PBS.

  • Permeabilization (Optional, for fixed cells): If targeting intracellular structures, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer. A starting concentration in the low micromolar range (e.g., 1 µM) is recommended. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation: ~650 nm, Emission: ~670 nm).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Cell Staining cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization (Optional) cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslip/plate fixation Fix with 4% PFA cell_culture->fixation stain Incubate with this compound cell_culture->stain permeabilization Permeabilize with Triton X-100 fixation->permeabilization Wash permeabilization->stain wash Wash to remove unbound dye stain->wash mount Mount coverslip wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for this compound cell staining.

signaling_pathway Proposed Mechanism of this compound Staining oxazine1 This compound (+ charge) cell_membrane Cell Membrane oxazine1->cell_membrane Crosses membrane cytoplasm Cytoplasm cell_membrane->cytoplasm granules Cytoplasmic Granules / Organelles cytoplasm->granules Binds to components fluorescence Fluorescence Signal (Em: ~670 nm) granules->fluorescence excitation Excitation Light (Ex: ~650 nm) excitation->granules

Caption: Mechanism of this compound cell staining.

References

Technical Support Center: Troubleshooting Oxazine 1 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to Oxazine 1 aggregation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a highly fluorescent near-infrared (NIR) dye. It exhibits maximum absorption at approximately 650 nm and fluorescence emission around 670 nm, which is independent of pH in the range of 4 to 10.[1] Due to these properties, it is widely used as a laser dye and a fluorescent probe in various biological applications.

Q2: What is this compound aggregation and why is it a problem?

This compound molecules have a tendency to self-associate in solution, forming dimers or higher-order aggregates.[2] This aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the planar aromatic structures of the dye molecules, especially in aqueous or highly polar solvents.[3] Aggregation can be problematic as it often leads to a decrease in fluorescence intensity, also known as fluorescence quenching, and can cause shifts in the absorption spectrum.[3] In severe cases, aggregation can result in the formation of visible precipitates, leading to inaccurate dosing and potential cytotoxicity in cellular experiments.[4]

Q3: What are the visible signs of this compound aggregation?

Visible signs of this compound aggregation include:

  • A change in the color of the solution.

  • A noticeable decrease in the fluorescence intensity of the solution.

  • The formation of visible precipitates or cloudiness in the stock solution.[3][4]

  • Spectroscopically, aggregation can be identified by a blue shift in the absorption maximum (H-aggregation) or a red shift (J-aggregation).[3] this compound has a tendency to form H-aggregates in aqueous and alcoholic solutions at concentrations higher than approximately 1 x 10⁻⁴ M.[2]

Troubleshooting Guide

Issue: My this compound stock solution appears cloudy or has visible precipitates.

This is a clear indication of dye aggregation and precipitation. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Visual Inspection and Initial Actions

  • Visually inspect the stock solution: Before use, always check for any visible precipitates.[4]

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves.[3][4] Be cautious not to overheat, as it may degrade the dye.

  • Sonication: Brief sonication can also help in breaking up aggregates and redissolving the dye.[4]

Step 2: Review Preparation Protocol

An improper preparation protocol is a common cause of aggregation. Review your procedure against the recommended protocol below.

Experimental Protocols

Recommended Protocol for Preparing this compound Stock Solutions

This protocol is designed to minimize aggregation during the preparation of this compound stock solutions.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Solvent Selection: Use high-purity, anhydrous DMSO as the initial solvent. This compound is generally more soluble in organic solvents like DMSO, which helps to prevent aggregation that is more common in aqueous solutions.[3]

  • Calculating Solvent Volume: To prepare a stock solution of a specific concentration, use the following table to determine the required volume of DMSO.

    Desired ConcentrationMass of this compound (MW: 423.89 g/mol )Volume of DMSO
    1 mM1 mg2.359 mL
    5 mM1 mg471.82 µL
    10 mM1 mg235.91 µL

    Data adapted from AAT Bioquest.[1]

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the dye is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage:

    • Store the stock solution in a tightly sealed, amber vial to protect it from light and moisture.

    • For long-term storage, it is recommended to store the solution at -20°C.[5]

    • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Step 3: Consider Solvent and Concentration Effects

  • Dilute the Solution: Aggregation is highly dependent on concentration.[2][6] If you are observing precipitation, your stock solution concentration may be too high. Try preparing a more dilute stock solution.

  • Solvent Modification: If you need to introduce the dye into an aqueous buffer for your experiment, add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing.[4] This rapid dispersion can prevent localized high concentrations that lead to precipitation.[4] The final concentration of DMSO in the experimental medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[7]

Step 4: Advanced Troubleshooting Techniques

If the above steps do not resolve the aggregation issue, consider these advanced strategies:

  • pH Adjustment: While this compound is stable between pH 4 and 10, the solubility of some dyes can be influenced by pH.[1][3] Ensure the pH of your final aqueous solution is within the optimal range for both the dye and your experimental system.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous solution can help to prevent aggregation by disrupting hydrophobic interactions.[3]

Visualizing the Troubleshooting Process

To aid in understanding the troubleshooting workflow, the following diagram outlines the logical steps to address this compound aggregation.

Troubleshooting_Oxazine1_Aggregation start Start: this compound Aggregation Observed check_precipitate Issue: Precipitate in Stock Solution? start->check_precipitate action_warm_sonicate Action: Gentle Warming / Sonication check_precipitate->action_warm_sonicate Yes review_protocol Review Preparation Protocol check_precipitate->review_protocol No check_dissolved Precipitate Redissolved? action_warm_sonicate->check_dissolved check_dissolved->review_protocol No end_success End: Aggregation Resolved check_dissolved->end_success Yes check_protocol_followed Protocol Followed Correctly? review_protocol->check_protocol_followed reprepare Re-prepare Stock Solution Following Protocol check_protocol_followed->reprepare No modify_protocol Modify Protocol: - Lower Concentration - Add to Aqueous Buffer while Vortexing check_protocol_followed->modify_protocol Yes reprepare->end_success advanced_troubleshooting Advanced Troubleshooting: - pH Adjustment - Use of Surfactants modify_protocol->advanced_troubleshooting advanced_troubleshooting->end_success end_fail End: Issue Persists, Consider Alternative Dye advanced_troubleshooting->end_fail

Caption: Troubleshooting workflow for this compound aggregation.

This guide provides a comprehensive approach to troubleshooting this compound aggregation issues. By following these steps and understanding the factors that contribute to aggregation, researchers can improve the reliability and accuracy of their experiments.

References

Oxazine 1 Photostability Under Laser Illumination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of laser power on the photostability of Oxazine 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent dye known for its emission in the near-infrared (NIR) region of the spectrum.[1] It exhibits a maximum absorption at approximately 648 nm and a maximum emission around 668 nm.[1] Key photophysical properties are summarized in the table below.

Q2: What is photobleaching and how does it affect my experiments with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce.[2] In experiments utilizing this compound, photobleaching can lead to a progressive decrease in fluorescence signal intensity over time during laser illumination, which can compromise the quality and quantitative accuracy of the data. This is a particularly important consideration in techniques that require high laser power, such as single-molecule imaging and super-resolution microscopy.

Q3: How does laser power influence the photostability of this compound?

While specific quantitative data for this compound is limited, the rate of photobleaching for fluorescent dyes is generally proportional to the intensity of the excitation light.[2] Higher laser power increases the rate at which this compound molecules are excited, which can lead to a more rapid degradation of the dye. At very high laser intensities, non-linear processes such as two-photon absorption can further accelerate photobleaching.

Q4: What are the primary mechanisms of this compound photobleaching?

The photobleaching of oxazine dyes can occur through several pathways. A common mechanism involves the transition of the excited dye to a reactive triplet state. From this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore. Another pathway involves the formation of radical ions.[3]

Q5: Can the photostability of this compound be improved?

Yes, several strategies can be employed to enhance the photostability of this compound. One common approach is the use of antifade mounting media, which often contain antioxidants or oxygen scavengers to reduce the rate of photobleaching. For single-molecule studies, the addition of a reducing and oxidizing system (ROXS) to the imaging buffer can help to cycle the dye out of long-lived dark states and reduce photobleaching.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and high-power lasers.

Issue 1: Rapid Loss of Fluorescence Signal

Possible Cause Troubleshooting Steps
Excessive Laser Power Reduce the laser power to the minimum level required to obtain a sufficient signal-to-noise ratio.
Use neutral density filters to attenuate the laser beam.
Oxygen-Mediated Photobleaching De-gas your buffers to remove dissolved oxygen.
Add an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging medium.
Absence of Antifade Reagents Use a commercially available antifade mounting medium for fixed samples.
For live-cell imaging, consider using imaging media supplemented with antioxidants like Trolox.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Steps
Autofluorescence Image an unstained control sample to assess the level of endogenous autofluorescence.
Use spectral unmixing techniques if your imaging system supports it.
Choose a different excitation/emission filter set to minimize autofluorescence excitation.
Excess Dye Concentration Optimize the staining protocol to use the lowest effective concentration of this compound.
Ensure thorough washing steps to remove any unbound dye.[5]
Contaminated Optics or Buffers Clean all optical components in the light path.
Prepare fresh, high-purity buffers for your experiment.

Issue 3: Inconsistent or Non-Reproducible Fluorescence Measurements

Possible Cause Troubleshooting Steps
Laser Power Fluctuations Allow the laser to warm up and stabilize before starting your measurements.
Monitor the laser power throughout the experiment using a power meter.
Sample-to-Sample Variability in Staining Standardize your staining protocol to ensure consistent dye loading.
Use an internal fluorescence standard if possible to normalize your measurements.
Photobleaching During Focusing Minimize the time spent focusing on the sample with high laser power.
Use a lower laser power for focusing and increase it only for image acquisition.

Data Presentation

Table 1: Photophysical Properties of Oxazine Dyes

PropertyThis compoundOxazine 170
Maximum Absorption (λabs) ~650 nm[6]613.3 nm[7]
Maximum Emission (λem) ~670 nm[6]Not specified
Molar Extinction Coefficient (ε) >100,000 M-1cm-183,000 M-1cm-1[7]
Fluorescence Quantum Yield (Φf) 0.11 (in ethanol)[8]0.63 (in methanol)[7]

Note: Photophysical properties can be highly dependent on the solvent and local environment.

Experimental Protocols

Protocol: Assessing the Impact of Laser Power on this compound Photostability

This protocol outlines a method to quantify the photobleaching rate of this compound as a function of laser power.

1. Sample Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., ethanol or PBS) at a concentration that gives a measurable fluorescence signal without significant inner filter effects (typically in the micromolar range). b. Place the solution in a quartz cuvette or on a microscope slide with a coverslip.

2. Imaging Setup: a. Use a confocal or epifluorescence microscope equipped with a laser line suitable for exciting this compound (e.g., 633 nm or 640 nm). b. Ensure the microscope's light path is correctly aligned.

3. Measurement of Photobleaching Rate: a. Select a region of interest (ROI) within the sample. b. Set the initial laser power to a low level. c. Acquire a time-lapse series of images of the ROI, keeping the imaging parameters (e.g., exposure time, gain) constant. d. Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series. e. Plot the normalized fluorescence intensity as a function of time. f. Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant (k). g. Repeat steps 3b-3f for a range of increasing laser powers, ensuring to use a fresh region of the sample for each measurement to avoid pre-bleaching.

4. Data Analysis: a. Plot the calculated photobleaching rate constant (k) as a function of the measured laser power. b. This plot will illustrate the quantitative relationship between laser power and the photostability of this compound under your experimental conditions.

Visualizations

Photobleaching_Pathway S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (Laser Light) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing Radical Radical Ion State S1->Radical Electron Transfer T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species T1->ROS + O2 Bleached Bleached this compound ROS->Bleached Oxidation Radical->Bleached Irreversible Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis cluster_iteration Iteration prep_solution Prepare this compound Solution mount_sample Mount Sample (Cuvette/Slide) prep_solution->mount_sample set_laser Set Laser Power mount_sample->set_laser acquire_timelapse Acquire Time-Lapse Images set_laser->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay fit_curve Fit to Exponential Decay plot_decay->fit_curve calculate_rate Calculate Bleaching Rate (k) fit_curve->calculate_rate increase_power Increase Laser Power calculate_rate->increase_power repeat_measurement Repeat Measurement increase_power->repeat_measurement repeat_measurement->set_laser New ROI Troubleshooting_Logic start Start Troubleshooting issue Identify Primary Issue start->issue rapid_signal_loss rapid_signal_loss issue->rapid_signal_loss Rapid Signal Loss high_background high_background issue->high_background High Background inconsistent_results inconsistent_results issue->inconsistent_results Inconsistent Results reduce_power Reduce Laser Power rapid_signal_loss->reduce_power Check Laser Power add_antifade Use Antifade/ROXS rapid_signal_loss->add_antifade Check Reagents check_autofluorescence Image Unstained Control high_background->check_autofluorescence Check Controls optimize_staining Optimize Dye Concentration high_background->optimize_staining Check Protocol check_laser_stability Monitor Laser Power inconsistent_results->check_laser_stability Check Laser standardize_protocol Standardize Staining inconsistent_results->standardize_protocol Check Protocol end Problem Resolved reduce_power->end add_antifade->end check_autofluorescence->end optimize_staining->end check_laser_stability->end standardize_protocol->end

References

Strategies to improve the signal-to-noise ratio with Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxazine 1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the signal-to-noise ratio in experiments utilizing this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions to enhance your signal-to-noise ratio.

IssuePotential Cause(s)Suggested Solution(s)
Weak or No Signal 1. Incorrect filter set: Excitation and emission filters do not match the spectral properties of this compound. 2. Low dye concentration: Insufficient this compound concentration for adequate signal generation. 3. Photobleaching: The fluorophore has been irreversibly damaged by excessive light exposure. 4. pH of the medium: The fluorescence of this compound is pH-independent between pH 4 and 10, but extreme pH values can affect its stability.[1] 5. Quenching: Presence of quenching agents in the sample or medium.1. Verify filter sets: Use filters appropriate for this compound's excitation (around 648-653 nm) and emission (around 666-670 nm) maxima.[1][2][3] 2. Optimize concentration: Increase the concentration of this compound. A typical starting point is in the micromolar range, but the optimal concentration should be determined empirically for your specific application.[3] 3. Minimize light exposure: Reduce excitation light intensity and exposure time. Use an antifade mounting medium. 4. Maintain optimal pH: Ensure the experimental buffer is within the pH 4-10 range.[1] 5. Identify and remove quenchers: If possible, identify and remove any substances that may be quenching the fluorescence.
High Background Fluorescence 1. Excessive dye concentration: High concentrations of unbound this compound can contribute to background noise.[4][5] 2. Autofluorescence: Intrinsic fluorescence from cells, tissues, or the mounting medium. 3. Non-specific binding: this compound may bind non-specifically to cellular components or the substrate.1. Titrate dye concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal. 2. Use appropriate controls: Image an unstained sample to assess the level of autofluorescence. 3. Improve washing steps: Increase the number and duration of washing steps after staining to remove unbound dye.[6] 4. Use a blocking agent: For immunohistochemistry, use a suitable blocking buffer to minimize non-specific binding.
Photobleaching or Blinking 1. High excitation intensity: Intense light exposure can lead to rapid photobleaching or induce transitions to dark states (blinking).[7][8] 2. Presence of oxygen: Molecular oxygen can contribute to the formation of reactive species that lead to photobleaching. 3. Redox environment: The redox state of the local environment can influence the blinking behavior of oxazine dyes.[7][8]1. Reduce excitation power: Use the lowest possible excitation intensity that provides an adequate signal. 2. Use antifade reagents: Employ a commercially available antifade mounting medium, which often contains oxygen scavengers.[9] 3. Control the redox environment: For single-molecule studies, the addition of reducing and/or oxidizing agents can be used to control blinking.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound has an excitation maximum in the range of 648 nm to 653 nm and an emission maximum between 666 nm and 670 nm.[1][2][3] It is crucial to use a filter set that is well-matched to these wavelengths to maximize signal collection and minimize background.

Q2: How does the solvent affect the fluorescence of this compound?

A2: The fluorescence properties of this compound can be influenced by the solvent.[10] For instance, the fluorescence quantum yield of this compound is 0.11 in ethanol but increases to 0.19 in the more viscous solvent ethylene glycol.[11] The polarity and polarizability of the solvent can also cause spectral shifts.[10] It is recommended to use a consistent solvent system throughout your experiments to ensure reproducibility.

Q3: What is a typical working concentration for this compound?

A3: A common starting concentration for this compound is in the low micromolar (µM) range. However, the optimal concentration is highly dependent on the specific application, cell type, and instrumentation. It is best to perform a concentration titration to determine the ideal concentration that yields a high signal-to-noise ratio for your experiment. This compound tends to exist in its monomeric form at concentrations below 1x10⁻⁴ M in aqueous solutions.[3]

Q4: How can I reduce photobleaching of this compound?

A4: To minimize photobleaching, you can take several steps:

  • Reduce excitation intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal.

  • Minimize exposure time: Limit the duration of light exposure by using shorter camera exposure times or faster scanning speeds.

  • Use an antifade mounting medium: These reagents contain components that scavenge free radicals and reduce the rate of photobleaching.

  • Image under deoxygenated conditions: For certain applications, removing oxygen from the medium can significantly reduce photobleaching.[7][8]

Q5: Is the fluorescence of this compound pH-sensitive?

A5: The fluorescence of this compound is largely independent of pH in the range of 4 to 10.[1] However, extreme pH values outside of this range may affect the dye's stability and fluorescence properties.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and comparison.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)SolventReference
Excitation Maximum648-[2]
Emission Maximum668-[2]
Excitation Maximum653Dilute Aqueous Solution[3]
Emission Maximum666Dilute Aqueous Solution[3]
Absorption Maximum~650-[1]
Emission Maximum~670-[1]

Table 2: Photophysical Properties of this compound

PropertyValueSolventReference
Molar Extinction Coefficient>100,000 M⁻¹cm⁻¹-[1]
Molar Extinction Coefficient123,000 M⁻¹cm⁻¹ at 642.5 nmMethanol[11]
Quantum Yield0.11Ethanol[11]
Quantum Yield0.19Ethylene Glycol[11]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol provides a general procedure for staining the nucleus and/or cytoplasm of fixed cells with this compound.

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

    • Wash the cells once with Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining with this compound:

    • Prepare a 1 µM working solution of this compound in PBS from a stock solution (e.g., 1 mM in DMSO). Note: The optimal concentration should be determined by titration.

    • Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~650 nm, emission ~670 nm).

Visualizations

The following diagrams illustrate key concepts and workflows related to optimizing the signal-to-noise ratio with this compound.

Signal_Pathway cluster_excitation Excitation Path cluster_emission Emission Path Excitation_Source Light Source (e.g., Laser, LED) Excitation_Filter Excitation Filter (~650 nm) Excitation_Source->Excitation_Filter Broadband Light Sample Sample with This compound Excitation_Filter->Sample Excitation Light Emission_Filter Emission Filter (~670 nm) Sample->Emission_Filter Emitted Fluorescence Detector Detector (e.g., PMT, Camera) Emission_Filter->Detector Isolated Signal Image Final Image Detector->Image Generates

Caption: Simplified light path in a fluorescence microscope for this compound imaging.

Troubleshooting_Workflow Start Problem: Low Signal-to-Noise Ratio Check_Signal Is the Signal Weak? Start->Check_Signal Check_Background Is the Background High? Start->Check_Background Check_Signal->Check_Background No Increase_Conc Increase this compound Concentration Check_Signal->Increase_Conc Yes Check_Filters Verify Excitation/ Emission Filters Check_Signal->Check_Filters Yes Reduce_Photobleaching Reduce Excitation Intensity/Time Check_Signal->Reduce_Photobleaching Yes Decrease_Conc Decrease this compound Concentration Check_Background->Decrease_Conc Yes Improve_Washing Increase Washing Steps Check_Background->Improve_Washing Yes Check_Autofluorescence Image Unstained Control Check_Background->Check_Autofluorescence Yes Solution Improved Signal-to-Noise Ratio Check_Background->Solution No Increase_Conc->Solution Check_Filters->Solution Reduce_Photobleaching->Solution Decrease_Conc->Solution Improve_Washing->Solution Check_Autofluorescence->Solution

Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.

Factors_Affecting_SNR center Signal-to-Noise Ratio (SNR) Excitation_Intensity Excitation_Intensity center->Excitation_Intensity Oxazine1_Concentration This compound Concentration center->Oxazine1_Concentration Quantum_Yield Quantum_Yield center->Quantum_Yield Collection_Efficiency Detector Efficiency center->Collection_Efficiency Autofluorescence Autofluorescence Autofluorescence->center Stray_Light Stray_Light Stray_Light->center Detector_Noise Detector_Noise Detector_Noise->center Photobleaching Photobleaching Photobleaching->center

Caption: Key factors influencing the signal-to-noise ratio in fluorescence microscopy.

References

Best imaging buffer composition for Oxazine 1 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging experiments using Oxazine 1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal imaging buffer for achieving stable this compound fluorescence, particularly for super-resolution microscopy (STORM)?

A1: The optimal imaging buffer for this compound, especially in STORM applications, is designed to control the dye's photoswitching behavior, cycling it between a fluorescent "on" state and a non-fluorescent "dark" state. A typical and effective buffer is a STORM buffer that includes an enzymatic oxygen scavenging system and a reducing agent. The removal of molecular oxygen is crucial as it can quench the triplet state of the fluorophore and lead to irreversible photobleaching. The reducing agent helps to induce the dark state of the dye.

A commonly used composition includes:

  • Base Buffer: A buffered saline solution such as PBS or a Tris-based buffer (e.g., 10 mM Tris, pH 8 + 50 mM NaCl) provides a stable chemical environment.[1]

  • Oxygen Scavenging System: A glucose oxidase and catalase (GLOX) system is frequently used.[2]

  • Reducing Agent: A thiol-containing compound like β-mercaptoethylamine (MEA) is a common choice.[3]

Q2: My this compound signal is weak and photobleaches quickly. What could be the cause and how can I fix it?

A2: Rapid photobleaching and a weak signal can stem from several factors related to the imaging buffer and experimental setup:

  • Presence of Oxygen: Molecular oxygen is a primary cause of photobleaching for many fluorophores, including oxazine dyes. Ensure your oxygen scavenging system is active and freshly prepared.

  • Incorrect Buffer pH: While this compound's fluorescence is stable between pH 4 and 10, extreme pH values can affect its performance.[4] It is recommended to maintain the pH of your buffer within this range, typically around 7.4 for live-cell imaging or 8.0 for fixed samples.

  • High Concentration of Reducing Agents: Although necessary for photoswitching, very high concentrations of reducing agents like DTT or GSH can reduce this compound, leading to a loss of fluorescence.[4] It is crucial to optimize the concentration of the reducing agent.

  • Suboptimal Illumination: Excessive laser power can accelerate photobleaching. Use the minimum laser power necessary to achieve a sufficient signal-to-noise ratio.

Q3: The blinking of my this compound dye is not optimal for STORM imaging. How can I modulate the blinking frequency?

A3: The blinking kinetics of this compound can be fine-tuned by adjusting the composition of your imaging buffer. The on- and off-state lifetimes are independently controllable by modifying the concentrations of the reducing and oxidizing agents in the buffer.[5][6]

  • To increase the duration of the "off" (dark) state: Increase the concentration of the reducing agent (e.g., MEA). This will more efficiently push the dye into its reduced, non-fluorescent state.

  • To decrease the duration of the "off" state (i.e., faster switching back to the "on" state): In some advanced protocols, a weak oxidizing agent like methyl viologen (MV) can be added at a very low concentration to facilitate the re-oxidation back to the fluorescent state.[5] However, this should be done with caution as it can also increase photobleaching. The presence of residual oxygen can also contribute to re-oxidation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very weak fluorescence signal Incorrect filter set; Expired or degraded dye; Inefficient labeling.Verify the excitation and emission filters match the spectral properties of this compound (Ex/Em: ~650/670 nm).[4] Use a fresh stock of this compound. Optimize your labeling protocol to ensure efficient conjugation to the target molecule.
High background fluorescence Unbound dye; Autofluorescence from the sample or medium.Wash the sample thoroughly after labeling to remove any unbound dye. Use a blocking buffer to reduce non-specific binding. If possible, use a spectral imaging system to subtract the autofluorescence signal. Consider activatable probes that only fluoresce upon binding to their target to minimize background.[8]
Rapid and irreversible signal loss Photobleaching due to oxygen or high laser power.Prepare fresh imaging buffer with an active oxygen scavenging system. Reduce the laser intensity to the lowest level that provides an adequate signal. Minimize the exposure time of the sample to the excitation light.[9]
Inconsistent blinking for STORM Inadequate buffer composition; Buffer degradation.Prepare the imaging buffer fresh before each experiment. Optimize the concentration of the reducing agent (e.g., MEA). Ensure the oxygen scavenging system is functioning correctly.

Quantitative Data on Imaging Buffer Components

The following table summarizes common components and their typical concentration ranges for preparing an this compound imaging buffer for super-resolution microscopy.

Component Function Typical Concentration Notes
Tris Buffer pH stabilization10-200 mM, pH 8.0Provides a stable pH environment.[1]
NaCl Ionic strength adjustment10-50 mMHelps maintain protein structure and function.[1]
Glucose Substrate for glucose oxidase10% (w/v)Part of the GLOX oxygen scavenging system.[1]
Glucose Oxidase Oxygen scavenger0.5 - 1 mg/mLCatalyzes the conversion of glucose to gluconic acid, consuming oxygen.
Catalase H₂O₂ scavenger34 - 50 µg/mLDecomposes hydrogen peroxide, a byproduct of the glucose oxidase reaction.
β-mercaptoethylamine (MEA) Reducing agent10-200 mMInduces the non-fluorescent dark state of the dye.[1]
Methyl Viologen (MV) Oxidizing agent (optional)Low µM rangeCan be used to control the re-oxidation to the fluorescent state.[5]

Experimental Protocols

Preparation of a Standard STORM Imaging Buffer for this compound

This protocol provides a starting point for preparing an imaging buffer suitable for STORM imaging with this compound.

Stock Solutions:

  • Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl. Store at room temperature.[1]

  • Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) D-glucose. Store at 4°C.[1]

  • Glucose Oxidase: 10 mg/mL in Buffer A. Prepare fresh and keep on ice.

  • Catalase: 2 mg/mL in Buffer A. Prepare fresh and keep on ice.

  • MEA: 1 M in deionized water. Adjust pH to ~8.0 with NaOH. Store in small aliquots at -20°C.

Final Imaging Buffer Preparation (prepare immediately before use):

  • Start with 1 mL of Buffer B.

  • Add 10 µL of the 10 mg/mL glucose oxidase stock solution (final concentration ~0.1 mg/mL).

  • Add 10 µL of the 2 mg/mL catalase stock solution (final concentration ~20 µg/mL).

  • Add MEA to a final concentration of 10-100 mM (e.g., for 50 mM, add 50 µL of the 1 M stock).

  • Mix gently by pipetting. The buffer is now ready for use.

Visualizations

Experimental Workflow for this compound STORM Imaging

G Experimental Workflow for this compound STORM cluster_prep Sample Preparation cluster_buffer Buffer Preparation cluster_imaging Imaging labeling Labeling with this compound washing Washing to remove unbound dye labeling->washing mounting Mounting sample on microscope washing->mounting locate_roi Locate Region of Interest mounting->locate_roi prepare_stocks Prepare stock solutions mix_buffer Mix final imaging buffer prepare_stocks->mix_buffer add_to_sample Add buffer to sample mix_buffer->add_to_sample add_to_sample->locate_roi acquire_storm Acquire STORM data (thousands of frames) locate_roi->acquire_storm reconstruct Reconstruct super-resolution image acquire_storm->reconstruct

Caption: Workflow for STORM imaging with this compound.

Photoswitching Mechanism of Oxazine Dyes in STORM Buffer

G Photoswitching of this compound S0 Ground State (S₀) Fluorescent 'ON' S1 Excited State (S₁) S0->S1 Excitation (647 nm) S1->S0 Fluorescence (~670 nm) T1 Triplet State (T₁) S1->T1 Intersystem Crossing Dark Reduced State (Dark) Non-fluorescent 'OFF' T1->Dark + Reducing Agent (e.g., MEA) Dark->S0 + Oxidizing Agent (e.g., O₂)

Caption: Simplified Jablonski diagram of this compound photoswitching.

References

Validation & Comparative

A Head-to-Head Comparison: Oxazine 1 vs. Nile Blue for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for lipid droplet visualization, the choice between commercially available dyes can be critical. This guide provides an objective comparison of two such dyes, Oxazine 1 and Nile Blue, focusing on their performance in lipid droplet staining. By presenting key experimental data and detailed protocols, this document aims to facilitate an informed decision for your specific research needs.

Lipid droplets are dynamic cellular organelles involved in lipid metabolism and storage, and their study is crucial in various fields, including metabolic diseases, cancer, and infectious diseases. Fluorescent microscopy is a powerful tool for visualizing and quantifying lipid droplets, and the selection of an appropriate fluorescent dye is paramount for obtaining accurate and reliable results. This guide focuses on a comparative analysis of this compound and Nile Blue, two fluorescent dyes with applications in cellular imaging.

Quantitative Performance Comparison

To provide a clear overview of the key performance indicators for this compound and Nile Blue, the following table summarizes their quantitative optical and physical properties. These parameters are crucial for determining the suitability of a dye for a particular imaging setup and experimental goal.

PropertyThis compoundNile Blue
Molar Extinction Coefficient (ε) ~123,000 - 140,000 M⁻¹cm⁻¹ at ~642-650 nm[1][2][3]~76,800 M⁻¹cm⁻¹ at ~627 nm[4]
Fluorescence Quantum Yield (Φf) ~0.11 - 0.14 in ethanol[1][5]~0.27 in ethanol[4][6][7]
Excitation Maximum (λex) ~640-650 nm~625-636 nm[8]
Emission Maximum (λem) ~660-670 nm~660-685 nm
Solvent/Environment Methanol/EthanolEthanol
Reported Lipid Specificity Not specifically detailed for lipids in the provided results.Unsaturated free fatty acids[8]
Suitability for Live-Cell Imaging Yes[9]Yes, with precautions[8][9]

Experimental Workflow for Lipid Droplet Staining

The general workflow for staining lipid droplets in cultured cells using either this compound or Nile Blue is outlined in the diagram below. This process involves cell preparation, dye incubation, washing, and subsequent imaging.

G Experimental Workflow for Lipid Droplet Staining cluster_0 Cell Preparation cluster_1 Staining cluster_2 Post-Staining cluster_3 Imaging A Seed cells on coverslips or in imaging plates B Culture cells to desired confluency A->B C Induce lipid droplet formation (e.g., with oleic acid), if necessary B->C D Prepare working solution of this compound or Nile Blue C->D E Incubate cells with the staining solution D->E F Wash cells to remove excess dye E->F G Mount coverslips or add imaging medium F->G H Visualize lipid droplets using fluorescence microscopy G->H I Image acquisition and analysis H->I

Caption: A generalized workflow for staining lipid droplets in cultured cells.

Detailed Experimental Protocols

The following are generalized protocols for staining lipid droplets in cultured mammalian cells with this compound and Nile Blue. It is important to optimize incubation times and dye concentrations for specific cell types and experimental conditions.

This compound Staining Protocol
  • Cell Preparation:

    • Seed cells on glass coverslips or in a multi-well imaging plate at an appropriate density to reach 50-70% confluency at the time of staining.

    • Culture cells in a suitable medium, typically at 37°C in a humidified atmosphere with 5% CO₂.

    • To induce lipid droplet formation, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA) at a final concentration of 100-400 µM for 16-24 hours prior to staining.

  • Staining:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed culture medium or phosphate-buffered saline (PBS).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS to reduce background fluorescence.

    • Mount the coverslips on a microscope slide with a suitable mounting medium or add fresh imaging medium to the plate.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation: ~640-650 nm; Emission: ~660-670 nm).

Nile Blue Staining Protocol
  • Cell Preparation:

    • Follow the same cell preparation steps as for the this compound protocol.

  • Staining:

    • Prepare a stock solution of Nile Blue (e.g., 1 mg/mL in distilled water or DMSO).[8] Store protected from light at 4°C.

    • Dilute the stock solution to a final working concentration of 0.5-5 µM in pre-warmed culture medium or PBS.[8]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Nile Blue working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS.

    • Mount the coverslips or prepare the plate for imaging as described for this compound.

    • Image the cells using a fluorescence microscope with filter sets appropriate for far-red fluorescence (Excitation: ~625-636 nm; Emission: ~660-685 nm).

Performance Comparison and Considerations

Spectral Properties and Multiplexing: Both this compound and Nile Blue are far-red fluorescent dyes. This can be advantageous for reducing autofluorescence from cellular components that typically emit in the blue and green regions of the spectrum. Their far-red emission also makes them potentially suitable for multiplexing with other fluorescent probes that emit at shorter wavelengths.

Specificity: The available information suggests that Nile Blue has a specific affinity for unsaturated free fatty acids.[8] This is a key differentiator from many other lipid droplet stains, such as Nile Red (a derivative of Nile Blue), which stains a broader range of neutral lipids.[8] The specific lipid components stained by this compound are not as well-defined in the provided search results.

Photostability and Cytotoxicity: While both dyes are used for live-cell imaging, indicating a degree of photostability and low cytotoxicity, some studies raise concerns. One report highlighted the "extreme dark cytotoxicity" of Nile Blue A in normal human fibroblasts, suggesting that its toxicity profile may be cell-type dependent and requires careful evaluation.[10] It is crucial for researchers to perform their own cytotoxicity assays to determine the optimal, non-toxic concentration and incubation time for their specific cell line and experimental setup.

Both this compound and Nile Blue offer viable options for staining lipid droplets, particularly for researchers working in the far-red spectral range. The choice between them will likely depend on the specific experimental requirements.

  • Nile Blue appears to be the more characterized dye for lipid droplet staining, with a known specificity for unsaturated free fatty acids. However, its potential for cytotoxicity in certain cell types necessitates careful optimization.

  • This compound exhibits favorable spectral properties with a high molar extinction coefficient. More research is needed to fully characterize its specificity for different lipid species within droplets and to establish a comprehensive cytotoxicity profile across various cell lines.

Ultimately, the ideal dye for your research will be determined by factors such as the specific lipid species of interest, the imaging instrumentation available, and the sensitivity of your cellular model. We recommend performing a pilot experiment to compare the performance of both dyes in your specific application.

References

A Comparative Guide to the Validation of Oxazine 1 as a Specific Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that directly impacts the reliability and accuracy of experimental results. Oxazine 1, a near-infrared (NIR) fluorescent dye, offers potential advantages due to its long emission wavelength, which minimizes autofluorescence from biological samples. However, a thorough validation of its performance characteristics against established alternatives is essential. This guide provides an objective comparison of this compound with other common fluorescent markers, supported by experimental data and detailed protocols for validation.

Data Presentation: Comparative Analysis of Fluorescent Markers

The performance of a fluorescent marker is defined by several key photophysical and biological parameters. The following tables summarize the quantitative data for this compound and selected alternatives, including another oxazine dye (Oxazine 4), a widely-used rhodamine dye (Rhodamine 6G), and a newer class of nanoparticle-based probes (InP/ZnS Quantum Dots).

Table 1: Spectroscopic Properties of Selected Fluorescent Dyes

Dye/ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φf)Solvent
This compound ~650[1]~670[1]> 100,000[1]0.11Ethanol
Oxazine 4 616[2]635[2]113,300 - 138,000[3]N/APBS
Rhodamine 6G 530555116,000[4]0.95[4][5][6]Ethanol
InP/ZnS QDs Varies with sizeVaries with sizeN/A>0.30Aqueous Solution

Table 2: Cytotoxicity Profile of Fluorescent Markers

Dye/ProbeCell LineAssay MethodResults
Oxazine Dyes Mouse FibroblastN/AMonomers show no discernible effect up to 1 g/L[7]
Oxazine 4 U87 (Human Glioma)Colorimetric Proliferation AssayConcentrations below 100 µM considered safe[8]; significant decrease in viability at 200-400 µM[9]
Rhodamine 6G N/AN/ACytotoxicity can be tuned by altering the counter-ion[10]
InP/ZnS QDs MultipleVarious (MTT, etc.)Generally low cytotoxicity, significantly less than Cadmium-based QDs[11][12][13]

Key Performance Comparison

Specificity:

  • This compound: Tends to exhibit pan-tissue fluorescence, meaning it stains various cellular components without high specificity for a particular target. This makes it suitable as a general cytoplasmic or granule stain but limits its use for pinpointing specific structures. However, its scaffold can be modified to create highly specific probes, such as a sensor for aminopeptidase N (APN) that is activated by enzymatic cleavage.[14][15]

  • Oxazine 4: In contrast to this compound, Oxazine 4 shows marked specificity for peripheral nerve tissue, making it a valuable tool in neuroscience and for surgical guidance.[2]

  • Rhodamine 6G: A widely used fluorophore that is often conjugated to antibodies or other molecules to achieve specificity. Its inherent localization is primarily in the mitochondria due to its cationic nature.

  • InP/ZnS Quantum Dots: Specificity is determined by the surface functionalization. They can be conjugated to antibodies, peptides, or oligonucleotides to target specific cellular proteins or moieties.[12]

Photostability and Quantum Yield:

  • This compound: Possesses a moderate quantum yield that is solvent-dependent. Its photostability is generally considered sufficient for standard microscopy, though less robust than some alternatives.

  • Rhodamine 6G: Known for its exceptional photostability and very high quantum yield (approaching 0.95 in ethanol), which makes it one of the brightest and most durable organic dyes available.[4][5][6]

  • InP/ZnS Quantum Dots: Exhibit high photostability, resisting photobleaching far longer than most organic dyes, which is a significant advantage for long-term imaging experiments.[12]

Cytotoxicity:

  • Oxazine Dyes: Generally exhibit low toxicity, making them suitable for live-cell imaging at appropriate concentrations.[7][8]

  • Rhodamine 6G: Can exhibit cytotoxicity, particularly at higher concentrations, which is a consideration for long-term live-cell studies.

  • InP/ZnS Quantum Dots: Developed as a safer alternative to highly toxic cadmium-based quantum dots, InP/ZnS QDs show low cytotoxicity and good biocompatibility.[1][11][12]

Mandatory Visualizations

G General Workflow for Fluorescent Marker Validation cluster_synthesis Probe Preparation cluster_characterization Core Characterization cluster_validation Biological Validation cluster_application Application A Synthesis & Purification B Photophysical Analysis (Abs, Em, QY) A->B Characterize Properties C Photostability Assay B->C Assess Stability D Cytotoxicity Assay (e.g., MTT) C->D Assess Biocompatibility E Specificity & Selectivity (Co-localization) D->E Validate Targeting F Cellular Uptake & Efflux E->F Analyze Kinetics G Application in Biological System (Live Cell Imaging, etc.) F->G Deploy in Experiments G Mechanism of an APN-Activatable this compound Probe cluster_probe Probe State: OFF cluster_enzyme Enzymatic Activity cluster_fluorophore Fluorophore State: ON Probe Non-fluorescent this compound Derivative (π-conjugation broken by Alanine linker) Enzyme Aminopeptidase N (APN) (Upregulated in cancer cells) Probe->Enzyme Enters cellular environment Fluorophore Fluorescent this compound (π-conjugation restored) Enzyme->Fluorophore Cleaves Alanine linker Signal NIR Fluorescence Signal (Detectable) Fluorophore->Signal Generates

References

A Comparative Guide to the Cross-Reactivity and Specificity of Oxazine 1 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Oxazine 1, a fluorescent probe, with its alternatives, focusing on their cross-reactivity and specificity. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate probe for their specific applications.

Introduction to this compound and its Alternatives

This compound is a cationic fluorescent dye known for its applications in various biological imaging techniques.[1][2] However, its specificity and potential for cross-reactivity with off-target molecules are critical considerations for accurate experimental outcomes. This guide compares this compound with a notable alternative, Oxazine 4, and the structurally related Rhodamine dyes, particularly in the context of nerve tissue imaging, where these probes have been extensively studied.

Comparative Performance Data

The following table summarizes the key performance metrics of this compound and its alternatives based on available experimental data. The primary application highlighted is nerve tissue imaging, a field where the specificity of these probes has been quantitatively assessed.

ProbeTarget ApplicationKey Performance MetricsSpecificity/Cross-Reactivity ProfileReference
This compound Nerve ImagingWeak nerve-specific fluorescence.[3]Shows pan-tissue fluorescence, indicating a lack of specificity for nerve tissue and high cross-reactivity with other tissue types.[4][3][4]
Oxazine 4 Nerve ImagingHigh nerve-to-muscle (N/M) ratio (2.64); High nerve-to-adipose (N/A) ratio (3.51).[4] Strong fluorescence signal in nerve fascicles.[3]Demonstrates superior nerve specificity compared to this compound.[2][5][6] The mechanism is thought to be related to its lipophilicity (LogD value) and overall charge, which allows it to cross the blood-nerve barrier.[2][4][2][3][4][5][6]
Rhodamine B Nerve ImagingHighest averaged N/M ratio (4.27) in one study.[4]Shows nerve-specificity, with performance comparable to Oxazine 4. Its neutral/zwitterionic charge at physiological pH may contribute to its specificity.[4] However, it can also stain other materials like latex and plastics, suggesting potential for non-specific binding.[7][4][7]
Rhodamine 6G Nerve ImagingNo nerve-specificity observed.[4]Similar to this compound, it exhibits pan-tissue fluorescence, indicating a lack of specificity.[4][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of key experimental protocols used to assess the specificity of these fluorescent probes.

Protocol 1: Ex Vivo Staining for Nerve-Specificity

This protocol is used to screen fluorescent probes for their ability to selectively stain nerve tissue in excised tissue sections.

Objective: To determine the nerve-specific fluorescence of a probe.

Materials:

  • Freshly excised nerve tissue (e.g., human sural nerve).

  • Fluorescent probes (e.g., this compound, Oxazine 4, Rhodamine B) at a concentration of 100 µM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope.

Procedure:

  • Obtain cross-sections of the nerve tissue.

  • Incubate the tissue sections with a 100 µM solution of the fluorescent probe in PBS.

  • After incubation, wash the tissue sections with PBS to remove unbound probe.

  • Mount the stained tissue sections on a microscope slide.

  • Image the sections using a fluorescence microscope with appropriate excitation and emission filters.

  • Analyze the images to compare the fluorescence intensity in the nerve fascicles versus surrounding tissues (e.g., epineurium, adipose tissue).

Protocol 2: In Vivo Murine Nerve Tissue Staining

This protocol assesses the nerve-targeting specificity of a probe after systemic administration in a living animal model.

Objective: To evaluate the in vivo nerve-specificity and signal-to-background ratio of a fluorescent probe.

Materials:

  • Live mouse model (e.g., CD-1 mice).

  • Fluorescent probe formulated for intravenous injection.

  • Anesthesia.

  • In vivo fluorescence imaging system.

Procedure:

  • Anesthetize the mouse.

  • Administer a single intravenous injection of the fluorescent probe (e.g., 100 nmol of Oxazine 4).

  • Allow time for the probe to distribute and accumulate in the target tissue (e.g., 4 hours for Oxazine 4 to achieve peak signal-to-background ratio).

  • Surgically expose the nerve of interest (e.g., brachial plexus or sciatic nerve).

  • Image the exposed nerve and surrounding tissues using an in vivo fluorescence imaging system.

  • Quantify the fluorescence intensity of the nerve and adjacent muscle or adipose tissue to calculate the nerve-to-muscle (N/M) or signal-to-background ratio (SBR).[3]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating probe specificity and a conceptual signaling pathway where such probes might be utilized.

experimental_workflow cluster_ex_vivo Ex Vivo Screening cluster_in_vivo In Vivo Validation ex_vivo_prep Prepare Nerve Tissue Sections ex_vivo_stain Incubate with Fluorescent Probe ex_vivo_prep->ex_vivo_stain ex_vivo_wash Wash Unbound Probe ex_vivo_stain->ex_vivo_wash ex_vivo_image Fluorescence Microscopy ex_vivo_wash->ex_vivo_image in_vivo_inject Systemic Injection in Animal Model ex_vivo_image->in_vivo_inject Promising Candidates in_vivo_distribute Probe Distribution & Accumulation in_vivo_inject->in_vivo_distribute in_vivo_expose Surgical Exposure of Nerve in_vivo_distribute->in_vivo_expose in_vivo_image In Vivo Fluorescence Imaging in_vivo_expose->in_vivo_image end in_vivo_image->end start start->ex_vivo_prep

Caption: Workflow for evaluating nerve-specific fluorescent probes.

signaling_pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling receptor Receptor second_messenger Second Messenger Cascade receptor->second_messenger ion_channel Ion Channel ion_channel->second_messenger Ion Flux gene_expression Gene Expression Changes second_messenger->gene_expression cellular_response Cellular Response gene_expression->cellular_response extracellular_signal Extracellular Signal (e.g., Neurotransmitter) extracellular_signal->receptor probe Fluorescent Probe (e.g., Oxazine 4) probe->ion_channel Binds to or accumulates near ion channels

Caption: Conceptual neuronal signaling pathway targeted by fluorescent probes.

Discussion on Specificity and Cross-Reactivity

The experimental evidence strongly suggests that for nerve tissue imaging, Oxazine 4 exhibits significantly higher specificity than This compound .[3] this compound's tendency for pan-tissue fluorescence indicates broad cross-reactivity, making it a less suitable candidate for applications requiring high target specificity.[4] The superior performance of Oxazine 4 is attributed to its physicochemical properties, such as its lipophilicity (LogD value), which likely facilitates its passage across the blood-nerve barrier and subsequent retention within the nerve tissue.[2][4]

Rhodamine B also emerges as a viable alternative to this compound for nerve imaging, demonstrating high nerve-to-muscle contrast.[4] However, its known propensity to stain various materials suggests that its binding mechanism may not be exclusively target-specific and could involve non-specific interactions.[7]

It is important to note that the specificity of a probe can be highly dependent on the experimental context, including the cell or tissue type, the concentration of the probe used, and the imaging conditions. Therefore, it is crucial for researchers to validate the specificity of their chosen probe under their specific experimental conditions.

Conclusion

For researchers focused on nerve tissue imaging, Oxazine 4 stands out as a more specific and effective probe compared to this compound. While Rhodamine B also shows promise, its potential for non-specific binding should be carefully considered. The selection of an appropriate fluorescent probe is a critical step in experimental design, and the data presented in this guide aims to provide a solid foundation for making an informed decision. Further research into the broader cross-reactivity profiles of these probes across a wider range of biological targets will be beneficial for their application in other areas of life sciences and drug development.

References

A Head-to-Head Battle of the Far-Red Fluorophores: Oxazine 1 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative comparison of Oxazine 1 and Alexa Fluor 647, two prominent far-red fluorescent dyes. This guide provides a detailed analysis of their photophysical properties, photostability, and practical applications in cellular imaging, supported by experimental data and protocols.

In the realm of fluorescence microscopy and flow cytometry, the choice of a suitable fluorophore is paramount for achieving high-quality, reproducible data. In the far-red spectrum, both this compound and Alexa Fluor 647 have emerged as popular choices, each with a distinct set of characteristics. This guide aims to provide an objective, data-driven comparison to aid researchers in selecting the optimal dye for their specific experimental needs.

At a Glance: Key Photophysical and Chemical Properties

A summary of the core photophysical and chemical properties of this compound and Alexa Fluor 647 is presented below, offering a direct comparison of their performance metrics.

PropertyThis compoundAlexa Fluor 647
Chemical Structure Phenoxazine derivativeSulfonated cyanine dye
Molecular Weight (approx.) 364.48 g/mol ~1300 g/mol (reactive ester)
Excitation Maximum (λex) ~646 nm~650 nm
Emission Maximum (λem) ~665 nm~668 nm
Molar Extinction Coefficient (ε) ~125,000 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.11 (in ethanol)~0.33 (in PBS)[1]
Brightness (ε x Φ) ~13,750~78,870
Photostability ModerateHigh[1]
pH Sensitivity Relatively pH-insensitive in the physiological rangeLargely pH-insensitive[1]

In-Depth Analysis

Brightness: A critical parameter for sensitive detection, brightness is the product of the molar extinction coefficient and the quantum yield. Alexa Fluor 647 exhibits significantly higher brightness compared to this compound. This is primarily attributed to its substantially larger molar extinction coefficient and higher quantum yield. This superior brightness makes Alexa Fluor 647 the preferred choice for detecting low-abundance targets.

Photostability: The ability of a fluorophore to resist photobleaching under prolonged excitation is crucial for quantitative imaging and time-lapse experiments. Alexa Fluor 647 is renowned for its exceptional photostability, retaining a significant portion of its fluorescence even after extended exposure to intense light. While this compound is considered to have moderate photostability, it is generally more susceptible to photobleaching than Alexa Fluor 647. For applications requiring long acquisition times or intense illumination, Alexa Fluor 647 is the more robust option.

pH Sensitivity: Both dyes exhibit good fluorescence stability over a broad physiological pH range, making them suitable for live-cell imaging and experiments involving pH fluctuations.

Experimental Workflows

To illustrate the practical application of these dyes, we present standardized workflows for immunofluorescence staining and flow cytometry.

Immunofluorescence Staining Workflow

This diagram outlines the key steps involved in a typical immunofluorescence staining protocol.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow prep Cell Preparation & Fixation perm Permeabilization prep->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 647 conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting & Imaging wash2->mount

Caption: A generalized workflow for immunofluorescence staining.

Flow Cytometry Workflow

This diagram illustrates a standard workflow for preparing and analyzing samples by flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Staining Workflow prep Single-Cell Suspension Preparation block Blocking (Fc Receptor) prep->block stain Cell Staining (this compound or Alexa Fluor 647 conjugate) block->stain wash Wash stain->wash fix Fixation (Optional) wash->fix acquire Data Acquisition fix->acquire

Caption: A typical workflow for flow cytometry analysis.

Experimental Protocols

Detailed methodologies for antibody conjugation and cellular staining are provided below to ensure reproducibility.

Antibody Conjugation Protocol (General)

This protocol can be adapted for conjugating both this compound (with an appropriate reactive group) and Alexa Fluor 647 NHS ester to a primary antibody.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 647 with an amine-reactive group (e.g., NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.4)

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.

  • Prepare Dye Stock Solution: Dissolve the reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye at a molar ratio of approximately 10:1 (dye:antibody).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.

Immunofluorescence Staining Protocol

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody

  • This compound or Alexa Fluor 647 conjugated secondary antibody

  • Mounting Medium with DAPI

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the this compound or Alexa Fluor 647 conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize using a fluorescence microscope with appropriate filter sets.

Flow Cytometry Staining Protocol

Materials:

  • Single-cell suspension

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent

  • This compound or Alexa Fluor 647 conjugated primary or secondary antibody

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in FACS Buffer.

  • Fc Block: Incubate cells with an Fc receptor blocking reagent for 10 minutes on ice to prevent non-specific antibody binding.

  • Staining: Add the fluorescently conjugated antibody at the predetermined optimal concentration and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS Buffer by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 500 µL of FACS Buffer.

  • Analysis: Analyze the samples on a flow cytometer equipped with a laser and emission filters appropriate for the chosen dye.

Conclusion

Both this compound and Alexa Fluor 647 are valuable tools for far-red fluorescence applications. The choice between them should be guided by the specific requirements of the experiment.

  • Alexa Fluor 647 is the superior choice for applications demanding high sensitivity and photostability, such as the detection of low-abundance proteins or long-term imaging experiments. Its exceptional brightness and resistance to photobleaching ensure robust and reliable data.

  • This compound , while less bright and photostable, can be a suitable and more cost-effective alternative for applications where the target is abundant, and the imaging acquisition times are relatively short.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their fluorescence-based assays and achieve high-quality scientific outcomes.

References

A Comparative Performance Analysis of Oxazine Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of the performance of Oxazine 1 against other widely used oxazine dyes, namely Oxazine 170, Oxazine 4, and Oxazine 750. The information presented herein is supported by experimental data to facilitate informed decisions for your specific research needs.

This comparison focuses on key performance indicators for fluorescent dyes: spectral properties, quantum yield, and photostability. Understanding these parameters is crucial for applications ranging from fluorescence microscopy and single-molecule spectroscopy to laser applications.

Spectrophotometric Properties: A Quantitative Comparison

The spectral characteristics of a fluorescent dye, including its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are fundamental to its utility. The following tables summarize these quantitative data for this compound and its alternatives, compiled from various sources. It is important to note that these properties can be solvent-dependent.

DyeAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
This compound ~650[1]>100,000[1]DMSO[1]
642.5[2]123,000[2]Methanol[2]
655[3]-10% DMSO in aqueous buffer[3]
653[4]-Dilute aqueous solutions[4]
Oxazine 170 613.3[5]83,000[5]Methanol[5]
624[6]--
Oxazine 4 616[7]-PBS, pH 7.4[7]
Oxazine 750 666[8]-Aqueous media[8]
DyeEmission Max (λem, nm)Fluorescence Quantum Yield (Φf)Solvent
This compound ~670[1]0.11[2]Ethanol[2]
671[3]-10% DMSO in aqueous buffer[3]
666[4]-Dilute aqueous solutions[4]
Oxazine 170 645[9]~0.5[10]Ethanol[10]
-0.63[5]Methanol[5]
Oxazine 4 635[7]-PBS, pH 7.4[7]
Oxazine 750 667[8]-Aqueous media[8]

Photostability and Chemical Stability

The ability of a fluorophore to withstand repeated excitation without significant degradation (photobleaching) is critical for applications requiring long exposure times, such as single-molecule spectroscopy and super-resolution microscopy. While direct quantitative comparisons of photostability under identical conditions are scarce in the literature, some general observations can be made.

Oxazine dyes, in general, are known for their good photostability, particularly in deoxygenated environments or in the presence of reducing and oxidizing agents that can facilitate a reversible dark state, thereby protecting the dye from photodestruction.[11][12] this compound is reported to be quite stable between pH 4 and pH 10.[1] However, it can be susceptible to reduction by certain biological molecules like DTT and GSH at high concentrations.[1] Studies on photochromic oxazines have demonstrated their ability to withstand thousands of switching cycles with no signs of degradation, highlighting the inherent robustness of the oxazine core structure.[13]

Experimental Protocols

To facilitate a direct and objective comparison of these dyes in your own laboratory setting, detailed experimental protocols are provided below.

Protocol 1: Determination and Comparison of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol, methanol, PBS)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 101)

  • This compound, Oxazine 170, Oxazine 4, and Oxazine 750

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and each oxazine dye in the chosen solvent.

  • Prepare a Series of Dilutions: For the standard and each oxazine dye, prepare a series of five dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the solutions are in the linear range of fluorescence emission and to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the absorbance maximum. Ensure the excitation and emission slits are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: For the standard and each oxazine dye, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solvents, respectively. If the same solvent is used, this term becomes 1.

Protocol 2: Comparative Photostability Assay

This protocol describes a method to compare the photobleaching rates of the different oxazine dyes under controlled illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Microscope slides and coverslips.

  • Solutions of each oxazine dye at the same concentration (e.g., 1 µM) in a suitable solvent or buffer.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Choose an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation light source to a constant power output.

    • Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector. These settings must remain constant throughout the experiment.

  • Image Acquisition:

    • Focus on a field of view containing the fluorescent dye.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the field of view for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the bleaching time constant, or by calculating the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizing Experimental Concepts

To further aid in the understanding of the experimental workflows and the factors influencing dye performance, the following diagrams are provided.

G cluster_0 Cell Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor SecondMessenger Second Messenger (e.g., Ca2+) Receptor->SecondMessenger Kinase Kinase SecondMessenger->Kinase FluorescentReporter Fluorescent Reporter (Oxazine Dye Conjugate) SecondMessenger->FluorescentReporter Binds to/activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A generic cell signaling pathway where an oxazine dye conjugate acts as a fluorescent reporter for a second messenger.

G cluster_1 Experimental Workflow: Photostability Comparison A Prepare equimolar solutions of each oxazine dye B Prepare microscope slides with dye solutions A->B C Set up microscope with constant illumination and camera settings B->C D Acquire time-lapse fluorescence images C->D E Measure mean fluorescence intensity over time D->E F Normalize intensity data and plot decay curves E->F G Calculate photobleaching half-life or time constant F->G H Compare photostability of the dyes G->H

Caption: Workflow for comparing the photostability of different fluorescent dyes.

G cluster_2 Factors Influencing Fluorescent Dye Performance cluster_intrinsic Intrinsic Properties cluster_extrinsic Environmental Factors cluster_application Application Specifics Performance Overall Dye Performance QuantumYield Quantum Yield QuantumYield->Performance ExtinctionCoeff Molar Extinction Coefficient ExtinctionCoeff->Performance Photostability Photostability Photostability->Performance SpectralProps Absorption/Emission Spectra SpectralProps->Performance Solvent Solvent Polarity & Viscosity Solvent->Performance pH pH pH->Performance Temperature Temperature Temperature->Performance Oxygen Oxygen Concentration Oxygen->Performance ExcitationSource Excitation Source (Wavelength & Power) ExcitationSource->Performance Detector Detector Sensitivity Detector->Performance Labeling Labeling Strategy Labeling->Performance

Caption: Logical relationship of factors affecting fluorescent dye performance.

References

A Comparative Guide to the Spectral Overlap of Oxazine 1 and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of Oxazine 1 and Green Fluorescent Protein (GFP), with a specific focus on their spectral overlap and suitability as a Förster Resonance Energy Transfer (FRET) pair. The information presented herein is supported by experimental data and established spectroscopic principles.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique used to measure distances on the nanometer scale, making it an invaluable tool for studying molecular interactions in biological systems. A critical prerequisite for FRET is a significant overlap between the emission spectrum of the donor fluorophore and the absorption (excitation) spectrum of the acceptor fluorophore. This guide examines the potential for FRET between Green Fluorescent Protein (GFP), a commonly used biological marker, and this compound, a synthetic dye.

Spectral Properties of GFP and this compound

Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, exhibits a distinct emission spectrum with a peak around 509-511 nm.[1][2][3] Wild-type GFP also has a primary emission peak at approximately 509 nm.[2] In contrast, this compound, a near-infrared dye, has a maximum absorption peak in the range of 642-650 nm.[4][5][6][7]

Quantitative Spectral Data Summary

The following table summarizes the key spectral parameters for EGFP (as the donor) and this compound (as the acceptor).

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹) at Absorption MaxQuantum Yield
EGFP ~488~509[2]~55,900[1]~0.60[1]
This compound ~648[7]~668[7]~117,000 - 123,000[4][5]~0.11 (in ethanol)[5]

Analysis of Spectral Overlap

A visual representation of the EGFP emission spectrum and the this compound absorption spectrum reveals a stark lack of significant overlap. The emission of EGFP has largely diminished before the absorption of this compound begins to rise.

Spectral_Overlap Spectral Properties of EGFP and this compound cluster_EGFP EGFP (Donor) cluster_Oxazine1 This compound (Acceptor) cluster_Overlap Spectral Overlap Analysis EGFP_Excitation Excitation Peak ~488 nm EGFP_Emission Emission Peak ~509 nm EGFP_Excitation->EGFP_Emission Stokes Shift Oxazine1_Absorption Absorption Peak ~648 nm Oxazine1_Emission Emission Peak ~668 nm Oxazine1_Absorption->Oxazine1_Emission Stokes Shift EGFP_Emission_Spectrum EGFP Emission (490-600 nm) No_Overlap Minimal to No Significant Overlap EGFP_Emission_Spectrum->No_Overlap Oxazine1_Absorption_Spectrum This compound Absorption (600-700 nm) Oxazine1_Absorption_Spectrum->No_Overlap

Spectral properties of EGFP and this compound.

The Förster distance (R₀), the distance at which FRET efficiency is 50%, is directly proportional to the spectral overlap integral (J). Given the minimal overlap between the EGFP emission and this compound absorption spectra, the calculated spectral overlap integral would be negligible. Consequently, the Förster distance for this pair is extremely small, making FRET practically undetectable.

Experimental Protocol: Measurement of Spectral Overlap and FRET Efficiency

While the theoretical analysis indicates a lack of FRET, the following protocol outlines the experimental steps to empirically verify this.

Objective

To measure the spectral overlap and determine the FRET efficiency between EGFP (donor) and this compound (acceptor).

Materials
  • Purified EGFP

  • This compound perchlorate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology

1. Sample Preparation:

  • Prepare stock solutions of EGFP and this compound in PBS.
  • Prepare three sets of samples in quartz cuvettes:
  • Donor only: EGFP in PBS.
  • Acceptor only: this compound in PBS.
  • FRET sample: A mixture of EGFP and this compound in PBS. The concentrations should be optimized to minimize inner filter effects.

2. Spectral Measurements:

  • Absorption Spectra: Measure the absorption spectra of the "Donor only," "Acceptor only," and "FRET sample" from 350 nm to 750 nm using a UV-Vis spectrophotometer.
  • Emission Spectra:
  • For the "Donor only" and "FRET sample," excite the sample at the absorption maximum of EGFP (~488 nm) and record the emission spectrum from 500 nm to 750 nm.
  • For the "Acceptor only" sample, excite at the absorption maximum of EGFP (~488 nm) to measure any direct excitation of the acceptor.

3. Data Analysis and FRET Efficiency Calculation:

  • Spectral Overlap Integral (J): The spectral overlap integral can be calculated from the normalized emission spectrum of the donor (EGFP) and the molar extinction coefficient spectrum of the acceptor (this compound) using the following formula:
  • J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ
  • Where FD(λ) is the normalized fluorescence intensity of the donor, εA(λ) is the molar extinction coefficient of the acceptor, and λ is the wavelength.
  • FRET Efficiency (E): The FRET efficiency can be determined by comparing the fluorescence intensity of the donor in the absence (FD) and presence (FDA) of the acceptor:
  • E = 1 - (FDA / FD)

Expected Outcome

Based on the spectral data, the expected outcome of this experiment is a FRET efficiency approaching zero. The emission spectrum of the "FRET sample" when excited at 488 nm is expected to be nearly identical to the "Donor only" sample, with no significant sensitized emission from this compound.

Conclusion and Alternative FRET Pairs

The significant separation between the emission spectrum of GFP and the absorption spectrum of this compound results in negligible spectral overlap. This fundamental mismatch makes them an unsuitable pair for Förster Resonance Energy Transfer studies. Researchers seeking to utilize FRET with GFP as a donor should consider acceptors with absorption spectra that overlap significantly with GFP's emission peak around 509 nm.

Alternative Acceptors for GFP:

For effective FRET with a GFP donor, consider the following classes of acceptor fluorophores:

  • Yellow Fluorescent Proteins (YFPs): Variants like EYFP or Venus are classic FRET partners for CFP and can also be used with GFP, although with potentially lower efficiency due to spectral overlap with GFP's excitation.

  • Red Fluorescent Proteins (RFPs): Monomeric RFPs such as mCherry or mRuby can serve as effective acceptors for EGFP.[7]

  • Organic Dyes: Dyes like Cy3 or Alexa Fluor 546 have absorption maxima that align well with the emission of GFP.

The selection of an appropriate FRET pair is paramount for the success of any FRET-based assay. A thorough understanding of the spectral properties of the chosen donor and acceptor is essential for obtaining reliable and meaningful results.

References

Oxazine 1 Outshines Traditional Rhodamine Dyes in Key Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, the selection of a dye with optimal photophysical properties is paramount for generating high-quality, reproducible data. While traditional rhodamine dyes have long been workhorses in fluorescence microscopy and bio-imaging, Oxazine 1 emerges as a superior alternative, offering significant advantages in photostability, pH insensitivity, and spectral range. This guide provides a comprehensive comparison of this compound and common rhodamine dyes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Superior Photostability and pH Independence of this compound

A primary limitation of rhodamine dyes is their susceptibility to photobleaching under prolonged or high-intensity illumination, which can compromise long-term imaging experiments.[] Furthermore, the fluorescence of many rhodamines is sensitive to environmental pH, introducing potential artifacts in cellular studies where pH can fluctuate.[2][3]

In contrast, this compound exhibits remarkable photostability, particularly in the presence of oxygen, a key factor in live-cell imaging.[4] This increased stability is attributed to its higher oxidation potential, which makes it less susceptible to oxidation by molecular oxygen, a primary pathway for photobleaching in many organic dyes.[4] Moreover, the fluorescence of this compound is independent of pH in the biologically relevant range of 4 to 10, ensuring consistent signal intensity in diverse experimental conditions.[5]

Comparative Analysis of Photophysical Properties

The distinct advantages of this compound are evident when comparing its key photophysical parameters with those of popular rhodamine dyes like Rhodamine B and Rhodamine 6G.

PropertyThis compoundRhodamine BRhodamine 6G
Excitation Max (λex) ~650 nm[5]~554 nm[]~524 nm
Emission Max (λem) ~670 nm[5]~567 nm~547 nm
Quantum Yield (Φf) in Ethanol 0.11 - 0.141[6][7]~0.70[8]~0.95[7]
pH Sensitivity Independent (pH 4-10)[5]Dependent[2][3]Dependent
Photostability Higher, especially in the presence of oxygen[4]ModerateGood

Note: Quantum yield values can vary depending on the solvent and measurement conditions.

While Rhodamine 6G exhibits a higher quantum yield in ethanol, the superior photostability and pH independence of this compound often make it a more reliable probe for quantitative and long-term fluorescence studies. The red-shifted excitation and emission spectra of this compound also provide an advantage by minimizing autofluorescence from biological samples, which is typically more pronounced in the blue-green spectral region.

Experimental Protocols

To facilitate the direct comparison of fluorescent dyes in a laboratory setting, detailed protocols for measuring relative fluorescence quantum yield and photostability are provided below.

Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a well-characterized standard (e.g., Rhodamine 6G).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade ethanol

  • Fluorescence standard with a known quantum yield in ethanol (e.g., Rhodamine 6G, Φf = 0.95)

  • Sample of unknown quantum yield (this compound)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in spectroscopic grade ethanol.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 AU. This is crucial to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.

  • Calculate the Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (n_x² / n_st²)

    Where:

    • Φst is the quantum yield of the standard.

    • m_x and m_st are the slopes of the linear fits for the sample and the standard, respectively.

    • n_x and n_st are the refractive indices of the solvents used for the sample and standard (if different). For the same solvent, this term is 1.

Measurement of Photostability (Photobleaching)

This protocol describes a method to compare the photostability of different fluorescent dyes by measuring their rate of photobleaching.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Solutions of the dyes to be tested at the same concentration in the same solvent.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip.

  • Initial Fluorescence Measurement: Focus on the sample and acquire an initial image to determine the initial fluorescence intensity (I₀).

  • Continuous Illumination: Expose a defined region of the sample to continuous illumination from the light source at a constant intensity.

  • Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.

Visualizing the Structural Differences and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G Comparative Workflow for Dye Photostability Evaluation cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prepare Dye Solutions Prepare Dye Solutions Mount on Slide Mount on Slide Prepare Dye Solutions->Mount on Slide Initial Measurement (I₀) Initial Measurement (I₀) Mount on Slide->Initial Measurement (I₀) Continuous Illumination Continuous Illumination Initial Measurement (I₀)->Continuous Illumination Time-Lapse Imaging Time-Lapse Imaging Continuous Illumination->Time-Lapse Imaging Measure Intensity vs. Time Measure Intensity vs. Time Time-Lapse Imaging->Measure Intensity vs. Time Plot Normalized Intensity Plot Normalized Intensity Measure Intensity vs. Time->Plot Normalized Intensity Determine Photobleaching Rate Determine Photobleaching Rate Plot Normalized Intensity->Determine Photobleaching Rate Compare Dyes Compare Dyes Determine Photobleaching Rate->Compare Dyes

Caption: Workflow for evaluating and comparing the photostability of fluorescent dyes.

G Structural Comparison: Oxazine vs. Rhodamine Core cluster_oxazine Oxazine Core cluster_rhodamine Rhodamine (Xanthene) Core Oxazine +N= /  C    C //   \ C      C /     / C---O---C note_oxazine Central Nitrogen atom contributes to red-shifted spectra and higher photostability. Oxazine->note_oxazine Rhodamine + /  C    C //   \ C      C /     / C---O---C | C note_rhodamine Central Carbon atom in the xanthene ring system. Rhodamine->note_rhodamine

Caption: Key structural difference between oxazine and rhodamine dyes.

References

Cross-Validation of Oxazine 1 Fluorescence with Colorimetric Assays for Cell Viability and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cellular analysis, the accurate assessment of cell viability and cytotoxicity is paramount for advancing research and therapeutic development. While traditional colorimetric assays have long been the standard, fluorescent technologies, particularly those leveraging near-infrared (NIR) probes like Oxazine 1, offer compelling alternatives. This guide provides a comprehensive cross-validation of an this compound-based fluorescence assay against established colorimetric methods, including MTT, XTT, and WST-1 assays. By presenting detailed experimental protocols, comparative performance data, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate assay for their specific experimental needs.

Principles of Detection: A Tale of Two Readouts

The fundamental difference between these assay types lies in their detection principle. Colorimetric assays measure the metabolic activity of viable cells through the enzymatic reduction of a tetrazolium salt into a colored formazan product. In contrast, the this compound fluorescence assay, as proposed here, would assess cell viability based on the intracellular accumulation and fluorescence of the dye, which is indicative of membrane integrity and cellular health.

Performance Comparison: Fluorescence vs. Colorimetric Assays

The choice of a cell viability assay often hinges on a balance of sensitivity, convenience, and the specific experimental question. The following table summarizes the key performance characteristics of the this compound fluorescence assay alongside its colorimetric counterparts.

FeatureThis compound Fluorescence AssayMTT AssayXTT AssayWST-1 Assay
Principle Intracellular accumulation of fluorescent dye in viable cellsEnzymatic reduction of MTT to insoluble purple formazanEnzymatic reduction of XTT to soluble orange formazanEnzymatic reduction of WST-1 to soluble orange formazan
Detection Fluorescence (Ex/Em: ~650 nm / ~670 nm)Absorbance (~570 nm)Absorbance (~450 nm)Absorbance (~450 nm)
Sensitivity Potentially HighModerateModerateHigh
Workflow Simple "add-and-read"Requires a solubilization stepSimple "add-and-read"Simple "add-and-read"
Cellular State Non-destructiveDestructiveNon-destructiveNon-destructive
Potential Interference Compounds with intrinsic fluorescencePhenol red, reducing agentsPhenol red, reducing agentsPhenol red, reducing agents
Multiplexing Potential HighLowModerateModerate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for each of the discussed assays.

This compound Fluorescence Assay Protocol (Hypothetical)

This protocol is a proposed method based on the known properties of this compound and general procedures for fluorescent viability dyes. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration. Include untreated and vehicle-treated controls.

  • Preparation of this compound Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or HBSS) at a final concentration of 1-10 µM.

  • Staining: Remove the culture medium and add the this compound staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 650 nm and 670 nm, respectively.

MTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol, using a standard 96-well clear microplate.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol, using a standard 96-well clear microplate.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.

WST-1 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol, using a standard 96-well clear microplate.

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Gently shake the plate and measure the absorbance at approximately 450 nm using a microplate reader.

Visualizing the Workflows and Mechanisms

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway: Colorimetric Assays (MTT, XTT, WST-1) cluster_cell Viable Cell Mitochondria Mitochondria (Metabolically Active) NADPH NADPH Dehydrogenase Dehydrogenase Enzymes NADPH->Dehydrogenase reduces Formazan Formazan Product (Colored) Dehydrogenase->Formazan reduces Tetrazolium Tetrazolium Tetrazolium Salt (e.g., MTT, XTT, WST-1) Tetrazolium->Mitochondria Measurement Absorbance Measurement Formazan->Measurement

Mechanism of colorimetric viability assays.

Signaling Pathway: this compound Fluorescence Assay cluster_cell Viable Cell Cytoplasm Cytoplasm Oxazine1_int This compound (Intracellular) Cytoplasm->Oxazine1_int accumulates Membrane Intact Cell Membrane Membrane->Cytoplasm Oxazine1_ext This compound (Extracellular) Oxazine1_ext->Membrane crosses Fluorescence Fluorescence Emission (~670 nm) Oxazine1_int->Fluorescence

Mechanism of the this compound fluorescence assay.

Experimental Workflow: Colorimetric vs. Fluorescence Assays cluster_common Common Steps cluster_colorimetric Colorimetric Assays cluster_fluorescence This compound Fluorescence Assay start Seed Cells treat Treat with Compound start->treat add_tetra Add Tetrazolium Salt (MTT, XTT, WST-1) treat->add_tetra add_oxazine Add this compound treat->add_oxazine incubate_color Incubate (1-4 hours) add_tetra->incubate_color solubilize Add Solubilization Agent (MTT only) incubate_color->solubilize if MTT read_abs Read Absorbance incubate_color->read_abs if XTT/WST-1 solubilize->read_abs incubate_fluor Incubate (15-30 min) add_oxazine->incubate_fluor read_fluor Read Fluorescence incubate_fluor->read_fluor

Comparison of experimental workflows.

Conclusion

Both colorimetric and fluorescence-based assays offer robust methods for assessing cell viability and cytotoxicity. Colorimetric assays like MTT, XTT, and WST-1 are well-established and provide reliable data based on cellular metabolic activity. However, the MTT assay involves a cumbersome solubilization step, and all are susceptible to interference from colored compounds or reducing agents.

The proposed this compound fluorescence assay presents a promising alternative, with the potential for high sensitivity, a simpler and faster workflow, and non-destructive measurement, which is advantageous for multiplexing with other assays. The near-infrared properties of this compound also minimize interference from autofluorescence commonly found in biological samples. The choice between these assays will ultimately depend on the specific requirements of the experiment, including the cell type, the nature of the test compounds, and the desired throughput and endpoint. This guide provides the foundational information to make an informed decision and to design and execute robust cell viability and cytotoxicity studies.

Assessing the Performance of Oxazine 1 in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reliable live-cell imaging. This guide provides a comprehensive comparison of Oxazine 1, a far-red fluorescent dye, with common alternatives, offering insights into its performance across different cell lines.

This compound is a cell-permeable dye with fluorescence emission in the far-red spectrum, making it a valuable tool for live-cell imaging by minimizing autofluorescence from cellular components. Its performance, however, can vary depending on the cell type and experimental conditions. This guide aims to provide a comparative analysis of this compound's performance in three distinct human cell lines: HeLa (adherent cervical cancer), Jurkat (suspension T-lymphocyte), and A549 (adherent lung carcinoma). The comparison includes popular alternative far-red dyes: Alexa Fluor 647, Cy5, and DRAQ5.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties and performance characteristics of this compound and its alternatives. It is important to note that direct comparative studies of this compound in these specific cell lines are limited; therefore, some data are based on the known properties of the dye in solution and general performance of oxazine-class dyes.

FeatureThis compoundAlexa Fluor 647Cy5DRAQ5
Excitation Max (nm) ~640-650~650~649~647
Emission Max (nm) ~660-670~668~670~681 (unbound), ~697 (DNA-bound)
Molar Extinction Coefficient (cm⁻¹M⁻¹) >100,000250,000250,00055,000
Quantum Yield ~0.11 (in ethanol)[1]0.330.27Not reported for cellular environment
Photostability ModerateHighModerateHigh
Cell Permeability GoodGood (as conjugate)Good (as conjugate)Excellent
Primary Cellular Target General cytoplasm/membranesDependent on conjugateDependent on conjugateNucleus (DNA)
Reported Cytotoxicity Low to moderate for oxazine derivatives[2][3]LowLowLow at optimal concentrations
Suitability for HeLa GoodExcellentGoodExcellent (nuclear staining)
Suitability for Jurkat GoodExcellentGoodExcellent (nuclear staining)
Suitability for A549 GoodExcellentGoodExcellent (nuclear staining)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for staining live HeLa, Jurkat, and A549 cells with this compound. Optimization of dye concentration and incubation time is recommended for each specific cell line and experimental setup.

General Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

Live-Cell Staining Protocol for Adherent Cells (HeLa and A549)
  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).

  • Staining Solution Preparation: Dilute the 1 mM this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. Protect from light.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or Hanks' Balanced Salt Solution).

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

Live-Cell Staining Protocol for Suspension Cells (Jurkat)
  • Cell Preparation: Centrifuge the Jurkat cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Resuspension: Resuspend the cell pellet in pre-warmed, serum-free culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add the desired amount of this compound stock solution to the cell suspension to achieve a final working concentration of 1-5 µM.

  • Incubation: Incubate the cell suspension for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, with gentle agitation every 5-10 minutes to ensure uniform staining. Protect from light.

  • Washing: Centrifuge the stained cells at a low speed, remove the supernatant, and resuspend the cells in fresh, pre-warmed imaging buffer. Repeat the wash step twice.

  • Imaging: Transfer the washed cell suspension to a suitable imaging chamber and proceed with fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow for Assessing Fluorescent Probe Performance

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture (HeLa, Jurkat, A549) seeding Seeding/Harvesting cell_culture->seeding incubation Incubation seeding->incubation Add Staining Solution cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) seeding->cytotoxicity dye_prep Dye Preparation (this compound & Alternatives) dye_prep->incubation washing Washing incubation->washing incubation->cytotoxicity microscopy Fluorescence Microscopy washing->microscopy data_acq Data Acquisition (Intensity, Photobleaching) microscopy->data_acq G cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_calcium Calcium Release cluster_response Cellular Response stimulus Agonist receptor GPCR stimulus->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release response Downstream Effects (e.g., Enzyme Activation, Gene Expression) ca_release->response

References

Safety Operating Guide

Proper Disposal of Oxazine 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Oxazine 1, a cationic dye used in research, based on established safety protocols and regulatory guidelines.

Immediate Safety and Hazard Information

This compound, also known as this compound perchlorate (CAS Number: 24796-94-9), is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] It is considered potentially harmful and is for research use only.[2] Under fire conditions, it can emit toxic fumes.[2] Therefore, handling and disposal require strict adherence to safety measures.

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Disposal Parameters

The following table outlines general quantitative guidelines for the disposal of laboratory chemical waste, which are applicable to this compound. These represent best practices and may be supplemented by institution-specific protocols.

ParameterGuidelineCitation
Container HeadspaceLeave at least 10% headspace in liquid waste containers to accommodate vapor expansion.[3]
Satellite Accumulation Area (SAA) Storage TimePartially filled and properly labeled waste containers can be stored in an SAA for up to one year.[3]
Full Container Removal from SAAFull waste containers must be removed from the SAA within three calendar days.[3][4]
"Empty" Container Residue LimitFor containers under 110 gallons, no more than 2.5 cm (1 inch) of residue or 3% of the total weight should remain.[3]
Maximum SAA VolumeA maximum of 55 gallons of hazardous waste may be stored in any single SAA.[4]
Acutely Toxic Waste Limit in SAAFor acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid can be accumulated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that complies with local, state, and national regulations.[2] It is crucial to never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and potentially hazardous chemical reactions in the sewage system.[2][5]

Step 1: Waste Classification and Segregation

  • Hazardous Waste Determination: Treat this compound as a hazardous chemical waste. While it may not be explicitly on an EPA list, its irritant properties warrant this classification. The final hazardous waste determination should be made by your institution's Environmental Health and Safety (EHS) department.[4]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[5][6] Specifically:

    • Do not mix solid and liquid waste.[6]

    • Segregate from incompatible materials. As a general rule, keep organic materials separate from inorganic and oxidizing agents.

Step 2: Container Selection and Labeling

  • Appropriate Containers: Use only approved, chemical-resistant containers for waste collection. The container must be in good condition, with a secure, leak-proof closure.[5][7]

  • Clear Labeling: All waste containers must be clearly and accurately labeled.[5][6] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound perchlorate."

    • The specific hazards associated with the chemical (e.g., "Irritant").

    • The date when the first waste was added to the container.

Step 3: Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Safe Storage Conditions: The SAA should be away from heat sources and direct sunlight.[5] Ensure the container is kept closed at all times, except when adding waste.[4]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[6][7]

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time, contact your institution's EHS department to arrange for pickup.[4]

  • Licensed Disposal: The EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all applicable regulations.[8][9]

Experimental Workflow for Disposal

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify this compound Waste for Disposal B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Select a Designated, Approved Hazardous Waste Container C->D E Label Container with 'Hazardous Waste', Chemical Name, and Hazards D->E F Transfer Waste into Container in a Fume Hood E->F G Keep Solid and Liquid Waste Separate F->G H Store Container in a Designated Satellite Accumulation Area (SAA) G->H I Ensure Container is Securely Closed H->I J Monitor Fill Level and Accumulation Time I->J K Container Full or Time Limit Reached? J->K K->J No L Contact Environmental Health & Safety (EHS) for Pickup K->L Yes M EHS Arranges for Licensed Hazardous Waste Disposal L->M N Document Waste Disposal M->N

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Oxazine 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Oxazine 1. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Personal Protective Equipment (PPE) and Safety Summary

Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the mandatory PPE and key safety information.

Hazard Classification Recommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1][2]Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves according to laboratory protocols.[2]
Lab Coat/Protective Clothing: A standard lab coat or other protective clothing is required to prevent skin contact.[3][4][5]
Serious Eye Irritation (Category 2) [1][2]Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][4][6]
Respiratory Irritation (May cause) [1][2]Respiratory Protection: If working with the powder form where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
General Handling Hygiene: Wash hands thoroughly after handling this compound.[1][4] Avoid eating, drinking, or smoking in areas where the chemical is used.[7][8][9]

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Planning:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.

  • Spill Kit: Locate the laboratory's chemical spill kit and be familiar with its contents and use.

  • PPE Donning: Put on all required PPE as specified in the table above.

2. Handling and Use:

  • Weighing: If working with powdered this compound, weigh the required amount inside a chemical fume hood to minimize dust inhalation.[2]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[3]

3. Decontamination:

  • Work Surfaces: Clean all work surfaces thoroughly with an appropriate solvent and then soap and water after each use.

  • Equipment: Decontaminate all glassware and equipment that has come into contact with this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3] Consult local, state, or national regulations for proper disposal procedures.[3]

Workflow for Safe Handling of this compound

G A 1. Preparation & Planning - Risk Assessment - Verify Fume Hood Function - Locate Spill Kit B 2. Don Required PPE - Lab Coat - Safety Goggles - Nitrile Gloves A->B C 3. Handling Operations (Inside Fume Hood) - Weighing Powder - Preparing Solutions B->C D 4. Post-Experiment - Decontaminate Surfaces & Equipment C->D E 5. Waste Segregation & Collection D->E F Solid Waste (Contaminated Gloves, etc.) - Labeled, Sealed Container E->F G Liquid Waste (this compound Solutions) - Labeled, Sealed Container E->G H 6. Waste Disposal - Contact EHS Office - Follow Local Regulations F->H G->H I 7. Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.